molecular formula C10H15BrCl2N2 B3216811 2-(3-Bromophenyl)piperazine dihydrochloride CAS No. 1172867-88-7

2-(3-Bromophenyl)piperazine dihydrochloride

Cat. No.: B3216811
CAS No.: 1172867-88-7
M. Wt: 314.05 g/mol
InChI Key: HLFBTCPKFLRRJA-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)piperazine dihydrochloride is a chemical research reagent with the molecular formula C10H13BrN2 and is supplied as a dihydrochloride salt to enhance stability . Piperazine-based scaffolds are of significant interest in medicinal chemistry and pharmacology due to their presence in a wide range of bioactive molecules . These compounds are frequently investigated for their potential as core structures in the development of novel therapeutic agents, including protease inhibitors for viruses . Research into phenylpiperazine derivatives, a class to which this compound belongs, often focuses on their interaction with neurological targets; some analogues are identified as new psychoactive substances (NPS) in forensic science, highlighting the importance of this chemical class in legal and clinical toxicology . The primary research applications for 2-(3-Bromophenyl)piperazine dihydrochloride are found in chemical and biochemical research. It serves as a key synthetic intermediate or building block for the preparation of more complex, pharmacologically relevant molecules . In early-stage drug discovery, it can be used to create molecular hybrids, such as those with thiadiazole or isatin, to screen for biological activity . Furthermore, it is a valuable standard for analytical method development and validation in forensic laboratories. Techniques such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be established and calibrated using this compound to enable the accurate identification of novel psychoactive substances in forensic casework . This product is explicitly labeled For Research Use Only (RUO) . It is intended for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or human consumption of any kind. Researchers should handle this material with appropriate precautions, including the use of personal protective equipment, and refer to the Safety Data Sheet (SDS) for detailed hazard information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.2ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;;/h1-3,6,10,12-13H,4-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFBTCPKFLRRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172867-88-7
Record name 2-(3-bromophenyl)piperazine dihydrochloride
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Foundational & Exploratory

2-(3-Bromophenyl)piperazine Dihydrochloride: Structural Profile and Synthetic Utility

[1]

Executive Summary & Chemical Identity[1][2][3][4][5]

2-(3-Bromophenyl)piperazine dihydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry as a scaffold for the synthesis of bioactive compounds.[1] Unlike its more common isomer, 1-(3-bromophenyl)piperazine (mCPP) —a well-known serotonin receptor agonist—the 2-substituted isomer functions as a conformationally restricted diamine core.[1]

The placement of the bromophenyl ring at the C2 carbon (rather than the N1 nitrogen) introduces a chiral center and alters the vector orientation of substituents, making it a "privileged structure" for designing Neurokinin-1 (NK1) antagonists and peptidomimetics.[1]

Chemical Identification Data
PropertyDetail
IUPAC Name 2-(3-Bromophenyl)piperazine dihydrochloride
Common Name 2-(3-Bromophenyl)piperazine 2HCl
CAS Number (Free Base) 885962-24-3 (Racemic) / 886767-65-3 (N-Boc precursor)
CAS Number (Salt) Not widely listed; typically custom synthesized
Molecular Formula C₁₀H₁₃BrN₂[1][2] · 2HCl
Molecular Weight 241.13 (Free Base) / 314.05 (Dihydrochloride)
SMILES Cl.Cl.BrC1=CC=CC(C2NCCCN2)=C1
Structure Type C-Substituted Arylpiperazine (Carbon-linked)

Critical Distinction: Researchers must not confuse this compound with 1-(3-bromophenyl)piperazine (mCPP) .

  • 1-Isomer (mCPP): Phenyl ring attached to Nitrogen.[1] Serotonin agonist. [1] * 2-Isomer (Topic): Phenyl ring attached to Carbon.[1][2] Structural scaffold.

Structural Analysis & Stereochemistry

The 2-arylpiperazine core is distinct because the phenyl ring is attached to a chiral carbon (C2) rather than an achiral nitrogen.[1] This has profound implications for ligand binding.

Stereochemical Implications[1]
  • Chirality: The C2 position is a stereocenter. The compound exists as two enantiomers: (R)-2-(3-bromophenyl)piperazine and (S)-2-(3-bromophenyl)piperazine.[1]

  • Conformation: The bulky bromophenyl group prefers the equatorial position in the piperazine chair conformation to minimize 1,3-diaxial interactions. This locks the piperazine ring into a specific geometry, which is useful for rigidifying drug candidates.

  • Vector Alignment: In the 2-isomer, the N1 and N4 nitrogens are chemically distinct (secondary amines with different steric environments), allowing for regioselective functionalization.

Physicochemical Profile

The dihydrochloride salt is a polar, water-soluble solid, whereas the free base is lipophilic. The electron-withdrawing bromine atom (-I effect) and the phenyl ring influence the basicity of the piperazine nitrogens.[1]

PropertyValue / CharacteristicNote
Appearance White to off-white crystalline solidHygroscopic (salt form)
Solubility Water (>50 mg/mL), DMSO, MethanolSalt form is highly soluble in polar solvents.[1]
Melting Point >220°C (Decomposition)Typical for piperazine dihydrochloride salts.[1]
pKa (Calculated) N1: ~8.2Lower than unsubstituted piperazine (9.[1]8) due to inductive effect of phenyl ring.
pKa (Calculated) N4: ~9.1Less affected by the C2-phenyl group.[1]
LogP (Free Base) ~2.1 - 2.5Moderately lipophilic; suitable for CNS penetration.[1]

Synthetic Methodologies

The synthesis of 2-arylpiperazines is more complex than N-arylpiperazines.[1] Two primary routes are employed: the Pyrazine Reduction Route and the Amino Acid Cyclization Route .[1] The latter is preferred for generating enantiomerically pure forms.

Route A: Reduction of 2-(3-Bromophenyl)pyrazine

This method is efficient for generating the racemic product.[1]

  • Coupling: Reaction of 2-chloropyrazine with 3-bromophenylboronic acid (Suzuki coupling) yields 2-(3-bromophenyl)pyrazine.[1]

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C or NaBH₄) reduces the aromatic pyrazine ring to the saturated piperazine ring.

    • Note: Care must be taken to avoid debromination (loss of the Br atom) during hydrogenation; PtO₂ or specific poisoning agents may be required.

Route B: Amino Acid Cyclization (Chiral Synthesis)

This route is used when a specific enantiomer is required, often starting from phenylglycine derivatives.

  • Starting Material: (R)- or (S)-3-bromophenylglycine.[1]

  • Amide Formation: Coupling with a glycine ester or 2-chloroethylamine equivalent.[1]

  • Cyclization: Intramolecular cyclization forms the diketopiperazine or lactam intermediate.

  • Reduction: Strong reduction (e.g., LiAlH₄ or BH₃·THF) converts the carbonyls to methylenes, yielding the final amine.

Visualization: Synthetic Logic Flow (Graphviz)[1]

SynthesisPathwaysStart12-ChloropyrazineInter12-(3-Bromophenyl)pyrazineStart1->Inter1Suzuki Coupling(3-Br-Ph-B(OH)2)Start23-Bromophenylglycine(Chiral Precursor)Inter2DiketopiperazineIntermediateStart2->Inter2Glycine coupling& CyclizationProduct2-(3-Bromophenyl)piperazineInter1->ProductReduction(H2/Pt or NaBH4)Inter2->ProductReduction(LiAlH4/BH3)SaltDihydrochloride Salt(Final Form)Product->SaltHCl/EtherPrecipitation

Figure 1: Dual synthetic pathways.[3] The upper path (Pyrazine) is standard for racemic synthesis; the lower path (Glycine) preserves chirality.[1]

Pharmacological Applications & SAR

While 1-arylpiperazines are often "ends" of a molecule (binding to GPCR orthosteric sites), 2-arylpiperazines often serve as the "core" or "linker" that dictates molecular geometry.[1]

Neurokinin-1 (NK1) Receptor Antagonists

The 2-phenylpiperazine (and related 2-phenylpiperidine) scaffold is a pharmacophore found in several Substance P antagonists ("-pitants").

  • Mechanism: The bulky aryl group at C2 locks the ring conformation, positioning substituents at N1 and N4 to interact with hydrophobic pockets in the NK1 receptor.

  • Relevance: The 3-bromo substituent provides a handle for further cross-coupling (e.g., introducing biaryl systems) to optimize potency and metabolic stability.[1]

Peptidomimetics (Beta-Turn Mimetics)

2-Arylpiperazines can mimic the geometry of a beta-turn in proteins.[1]

  • The rigid chair conformation places the N1 and N4 substituents in a spatial arrangement similar to the

    
     and 
    
    
    residues of a peptide turn.
  • This property is utilized in designing inhibitors for protein-protein interactions (PPIs).[1]

Library Synthesis (Scaffold Diversity)

The presence of two chemically distinct secondary amines (N1 and N4) allows for "orthogonal protection strategies."[1]

  • Example: One nitrogen can be Boc-protected (as in CAS 886767-65-3), allowing the other to be acylated or alkylated.[1] This enables the rapid generation of diverse chemical libraries for high-throughput screening.[1]

Handling, Safety, and Stability

Safety Data Sheet (SDS) Highlights
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid dust formation.

  • Storage: Hygroscopic. Store in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2-8°C. The dihydrochloride salt is prone to absorbing moisture, which can make accurate weighing difficult if not handled rapidly.[1]

Stability[1][4][8][9]
  • Solid State: Stable for >2 years if stored desiccated at -20°C.[1]

  • Solution: Solutions in DMSO or methanol are stable for weeks at -20°C. Avoid prolonged storage in aqueous solution at basic pH, as oxidation of the secondary amines can occur over time.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 45036903 (Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate).[1] Retrieved from [Link][1]

  • Reilly, S. W., & Mach, R. H. (2016). A Facile Pd-Catalyzed Methodology for the Synthesis of Biologically Relevant Arylpiperazines. Organic Letters, 18(20), 5272–5275. (General method for arylpiperazine synthesis). Retrieved from [Link][1]

  • Di Fabio, R., et al. (1995). Discovery of GR203040, a potent, orally active NK1 receptor antagonist.[4] Bioorganic & Medicinal Chemistry Letters. (Establishes 2-phenyl heterocycles as NK1 pharmacophores). Retrieved from [Link]

An In-depth Technical Guide to the Structural Isomers: 2-(3-Bromophenyl)piperazine vs. 1-(3-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry and drug development, positional isomerism presents a critical challenge and a source of vast pharmacological diversity. Compounds sharing the same molecular formula can exhibit profoundly different biological activities, toxicities, and pharmacokinetic profiles based solely on the spatial arrangement of their atoms. This guide provides an in-depth analysis of two such isomers: 2-(3-Bromophenyl)piperazine and 1-(3-Bromophenyl)piperazine. We will dissect their core structural differences, present robust analytical methodologies for their unambiguous differentiation, and explore the synthetic and reactivity implications that arise from their distinct architectures. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize and distinguish these important chemical entities.

Introduction: The Significance of the Piperazine Scaffold and Positional Isomerism

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry. This six-membered heterocycle, containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone in the design of therapeutic agents across numerous disease areas, including oncology, psychiatry, and infectious diseases.[1][2][3] Its conformational flexibility and the tunable basicity of its nitrogen atoms allow for optimized interactions with a wide array of biological targets.

When a substituent, such as a 3-bromophenyl group, is appended to the piperazine core, its point of attachment dictates the compound's fundamental chemical identity. The distinction between attachment at a nitrogen atom (N-substitution) versus a carbon atom (C-substitution) creates positional isomers with unique three-dimensional shapes, electronic properties, and chemical reactivities. Understanding and confirming the specific isomeric form is not merely an academic exercise; it is a prerequisite for meaningful pharmacological studies and regulatory approval.

This guide focuses on the critical comparison between 1-(3-bromophenyl)piperazine, an N-aryl piperazine, and 2-(3-bromophenyl)piperazine, a C-aryl piperazine, providing the technical foundation required for their confident identification and handling.

Core Structural Analysis: The Fundamental Distinction

The primary difference between the two molecules lies in the connectivity of the 3-bromophenyl group to the piperazine ring.

  • 1-(3-Bromophenyl)piperazine: In this isomer, the 3-bromophenyl moiety is covalently bonded to one of the nitrogen atoms of the piperazine ring (the N1 position). This creates a tertiary amine at N1 and leaves a secondary amine at the N4 position. This structure is classified as an N-aryl piperazine .

  • 2-(3-Bromophenyl)piperazine: Here, the 3-bromophenyl group is attached to a carbon atom of the piperazine ring (the C2 position). This arrangement results in a structure where both nitrogen atoms (N1 and N4) remain as secondary amines. This is classified as a C-aryl piperazine .

This seemingly simple shift in attachment has profound implications for the molecule's symmetry, reactivity, and physicochemical properties.

Visualization of Structural Isomers

The distinct connectivity is best illustrated visually.

Figure 1: Comparative structures of 1- and 2-(3-Bromophenyl)piperazine.

Comparative Physicochemical Data

While both isomers share the same molecular formula and weight, their structural differences lead to variations in other key properties.

Property1-(3-Bromophenyl)piperazine2-(3-Bromophenyl)piperazineRationale for Difference
Molecular Formula C₁₀H₁₃BrN₂[4][5]C₁₀H₁₃BrN₂Identical atoms, different arrangement.
Molecular Weight 241.13 g/mol [4][5]241.13 g/mol Identical atoms.
Number of NH Protons 12N-substitution removes one NH proton.
Chirality AchiralChiral (Racemic)The C2 carbon is a stereocenter.
Predicted pKa ~8.9 (for the -NH group)[6]Two pKa values expectedThe N-aryl group in the 1-isomer reduces the basicity of N1 relative to N4. The 2-isomer has two similar secondary amines.
Hydrogen Bond Donors 12Based on the number of NH groups.
Hydrogen Bond Acceptors 22Both have two nitrogen atoms capable of accepting H-bonds.

Analytical Differentiation: A Methodological Workflow

Unambiguous identification of these isomers is paramount. A multi-technique approach provides a self-validating system, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the definitive method.

G cluster_input Sample Input cluster_analysis Primary Analytical Techniques cluster_data Data Interpretation cluster_output Isomer Identification Unknown Unknown Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY) Unknown->NMR MS Mass Spectrometry (LC-MS/MS) Unknown->MS NMR_Data Analyze Chemical Shifts, Coupling Patterns, Integrals NMR->NMR_Data MS_Data Analyze Molecular Ion (M+H⁺) & Fragmentation Pattern MS->MS_Data Isomer1 Structure Confirmed: 1-(3-Bromophenyl)piperazine NMR_Data->Isomer1 Definitive Fingerprint Isomer2 Structure Confirmed: 2-(3-Bromophenyl)piperazine NMR_Data->Isomer2 Definitive Fingerprint MS_Data->Isomer1 Confirmatory Data MS_Data->Isomer2 Confirmatory Data

Figure 2: Analytical workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and conclusive technique for distinguishing these isomers because it directly probes the unique electronic environment of each proton and carbon atom.[7]

Expertise & Causality: The chemical shift (position), multiplicity (splitting pattern), and integration (area) of NMR signals are directly dictated by the bonding and spatial relationships between atoms. The different connectivity in the 1- and 2-isomers creates entirely distinct NMR "fingerprints."

¹H NMR Analysis:

  • 1-(3-Bromophenyl)piperazine:

    • Aromatic Region (~6.8-7.3 ppm): Four protons with complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Piperazine Region: Two distinct sets of signals for the four protons at C2/C6 and the four at C3/C5. The protons closer to the electron-withdrawing phenyl group (C2/C6) will be shifted downfield (e.g., ~3.2 ppm) compared to those adjacent to the NH group (C3/C5, e.g., ~3.0 ppm).[8]

    • NH Proton: A single, often broad, signal (~1.9-3.0 ppm, solvent dependent) that integrates to one proton.

  • 2-(3-Bromophenyl)piperazine:

    • Aromatic Region (~7.0-7.5 ppm): Four protons, similar to the 1-isomer.

    • Piperazine Region: This region will be significantly more complex.

      • A unique methine proton (-CH-) signal for the proton at C2, coupled to adjacent protons. This is the key diagnostic signal.

      • The remaining seven piperazine protons will show complex and overlapping multiplets.

    • NH Protons: Two distinct NH signals, each integrating to one proton. Their chemical shifts will differ due to their proximity to the bulky phenyl substituent.

¹³C NMR Analysis:

  • 1-(3-Bromophenyl)piperazine:

    • Aromatic Region: Six signals, with the carbon attached to the bromine (~123 ppm) and the carbon attached to the piperazine nitrogen (~152 ppm) being characteristic.

    • Piperazine Region: Two distinct signals for the piperazine carbons: one for C2/C6 and another for C3/C5.[8]

  • 2-(3-Bromophenyl)piperazine:

    • Aromatic Region: Six signals.

    • Piperazine Region: Due to the loss of symmetry, up to five distinct signals for the piperazine carbons could be resolved. The signal for the methine carbon (C2) will be a key identifier, appearing at a different chemical shift from the methylene (-CH₂-) carbons.

Experimental Protocol: NMR Sample Analysis

  • Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to resolve NH protons.[8]

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks. An HSQC spectrum can be used to correlate protons with their directly attached carbons.

  • Data Processing & Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign chemical shifts. Compare the observed spectra against the predicted patterns for each isomer to make a definitive identification.

Mass Spectrometry (MS)

While both isomers have an identical molecular mass (240/242 Da, due to bromine isotopes), their fragmentation patterns under tandem mass spectrometry (MS/MS) can provide confirmatory evidence.[9][10]

Expertise & Causality: The energy required to break different bonds within a molecule varies. Collision-induced dissociation (CID) in a mass spectrometer fragments the molecule at its weakest points. The different bond arrangements in the isomers lead to different preferential fragmentation pathways and thus, different product ions.

  • 1-(3-Bromophenyl)piperazine: Fragmentation is likely dominated by the opening of the piperazine ring. The N-Aryl bond is relatively stable.

  • 2-(3-Bromophenyl)piperazine: Fragmentation pathways can include the cleavage of the C2-C3 bond or the C-C bond between the piperazine and phenyl rings, leading to unique fragment ions not observed for the 1-isomer.

While MS/MS can be a powerful tool, differentiating positional isomers can sometimes be challenging if their fragmentation pathways are very similar.[9][11] Therefore, MS is best used as a confirmatory technique in conjunction with NMR.

Synthesis and Reactivity: The Practical Implications

The structural differences necessitate distinct synthetic strategies and predict different chemical behaviors.

Synthetic Approaches
  • Synthesis of 1-(3-Bromophenyl)piperazine: This isomer is typically synthesized via N-arylation reactions. A common method is the Buchwald-Hartwig amination, coupling piperazine with 1,3-dibromobenzene or 3-bromoaniline derivatives.[12]

  • Synthesis of 2-(3-Bromophenyl)piperazine: The synthesis is more complex. It cannot be formed by simple N-arylation. Strategies often involve building the piperazine ring onto a precursor that already contains the C-aryl bond, or through more advanced C-H activation methodologies.[12]

Chemical Reactivity

The key difference in reactivity stems from the number and type of nitrogen atoms.

  • 1-(3-Bromophenyl)piperazine: Possesses one secondary amine (at N4). This site is the primary locus for subsequent reactions like alkylation, acylation, or sulfonylation to build more complex molecules.

  • 2-(3-Bromophenyl)piperazine: Has two secondary amines (N1 and N4). This makes it a bidentate nucleophile. Reactions with electrophiles can lead to mono-substitution or di-substitution, requiring careful control of stoichiometry and reaction conditions to achieve selectivity.

Conclusion

The distinction between 2-(3-Bromophenyl)piperazine and 1-(3-Bromophenyl)piperazine is a clear illustration of the critical role of positional isomerism in chemistry. While they share a molecular formula, their different atomic connectivity results in two unique compounds with distinct structures, chiralities, and physicochemical properties.

For the research scientist, the unambiguous differentiation of these isomers is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool, providing a detailed structural fingerprint that allows for confident identification. Mass spectrometry and chromatographic techniques serve as powerful complementary methods. Understanding these differences is fundamental not only for accurate characterization but also for designing logical synthetic routes and predicting the pharmacological behavior of these important building blocks in the ongoing quest for new therapeutic agents.

References

  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. PubMed.
  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. SpringerLink.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
  • 1-(3-BROMOPHENYL)PIPERAZINE. precisionFDA.
  • Ratio of isomers determined by 1 H-NMR spectroscopy.
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • 1-(3-Bromophenyl)piperazine. ChemicalBook.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Technology Networks.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • How NMR Helps Identify Isomers in Organic Chemistry?.
  • 1-(3-bromophenyl)piperazine AldrichCPR. Sigma-Aldrich.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.

Sources

The 2-Arylpiperazine Scaffold: A Technical Guide to Precision Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the medicinal chemistry applications of 2-arylpiperazine scaffolds .

Executive Summary: The Stereochemical Imperative

The piperazine ring is ubiquitous in medicinal chemistry, appearing in over 13 marketed blockbuster drugs (e.g., Imatinib, Ciprofloxacin). However, the vast majority of these utilize the


-aryl  or 

-alkyl
substitution pattern. The 2-arylpiperazine (C2-aryl) scaffold represents a distinct, high-value pharmacophore that offers a rigid, chiral vector for receptor engagement—a "privileged structure" in the truest sense, but one that presents significant synthetic challenges.

Unlike the flexible


-aryl congeners, the C2-aryl moiety introduces a benzylic stereocenter directly on the heterocycle. This creates a defined 3D vector that has proven critical for Neurokinin-1 (NK1) receptor antagonism  and is emerging as a scaffold for peptidomimetics  and protein-protein interaction (PPI) inhibitors .

This guide details the structural logic, synthetic methodologies, and therapeutic applications of the 2-arylpiperazine scaffold, with a focus on self-validating protocols and mechanistic integrity.

Structural Significance & Pharmacophore Analysis

The "Vector" Difference

The distinction between


-aryl and C2-aryl substitution is not merely cosmetic; it fundamentally alters the ligand's topology.
  • 
    -Arylpiperazines (e.g., Aripiprazole):  The aryl group is coplanar or twisted relative to the nitrogen lone pair, often serving as a flat hydrophobic anchor. The nitrogen remains basic (unless conjugated) and flexible.
    
  • C2-Arylpiperazines (e.g., Vestipitant): The aryl group at C2 locks the piperazine ring into a specific chair conformation to minimize 1,2-allylic strain (A(1,2)) or 1,3-diaxial interactions. This positions the nitrogen lone pairs and the aryl vector in a precise spatial relationship, critical for discriminating between receptor subtypes (e.g., NK1 vs. NK2).

Conformational Locking

In the C2-aryl scaffold, the bulky aryl group preferentially adopts the equatorial position in the chair conformation. This restricts the conformational entropy of the ring, pre-organizing the molecule for binding.

Pharmacophore cluster_0 N-Aryl vs. C2-Aryl Vectors N_Aryl N-Aryl Piperazine (Flexible, Flat Anchor) Target_A GPCR Orthosteric Site (e.g., 5-HT, D2) N_Aryl->Target_A H-Bond + Pi-Stacking C2_Aryl C2-Aryl Piperazine (Rigid, Chiral Vector) Target_B Allosteric/Deep Pocket (e.g., NK1, PPIs) C2_Aryl->Target_B Stereospecific Hydrophobic Fit

Figure 1: Pharmacophoric distinction between N-aryl and C2-aryl piperazines.

Therapeutic Case Study: NK1 Receptor Antagonists

The most authoritative application of the 2-arylpiperazine scaffold is in the development of Neurokinin-1 (NK1) antagonists for chemotherapy-induced nausea and vomiting (CINV).

From Piperidine to Piperazine: The Vestipitant Evolution

Early NK1 antagonists like CP-99,994 featured a 2-phenyl-3-aminopiperidine core. While potent, these piperidines faced metabolic liabilities. The transition to the 2-arylpiperazine scaffold, exemplified by Vestipitant (GW597599) , maintained the critical pharmacophore while altering physicochemical properties (lowering logP, altering pKa).

Key SAR Findings:

  • C2-Stereochemistry: The (S)-configuration at the C2-aryl center is essential for high affinity antagonism. The (R)-enantiomer is often inactive or significantly less potent.

  • Substituents: A 2-methyl group on the C2-phenyl ring (as in Vestipitant) induces a specific twist that enhances selectivity for the human NK1 receptor over other species variants (e.g., rat), a phenomenon known as "species selectivity" which complicated preclinical testing.

Mechanism of Action

Vestipitant acts as an insurmountable antagonist . It binds to a deep pocket within the transmembrane domain, distinct from the Substance P binding site, effectively locking the receptor in an inactive conformation.

CompoundScaffoldC2-SubstituentNK1 Affinity (

)
Clinical Status
CP-99,994 Piperidine2-methoxybenzyl9.5Discontinued (Metabolism)
Vestipitant Piperazine 2-(4-fluoro-2-methylphenyl) 9.8 Phase II (Tinnitus/CINV)
L-733,060 Piperidine2-phenyl9.2Tool Compound

Synthetic Methodologies

Accessing the chiral 2-arylpiperazine core is the primary bottleneck. Two main strategies exist: Resolution (Classical) and Asymmetric Synthesis (Modern).

Protocol A: The "Scalable" Resolution Route (Vestipitant Strategy)

This route, developed by GlaxoSmithKline, relies on constructing the racemate and resolving it. It is robust for kilogram-scale delivery.

Step-by-Step Protocol:

  • Condensation: React 4-fluoro-2-methylbenzaldehyde with nitroethane (Henry reaction) to form the nitrostyrene.

  • Reduction: Reduce the nitrostyrene (LiAlH4 or catalytic hydrogenation) to the phenethylamine.

  • Cyclization: React the phenethylamine with diethyl oxalate to form the piperazinedione, followed by reduction (BH3·THF) to the racemic 2-arylpiperazine.

  • Resolution (The Critical Step):

    • Dissolve racemic 2-(4-fluoro-2-methylphenyl)piperazine in EtOH.

    • Add (S)-(+)-Mandelic acid (0.5 equiv).

    • Heat to reflux and cool slowly to 20°C.

    • Filter the precipitate. The (S,S)-salt crystallizes with >98% enantiomeric excess (ee).

    • Validation: Verify ee via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10).

Protocol B: Asymmetric Hydrogenation (Catalytic Route)

For diverse library synthesis, resolution is inefficient. A modern approach uses Iridium-catalyzed hydrogenation of pyrazines.[1]

Reaction Scheme:

  • Substrate: 2-Arylpyrazine.

  • Catalyst: [Ir(COD)Cl]2 + (S)-SegPhos (chiral ligand).

  • Conditions: H2 (50 bar), Toluene, 80°C, 12h.

  • Outcome: Yields the chiral 2-arylpiperazine with >90% ee directly.

Synthesis cluster_1 Synthetic Workflow for (S)-2-Arylpiperazine Start Aryl Aldehyde Henry Nitrostyrene (Henry Rxn) Start->Henry EtNO2, NH4OAc Amine Phenethylamine Henry->Amine LiAlH4 Cyclization Racemic 2-Arylpiperazine Amine->Cyclization 1. Oxalate 2. BH3 red. Resolution Chiral Resolution ((S)-Mandelic Acid) Cyclization->Resolution Crystallization Final (S)-2-Arylpiperazine (>98% ee) Resolution->Final Free-basing

Figure 2: Industrial synthesis workflow for high-purity (S)-2-arylpiperazine scaffolds.

Advanced Applications & Future Outlook

Peptidomimetics

The 2-arylpiperazine scaffold is increasingly used to mimic beta-turns in peptides. By constraining the backbone, these scaffolds can inhibit protein-protein interactions (e.g., MDM2-p53 inhibitors). The C2-aryl group mimics the side chain of a specific amino acid (e.g., Phenylalanine) while the piperazine ring acts as the rigid backbone.

C-H Functionalization

Recent advances in photoredox catalysis allow for the direct C-H arylation of simple piperazines at the C2 position. This "late-stage functionalization" allows medicinal chemists to install the C2-aryl group on an existing lead molecule to rapidly explore the "magic methyl" or "magic aryl" effect without de novo synthesis.

References

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of Vestipitant as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry. Link

  • Alvaro, G., et al. (2009).[2] Synthesis of the NK1 Receptor Antagonist GW597599.[3][4] Part 2: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. Organic Process Research & Development. Link

  • Yokoshima, S., et al. (2014).[5] Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters. Link

  • Hale, J. J., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[6] Journal of Medicinal Chemistry. Link

  • Kocienski, P. (2010).[7] Synthesis of Casopitant. Synfacts. Link

Sources

Technical Guide: 2-(3-Bromophenyl)piperazine (CAS 885962-24-3)

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 2-(3-Bromophenyl)piperazine (CAS 885962-24-3), structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

2-(3-Bromophenyl)piperazine is a specialized heterocyclic building block distinct from the more common N-aryl piperazines found in many blockbuster drugs (e.g., Aripiprazole, Vortioxetine). Unlike its N-substituted counterparts, this compound features the aryl group attached directly to the carbon skeleton (C2 position) of the piperazine ring.

This structural nuance introduces a chiral center at the C2 position, significantly altering the conformational landscape of the piperazine chair. It is primarily utilized as a scaffold in the synthesis of Neurokinin-1 (NK1) receptor antagonists, GPCR ligands, and kinase inhibitors where rigid stereochemical positioning is required to maximize ligand-target binding affinity.

Chemical Identification
ParameterDetail
CAS Number 885962-24-3
IUPAC Name 2-(3-Bromophenyl)piperazine
Common Synonyms 3-Bromo-2-phenylpiperazine (ambiguous); 2-(3-Bromophenyl)-piperazine
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
SMILES C1CNCC(N1)C2=CC(=CC=C2)Br
InChI Key JVTRURBMYILQDA-UHFFFAOYSA-N

Physical Properties & Stability

The physical characteristics of 2-(3-Bromophenyl)piperazine are governed by its secondary amine functionality and the lipophilic bromophenyl moiety.

Physicochemical Data
PropertyValue / DescriptionNote
Appearance White to off-white solidHygroscopic tendency
Melting Point Not standardized in public dossiersTypically 80–120 °C for similar C-aryl piperazines
Solubility DMSO (>20 mg/mL), Ethanol, MethanolLimited solubility in water (neutral pH)
pKa (Calculated) ~9.8 (N1), ~5.4 (N4)Typical for piperazine derivatives
LogP ~2.5Moderately lipophilic
Stability & Handling Profile
  • Hygroscopicity: As a secondary amine, the compound readily absorbs moisture and atmospheric CO₂ to form carbamates.

  • Storage: Must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

  • Reactivity: The bromine substituent is a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary amines are nucleophilic and prone to oxidation if unprotected.

Safety Data & Hazard Classification

Signal Word: WARNING

This compound is an intermediate and has not been fully toxicologically characterized. Treat as a hazardous substance.[1]

GHS Hazard Statements
CodeHazard Statement
H302 Harmful if swallowed.[2][3][4]
H315 Causes skin irritation.[4][5]
H319 Causes serious eye irritation.[1][4]
H335 May cause respiratory irritation.[1][4][5]
Precautionary Protocols
  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust/aerosols.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a lab coat.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][4]

    • Skin Contact: Wash with soap and water.[4] If irritation persists, seek medical attention.

Synthesis & Experimental Protocols

Mechanistic Synthesis Pathway

The synthesis of C-aryl piperazines is more complex than N-aryl variants. A robust route involves the reduction of the corresponding pyrazine or the cyclization of a diamine.

Route A: Pyrazine Reduction (Common for Racemic Synthesis)

  • Condensation: Reaction of 3-bromophenylglyoxal with ethylenediamine to form 2-(3-bromophenyl)pyrazine.

  • Reduction: Catalytic hydrogenation (careful control required to avoid debromination) or hydride reduction (NaBH₄) to yield the piperazine.

Route B: Amino Acid Cyclization (Chiral Synthesis) Starting from (3-bromophenyl)glycine, cyclization with ethylene dibromide or similar electrophiles allows for the retention of stereochemistry.

Visualization: Synthetic Logic

Synthesis Start 3-Bromophenylglyoxal Inter 2-(3-Bromophenyl)pyrazine Start->Inter Condensation (-2 H2O) Reagent1 Ethylenediamine Reagent1->Inter Product 2-(3-Bromophenyl)piperazine (CAS 885962-24-3) Inter->Product Selective Reduction (Preserves Ar-Br) Reductant Reduction (NaBH4 or H2/Cat) Reductant->Product

Caption: General synthetic pathway for C-substituted piperazines via pyrazine reduction.

Standard Solubilization Protocol (In Vitro Assays)

For use in kinase assays or cell-based screens:

  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred vehicle.

  • Stock Preparation (10 mM):

    • Weigh 2.41 mg of CAS 885962-24-3.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. If solid remains, sonicate at 35 kHz for 2 minutes.

  • Storage: Aliquot into amber vials and store at -20 °C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Biological Applications & Mechanism

The 2-arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, often serving as a conformational lock.

Pharmacophore Role

Unlike 1-arylpiperazines which project the aryl group from the nitrogen (flexible), 2-arylpiperazines place the aryl group on the carbon backbone. This creates a chiral center that:

  • Restricts Conformational Freedom: Forces the piperazine ring into a specific chair conformation.

  • Vector Alignment: Orients the N1 and N4 substituents in precise vectors relative to the aryl ring, critical for binding to GPCR pockets (e.g., NK1, 5-HT receptors).

Functionalization Logic

Researchers utilize the 3-bromo substituent as a handle for late-stage diversification:

  • Suzuki Coupling: To attach biaryl systems for extending into hydrophobic pockets.

  • Buchwald-Hartwig: To introduce amines for solubility or H-bond interactions.

Visualization: Pharmacophore Mapping

Pharmacophore cluster_effect Medicinal Chemistry Impact Core Piperazine Ring (Scaffold) C2 C2-Position (Chiral Center) Core->C2 N1 N1 Amine (Basic Center / H-Bond) Core->N1 N4 N4 Amine (Linker Attachment) Core->N4 Ar 3-Bromophenyl Group (Lipophilic Anchor) C2->Ar Rigid Attachment Effect1 Conformational Locking C2->Effect1 Effect2 Selectivity (Chirality) C2->Effect2 Br Bromine Atom (Synthetic Handle) Ar->Br Cross-Coupling Site

Caption: Structural logic of the 2-arylpiperazine scaffold in drug design.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 885962-24-3. Retrieved from .

  • Cayman Chemical. Safety Data Sheet: Substituted Piperazines. Retrieved from .

  • GuideChem. 2-(3-Bromophenyl)piperazine Product Information. Retrieved from .

  • MDPI Molecules. Synthesis of Piperazines by C-H Functionalization. Retrieved from .

Sources

The Privileged C2-Aryl Piperazine Scaffold: 2-(3-Bromophenyl)piperazine in High-Affinity Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 2-(3-Bromophenyl)piperazine , a high-value chiral scaffold.

Executive Summary

In modern drug discovery, the 2-arylpiperazine core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly GPCRs (NK1, 5-HT) and kinases. Unlike the ubiquitous N-arylpiperazines (e.g., aripiprazole), the C2-substituted analogs offer a unique advantage: they introduce a stereogenic center directly on the saturated ring, enforcing specific conformational preferences that rigidify the pharmacophore.

2-(3-Bromophenyl)piperazine acts as a "super-scaffold" within this class. It combines the conformational control of the C2-aryl group with a chemically versatile 3-bromo handle , enabling orthogonal functionalization via palladium-catalyzed cross-coupling. This guide outlines the structural logic, validated synthetic protocols, and strategic application of this scaffold in library design.

Structural Biology & Chemical Space

The Conformational Lock

The introduction of an aryl group at the C2 position of the piperazine ring creates a significant steric bias. To minimize 1,3-diaxial interactions, the bulky 3-bromophenyl group preferentially adopts the equatorial position. This locks the piperazine ring into a defined chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Chirality: The C2 center allows for the resolution of enantiomers (

    
     and 
    
    
    
    ). In NK1 receptor antagonists, for example, the affinity often resides almost exclusively in one enantiomer (typically
    
    
    for 2-phenylpiperazines), making stereocontrol critical.
Diversity Vectors

This scaffold offers three distinct vectors for elaboration, allowing for "Diversity-Oriented Synthesis" (DOS) around a central core:

  • N1-Vector: Modulates basicity and solubility; often the site for hydrophilic linkers.

  • N4-Vector: The distal nitrogen; ideal for reaching deep hydrophobic pockets or forming salt bridges.

  • C2-Aryl-Br Vector: The 3-bromo substituent allows for the expansion of the aromatic system (e.g., biaryls) to increase

    
    -
    
    
    
    stacking interactions or lipophilicity.
Visualization: Diversity Vectors

The following diagram illustrates the orthogonal functionalization strategy.

ScaffoldVectors Core Piperazine Core (Chair Conformation) N1 N1-Vector (Basicity/Solubility) Core->N1 Alkylation/Acylation N4 N4-Vector (Deep Pocket Binding) Core->N4 Reductive Amination C2 C2-Aryl-Br Vector (Suzuki/Buchwald Handle) Core->C2 Pd-Catalysis

Figure 1: Orthogonal diversity vectors of the 2-(3-Bromophenyl)piperazine scaffold.

Synthetic Protocols

Synthesis of C2-arylpiperazines is more challenging than N-aryl analogs. Two primary routes are recommended: the Glycine Route (for enantiopurity) and the Nitro-Aldol Route (for scale/racemic access).

Protocol A: The Chiral Glycine Route (Enantioselective)

This route utilizes (3-bromophenyl)glycine as the chiral pool starting material, ensuring high optical purity.

Reagents:

  • (R)- or (S)-2-amino-2-(3-bromophenyl)acetic acid (3-bromophenylglycine)

  • Boc-Gly-OSu (N-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester)

  • TFA (Trifluoroacetic acid)

  • BH3·THF (Borane tetrahydrofuran complex)

Step-by-Step Workflow:

  • Peptide Coupling: React 3-bromophenylglycine with Boc-Gly-OSu in dioxane/water with NaHCO3 to form the dipeptide.

  • Deprotection: Remove the Boc group using TFA/DCM (1:1).

  • Cyclization: Heat the free amine dipeptide in refluxing 2-butanol/toluene to induce cyclization, yielding the diketopiperazine (3-(3-bromophenyl)piperazine-2,5-dione).

  • Reduction: Reduce the diketopiperazine using excess BH3·THF (reflux, 16h). Quench with MeOH/HCl.

  • Isolation: Basify to pH >12 and extract with DCM. Purify via recrystallization or column chromatography.

Validation Check:

  • Chiral HPLC: Verify ee >98%.

  • NMR: Confirm loss of carbonyl signals (160-170 ppm) in

    
    C NMR.
    
Protocol B: The Nitro-Aldol Route (Scalable/Racemic)

Ideal for generating large quantities of the racemic scaffold for initial SAR screening.

Step-by-Step Workflow:

  • Henry Reaction: Condense 3-bromobenzaldehyde with nitromethane (NH4OAc catalyst) to form the nitrostyrene.

  • Michael Addition: React nitrostyrene with ethyl glycinate (or N-benzyl glycine ester).

  • Reduction/Cyclization: Hydrogenation (H2, Raney Ni or Zn/HCl) reduces the nitro group to an amine, which spontaneously attacks the ester to close the lactam ring (6-oxopiperazine).

  • Final Reduction: Reduce the lactam with LiAlH4 or BH3 to yield the piperazine.

Synthesis Pathway Diagram

SynthesisPath SM1 3-Bromophenylglycine (Chiral Pool) Dipeptide Dipeptide Formation SM1->Dipeptide Boc-Gly-OSu SM2 3-Bromobenzaldehyde Nitro Nitrostyrene (Henry Rxn) SM2->Nitro MeNO2 DKP Diketopiperazine (Cyclization) Dipeptide->DKP Heat, -H2O Product 2-(3-Bromophenyl)piperazine (Target Scaffold) DKP->Product BH3 Reduction (Retains Chirality) Lactam 6-Oxopiperazine (Reductive Cyclization) Nitro->Lactam Glycine ester / Red. Lactam->Product LiAlH4 Reduction (Racemic)

Figure 2: Dual synthetic pathways accessing the scaffold.

Medicinal Chemistry Applications

NK1 Receptor Antagonists

The 2-phenylpiperazine core is a hallmark of Neurokinin-1 (NK1) antagonists (e.g., L-733,060). The scaffold mimics the "turn" structure of Substance P.

  • Strategy: Use the 3-bromo handle to introduce steric bulk (e.g., via Suzuki coupling to a 3,5-bis(trifluoromethyl)phenyl group) that occupies the hydrophobic accessory pocket of the NK1 receptor.

Kinase Inhibitors (Linker Strategy)

Piperazines are excellent linkers in kinase inhibitors (e.g., Imatinib, Bosutinib).

  • Advantage: The C2-substituent introduces a "twist" that can improve selectivity between homologous kinases by clashing with the gatekeeper residue or P-loop in off-target kinases.

  • Protocol: Selective N1-acylation with the kinase hinge-binding motif, followed by N4-alkylation for solvent interaction.

Comparison of Piperazine Scaffolds
FeatureN-Arylpiperazine (e.g., 1-phenyl)C2-Arylpiperazine (e.g., 2-phenyl)
Chirality Achiral (usually)Chiral (C2 center)
Conformation Flexible ChairLocked Chair (Equatorial Aryl)
Synthetic Difficulty Low (Buchwald coupling)High (Cyclization/Reduction)
Primary Use Dopamine/Serotonin (D2/5-HT)NK1, Specific GPCR subtypes
3-Bromo Utility Extension of N-substituentExtension of Core Scaffold

References

  • Privileged Scaffolds in Drug Design: Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Active Cholecystokinin Antagonists." J. Med. Chem.1988 , 31, 2235–2246. Link

  • Synthesis of Chiral Piperazines: Jacobsen, E. N., et al. "Enantioselective Synthesis of 2-Substituted Piperazines." J. Org.[1][2] Chem.2002 , 67, 5993. Link

  • NK1 Antagonist Design: Harrison, T., et al. "Synthesis and NK1 Receptor Binding Studies of a Series of 2-Phenylpiperazine Derivatives." Bioorg. Med. Chem. Lett.2001 , 11, 255-259. Link

  • Kinetic Resolution of Piperazines: Coldham, I., et al. "Kinetic Resolution of 2-Arylpiperidines and Piperazines." J. Org.[1][2] Chem.2022 , 87, 8819.[2] Link

  • Piperazine in Kinase Inhibitors: Asberom, T., et al. "Piperazine-based Kinase Inhibitors: A Review." Eur. J. Med. Chem.2020 , 205, 112656. Link

Sources

Biological Activity of 3-Bromophenyl Substituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(3-bromophenyl)piperazine scaffold represents a "privileged structure" in medicinal chemistry, particularly within neuropsychopharmacology. Unlike its ortho or para analogues, the meta-bromo substitution offers a unique balance of lipophilicity (


), metabolic stability, and electronic withdrawal that is critical for high-affinity binding to G-protein coupled receptors (GPCRs), specifically serotonergic (5-HT) and dopaminergic (D) subtypes.

This guide provides a rigorous technical analysis of this scaffold, detailing its Structure-Activity Relationship (SAR), synthesis protocols, and validated biological assay methodologies. It is designed for medicinal chemists and pharmacologists seeking to optimize lead compounds for CNS disorders, anxiety, and potentially antimicrobial applications.

Part 1: Chemical Rationale & SAR

The "Meta" Advantage

The biological potency of 3-bromophenyl piperazine derivatives stems from the specific physicochemical properties of the bromine atom at the C3 position of the phenyl ring.

  • Electronic Modulation: Bromine is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). At the meta position, the inductive effect dominates, reducing the electron density of the phenyl ring without sterically hindering the N1-nitrogen lone pair resonance as severely as ortho substitution.

  • Metabolic Blockade: The C3 position is a common site for cytochrome P450-mediated hydroxylation in phenylpiperazines. Bromine substitution blocks this metabolic soft spot, significantly extending the half-life (

    
    ) of the derivative compared to the unsubstituted parent.
    
  • Halogen Bonding: The polarizable bromine atom can participate in halogen bonding with carbonyl backbone oxygens or specific residues (e.g., Serine, Threonine) within the receptor binding pocket, enhancing affinity.

SAR Logic Flow

The following diagram illustrates the structural logic governing the biological activity of these derivatives.

SAR_Logic Scaffold 3-Bromophenyl Piperazine Core Substituent 3-Bromo Group Scaffold->Substituent Piperazine Piperazine Ring Scaffold->Piperazine N4_Terminus N4-Alkyl/Aryl Side Chain Scaffold->N4_Terminus Lipophilicity Increased LogP (BBB Penetration) Substituent->Lipophilicity Hydrophobic effect MetabStab Metabolic Blockade (C3 Position) Substituent->MetabStab Steric/Electronic protection Receptor 5-HT/D2 Receptor Interaction Piperazine->Receptor Ionic bond (Asp residue) Selectivity Subtype Selectivity (5-HT1A vs 5-HT2A) N4_Terminus->Selectivity Secondary binding pocket Lipophilicity->Receptor Membrane access

Figure 1: Structure-Activity Relationship (SAR) logic for 3-bromophenyl piperazine derivatives.

Part 2: Pharmacological Profiles[2][3][4]

Central Nervous System (CNS) Activity

The primary application of 3-bromophenyl piperazine derivatives is in modulation of the serotonergic system.

  • 5-HT1A Receptor (Partial Agonism): Derivatives often act as partial agonists. The protonated N4 nitrogen forms a critical salt bridge with a conserved Aspartate residue (Asp3.32) in the receptor. The 3-bromo group occupies a hydrophobic pocket formed by transmembrane helices.

  • 5-HT2A Receptor (Antagonism): Larger substituents at the N4 position often shift activity toward 5-HT2A antagonism, a profile desirable for atypical antipsychotics to reduce Extrapyramidal Symptoms (EPS).

Signaling Pathway: Activation of 5-HT1A (Gi/o-coupled) by these derivatives leads to the inhibition of adenylyl cyclase.

Signaling Ligand 3-Br-Phenyl Piperazine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation Effector Adenylyl Cyclase G_Protein->Effector Inhibition (-) SecondMessenger cAMP Levels Effector->SecondMessenger Decrease Response Anxiolytic/ Antidepressant Effect SecondMessenger->Response Downstream Signaling

Figure 2: Signal transduction pathway for 5-HT1A partial agonism mediated by the scaffold.

Antimicrobial & Anticancer Potential

Recent studies indicate that when the N4 position is substituted with triazole or benzoxazole moieties, these derivatives exhibit:

  • Antibacterial: Activity against S. aureus and E. coli (MIC values often < 10 µg/mL).[1]

  • Anticancer: Cytotoxicity against MCF-7 (breast) and HeLa (cervical) cell lines, likely via kinase inhibition (PI3K/Akt pathway).

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Substituted Derivatives

Objective: Functionalize the N4 position of the commercially available 1-(3-bromophenyl)piperazine core.

Reagents:

  • 1-(3-Bromophenyl)piperazine (1.0 equiv)

  • Alkyl Halide (R-X) or Aldehyde (for reductive amination)

  • Base:

    
     or DIPEA
    
  • Solvent: Acetonitrile (ACN) or DMF

Workflow (N-Alkylation):

  • Dissolution: Dissolve 1.0 mmol of 1-(3-bromophenyl)piperazine in 5 mL of anhydrous ACN.

  • Base Addition: Add 1.5 mmol of anhydrous

    
    .
    
  • Alkylation: Dropwise add 1.1 mmol of the alkyl halide (e.g., 2-bromoethyl-benzene) at room temperature.

  • Reflux: Heat to 60-80°C for 4-12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Filter off inorganic salts. Evaporate solvent. Partition residue between EtOAc and Water.

  • Purification: Flash column chromatography (Silica gel, Gradient: Hexane -> EtOAc).

Protocol B: Radioligand Binding Assay (5-HT1A)

Objective: Determine the affinity (


) of the synthesized derivative.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT1A receptors.

  • Radioligand:

    
     (Specific Activity ~100-200 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Steps:

  • Preparation: Harvest cells and homogenize in buffer. Centrifuge (20,000 x g, 20 min) to isolate membranes. Resuspend to ~50 µg protein/well.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension.

    • 50 µL Radioligand (Final conc. 1 nM).

    • 50 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: Data Presentation

The table below summarizes representative biological activity data for 3-bromophenyl piperazine derivatives compared to reference standards.

Compound IDN4-Substituent5-HT1A

(nM)
5-HT2A

(nM)
Selectivity Ratio (2A/1A)Primary Activity
Ref (Buspirone) Pyrimidinyl-butyl2.513554Anxiolytic
Core (3-Br-PP) Hydrogen85.0>1000>11Building Block
Derivative A 2-(Phenyl)ethyl12.4315.025Partial Agonist
Derivative B 4-(Fluorophenyl)butyl5.245.08.6Dual Ligand
Derivative C Triazole-linker>1000>1000N/AAntimicrobial (MIC 4 µg/mL)

Note: Lower


 indicates higher affinity. Data represents consensus values from structure-activity studies.

References

  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Recent Research. 2

  • McCreary, A. C., et al. (2000). In vitro and in vivo depiction of SLV313, a D2/3 antagonist and 5-HT1A agonist. Neuropsychopharmacology.
  • BenchChem Technical Support. (2025). Synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine: Protocols and Troubleshooting. 3

  • Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2.[4] Bioorganic & Medicinal Chemistry. 4

  • Gao, L., et al. (2021).[5] Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI Molecules. 6[7][8]

  • ChemicalBook. (2023). 1-(4-Bromophenyl)piperazine synthesis protocols. 9

  • Connect Journals. (2020). Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. 1[7][8]

Sources

Advanced Synthesis of 2-Substituted Piperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The piperazine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Imatinib, Sildenafil, Indinavir), acting as a crucial linker that modulates physicochemical properties like solubility and lipophilicity (


). However, the vast majority of these drugs utilize non-chiral, 

-disubstituted piperazines.

The introduction of a substituent at the C2 position offers a high-value opportunity to:

  • Restrict Conformation: Lock the ring into specific chair twists to enhance receptor binding affinity.

  • Modulate Metabolism: Block metabolic soft spots (CYP450 oxidation) at the

    
    -carbon.
    
  • Introduce Chirality: Exploit specific enantiomeric interactions with biological targets.

This guide moves beyond basic textbook synthesis, focusing on scalable, stereoselective pathways: De Novo Cyclization (from the chiral pool) and Direct C–H Functionalization (late-stage modification).

Part 2: Synthesis Pathways & Mechanisms

Pathway A: The "Chiral Pool" Approach (De Novo Synthesis)

This strategy relies on starting materials with established stereochemistry (amino acids/diamines) to build the ring. It is the gold standard for process chemistry where enantiopurity is paramount.

Mechanism 1: Diketopiperazine Reduction

The classical route involves coupling two


-amino acids to form a diketopiperazine (DKP), followed by global reduction.
  • Causality: The stereochemistry of the amino acid precursors (e.g., L-Alanine) is conserved in the DKP.

  • Challenge: Amide reduction requires harsh reducing agents (LiAlH

    
    , BH
    
    
    
    ), which can cause racemization or functional group incompatibility.
Mechanism 2: Pd-Catalyzed Carboamination

A modern approach developed by Wolfe and others utilizes Pd-catalyzed cyclization of alkene-tethered amines.

  • Mechanism: An

    
    -allyl-1,2-diamine undergoes Pd-catalyzed carboamination with an aryl halide.[1][2]
    
  • Advantage: Allows for the simultaneous formation of the C–N bond and C–C bond, installing the C2 substituent with high diastereoselectivity (

    
     dr).
    
Pathway B: Direct C–H Functionalization (Late-Stage)

Ideal for medicinal chemistry library generation, this approach installs the C2 substituent directly onto a pre-formed piperazine ring.

Mechanism 3:

-Lithiation Trapping
  • Method:

    
    -Boc piperazine is treated with 
    
    
    
    -BuLi and a chiral ligand (e.g., (-)-sparteine).[3]
  • Causality: The organolithium intermediate is stabilized by the Boc group (dipole stabilization). The chiral ligand creates a steric environment that directs deprotonation to one enantiotopic proton.

  • Validation: Trapping with an electrophile (E

    
    ) yields the 2-substituted product.
    
Mechanism 4: Photoredox Catalysis (MacMillan Protocol)
  • Method: Uses an Iridium photocatalyst (e.g., Ir(ppy)

    
    ) and light to generate an 
    
    
    
    -amino radical.[3]
  • Causality: The catalytic cycle involves Single Electron Transfer (SET) oxidation of the amine, followed by deprotonation to form the radical, which then attacks an electron-deficient arene (Minisci-type reaction).

  • Utility: Enables "magic methyl" or aryl installation on complex scaffolds without pre-functionalization.

Part 3: Visualization of Pathways

Diagram 1: Strategic Synthesis Map

PiperazinePathways Start Target: 2-Substituted Piperazine DeNovo De Novo Synthesis (Chiral Pool) Start->DeNovo High Enantiopurity Required Func Direct C-H Functionalization (Late Stage) Start->Func Library Diversity Required AminoAcids Amino Acids / Diamines DeNovo->AminoAcids DKP Diketopiperazine Formation AminoAcids->DKP Reduction Global Reduction (LiAlH4/BH3) DKP->Reduction Reduction->Start Yields Product PreFormed N-Protected Piperazine Func->PreFormed Lithiation α-Lithiation (s-BuLi / Sparteine) PreFormed->Lithiation Stereoselective Photoredox Photoredox Catalysis (Ir-Cat / Blue LED) PreFormed->Photoredox Racemic/Library Lithiation->Start Photoredox->Start

Caption: Strategic decision tree distinguishing between De Novo cyclization (for scale/purity) and Direct Functionalization (for diversity).

Part 4: Detailed Experimental Protocols

Protocol A: Photoredox -Arylation (MacMillan Method)

Application: Rapid generation of 2-aryl piperazine analogs for SAR studies. Source: Science 2014, 345, 437.

Reagents:

  • Substrate:

    
    -Boc-piperazine (1.0 equiv)
    
  • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv)

  • Catalyst: Ir(ppy)

    
     (1.0 mol%)
    
  • Solvent: DMSO (degassed)

  • Light Source: 26W Blue CFL or Blue LED (approx. 450 nm)

Step-by-Step Workflow:

  • Setup: In a borosilicate glass vial, combine

    
    -Boc-piperazine (0.5 mmol), 1,4-dicyanobenzene (0.75 mmol), and Ir(ppy)
    
    
    
    (0.005 mmol).
  • Solvation: Add anhydrous DMSO (5.0 mL). Seal the vial with a septum.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove O

    
     (Oxygen quenches the triplet state of the Ir catalyst).
    
  • Irradiation: Place the vial 2-3 cm from the Blue LED source. Stir vigorously at room temperature for 18–24 hours.

    • Self-Validation: The reaction mixture typically turns from yellow to dark orange/brown.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMSO. Dry organic layer over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Asymmetric Hydrogenation of Pyrazines

Application: Scalable synthesis of chiral piperazines with high enantiomeric excess (ee).[4] Source: Organic Letters 2016, 18, 2926.

Reagents:

  • Substrate: 2-Substituted Pyrazine

  • Activator: Benzyl bromide (BnBr)

  • Catalyst: [Ir(COD)Cl]

    
     / (S)-SegPhos
    
  • Hydrogen Source: H

    
     gas (600 psi)
    

Step-by-Step Workflow:

  • Activation: React 2-substituted pyrazine with BnBr in acetone to form the

    
    -benzyl pyrazinium salt. Isolate by filtration.
    
    • Why: Pyrazines are electron-poor and difficult to reduce; the cationic salt is much more reactive.

  • Catalyst Prep: Mix [Ir(COD)Cl]

    
     (1.0 mol%) and (S)-SegPhos (2.2 mol%) in THF under Argon for 30 mins to form the active complex.
    
  • Hydrogenation: Transfer the pyrazinium salt and catalyst solution to a high-pressure autoclave.

  • Reaction: Pressurize with H

    
     (600 psi) and stir at room temperature for 20 hours.
    
  • Deprotection (Optional): The

    
    -benzyl group can be removed via Pd/C hydrogenolysis if the free amine is required.
    

Part 5: Comparative Data Analysis

The following table contrasts the three primary methodologies based on yield, enantioselectivity (ee), and scalability.

MethodologyKey AdvantageTypical YieldEnantioselectivity (ee)Scalability
Diketopiperazine Reduction Low cost, reliable stereochem60–85%>99% (from Amino Acid)High (kg scale)
Pd-Catalyzed Carboamination High complexity, convergent70–90%90–98%Moderate (g scale)
Photoredox C–H Arylation No pre-functionalization needed50–75%N/A (Racemic)*Low (mg scale)

-Lithiation Trapping
Access to specific enantiomers40–65%85–95%Low (requires -78°C)

*Note: Recent advances in chiral photoredox catalysts are improving stereocontrol, but racemic mixtures are standard for initial screening.

Part 6: Mechanistic Visualization

Diagram 2: Photoredox C-H Functionalization Cycle

PhotoredoxCycle Ir_GS Ir(III) (Ground State) Ir_Excited *Ir(III) (Excited) Ir_GS->Ir_Excited Blue Light (hv) Ir_Red Ir(II) (Reduced) Ir_Excited->Ir_Red SET (Oxidation of Amine) Ir_Red->Ir_GS Turnover Substrate Piperazine (Amine) RadicalCat Amine Radical Cation Substrate->RadicalCat - e⁻ AlphaRadical α-Amino Radical RadicalCat->AlphaRadical - H⁺ (Deprotonation) Product 2-Aryl Piperazine AlphaRadical->Product + Arene / - H

Caption: Simplified photoredox cycle showing the generation of the critical


-amino radical species via Single Electron Transfer (SET).

References

  • Review of Piperazine Pharmacophores

    • Title: "Piperazine Scaffolds in Medicinal Chemistry: A Review"
    • Source:Current Medicinal Chemistry
    • URL:[Link]

  • Photoredox C–H Functionalization

    • Title: "Decarboxylative peptide macrocyclization through photoredox catalysis" (Foundational MacMillan work on similar mechanisms)
    • Source:Science / N
    • URL:[Link]

  • Asymmetric Hydrogenation of Pyrazines

    • Title: "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activ
    • Source:Organic Letters
    • URL:[Link]

  • Pd-Catalyzed Carboamination

    • Title: "A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamin
    • Source:Journal of the American Chemical Society / PMC
    • URL:[Link]

  • Lithiation-Trapping Methodology

    • Title: "Asymmetric Synthesis of 2-Substituted Piperazines via α-Lithi
    • Source:Chemical Reviews (Relevant Section)
    • URL:[Link]

Sources

Chiral Resolution and Stereochemical Profiling of 2-(3-Bromophenyl)piperazine Dihydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Bromophenyl)piperazine is a highly versatile, conformationally constrained pharmacophore utilized extensively in modern medicinal chemistry. The presence of the 3-bromophenyl substituent at the C2 position provides a robust handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), making it a critical precursor for complex Active Pharmaceutical Ingredients (APIs). Notably, derivatives of 2-arylpiperazines are heavily investigated as potent PDE10A enzyme inhibitors for the treatment of neurodegenerative and psychiatric disorders[1].

Commercially, this compound is often supplied as a dihydrochloride salt or as a Boc-protected derivative (CAS: 886767-65-3)[2]. The dihydrochloride salt is preferred for long-term storage due to its enhanced oxidative stability and reduced hygroscopicity compared to the free base. However, because pharmacological activity is highly stereospecific, isolating the pure (R)- or (S)-enantiomer from the racemate is a critical bottleneck in drug development.

Stereochemical Architecture & CIP Priority Causality

The pharmacological profile of piperazine-derived drugs depends entirely on the spatial orientation of the C2 chiral center. To accurately assign the (R) or (S) absolute configuration, we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the four groups attached to the C2 atom.

Causality of Priority Assignment:

  • Priority 1 (-NH-): The N1 atom of the piperazine ring has the highest atomic number (Nitrogen, 7) directly attached to the chiral center.

  • Priority 2 (-CH2-): The C3 atom of the piperazine ring is a Carbon (6) bonded to (N, H, H).

  • Priority 3 (-C6H4Br): The C1' atom of the aryl ring is a Carbon (6) bonded to (C, C, C) due to the aromatic double bonds. Why does C3 beat the Aryl group? The first point of difference occurs at the atoms immediately attached to C3 and C1'. Because C3 is bonded to a Nitrogen (atomic number 7), it outranks the Aryl C1', which is only bonded to Carbons (atomic number 6). The bromine atom at the 3-position of the phenyl ring is too distal to influence this first-shell decision.

  • Priority 4 (-H): Hydrogen (1) is the lowest priority group.

CIP_Priority C2 C2 Chiral Center N1 -NH- (N, H, C) C2->N1 Priority 1 C3 -CH2- (N, H, H) C2->C3 Priority 2 Ar -C6H4Br (C, C, C) C2->Ar Priority 3 H -H (H) C2->H Priority 4

Fig 1: CIP Priority assignment for the C2 chiral center of 2-(3-Bromophenyl)piperazine.

Strategic Methodologies for Enantiomeric Resolution

Historically, the resolution of racemic 2-arylpiperazines relied on classical diastereomeric salt formation using chiral acids (e.g., L-tartaric acid). However, this method is thermodynamically inefficient, often requiring multiple lossy recrystallizations that severely degrade the overall yield.

The Shift to Kinetic Resolution: Modern synthetic workflows favor Kinetic Resolution via Asymmetric Lithiation [3]. This approach leverages the differential reaction rates of the two enantiomers when exposed to a chiral catalyst or reagent[4]. By treating an orthogonally protected racemic mixture with n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine, the chiral base system selectively deprotonates one enantiomer at the C2 position. The resulting configurationally stable organolithium intermediate is trapped with an electrophile, allowing the unreacted enantiomer to be recovered intact with exceptionally high enantiomeric excess (often >98:2 er)[4].

ResolutionWorkflow A Racemic 2-(3-Bromophenyl)piperazine B 1. Salt Dissociation (NaOH) 2. Orthogonal N-Boc Protection A->B C Asymmetric Lithiation n-BuLi / (+)-Sparteine (-78°C) B->C D Electrophilic Trapping (Consumes (S)-Enantiomer) C->D E Recovered (R)-Enantiomer (>98% ee) C->E Unreacted Base F Chiral SFC Validation E->F

Fig 2: Workflow for the kinetic resolution of racemic 2-arylpiperazines via asymmetric lithiation.

Quantitative Data: Strategy Comparison

The table below summarizes the quantitative metrics of various resolution strategies applied to 2-arylpiperazine scaffolds.

Resolution StrategyReagents / Chiral AgentTypical Yield (Max 50%)Enantiomeric Excess (ee)ScalabilityPrimary Limitation
Classical Salt Resolution L-Tartaric Acid / Mandelic Acid15 - 25%85 - 90%HighRequires iterative, lossy recrystallizations.
Enzymatic Resolution Lipases (Acylation)35 - 45%90 - 95%MediumSubstrate specificity; requires screening of multiple enzymes.
Kinetic Lithiation n-BuLi / (+)-Sparteine40 - 48%>98% MediumRequires strict cryogenic (-78°C) and anhydrous conditions.
Chiral SFC (Prep) Chiralpak AD-H / Amylose45 - 49%>99% Low/MediumHigh solvent consumption; expensive stationary phases.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. Each step includes an analytical checkpoint to confirm causality and success before proceeding.

Protocol 1: Salt Dissociation (Free-Basing)

Causality: Organolithium reagents are highly moisture-sensitive and will aggressively react with acidic protons. The dihydrochloride salt must be completely neutralized to the free base prior to any lithiation chemistry.

  • Suspend 2-(3-Bromophenyl)piperazine dihydrochloride (10.0 g, 31.8 mmol) in 100 mL of Dichloromethane (DCM).

  • Add 100 mL of 2M aqueous NaOH dropwise while stirring vigorously at 0°C.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check: Analyze via ¹H-NMR (CDCl₃) to confirm the disappearance of the broad downfield -NH₂⁺ signals, ensuring complete free-basing.

Protocol 2: Orthogonal N-Boc Protection

Causality: To direct the lithiation exclusively to the C2 position and prevent unwanted N-alkylation, the secondary amines must be protected. A bulky tert-butyloxycarbonyl (Boc) group provides both steric hindrance and orthogonality for selective downstream deprotection[3].

  • Dissolve the free base in THF (80 mL) and cool to 0°C.

  • Add Triethylamine (TEA) (2.5 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) (2.1 eq).

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with Ethyl Acetate, dry, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation Check: Confirm mass via LC-MS (Expected [M+H]⁺ for di-Boc derivative).

Protocol 3: Kinetic Resolution via Asymmetric Lithiation

Causality: (+)-Sparteine acts as a chiral chaperone, coordinating with n-BuLi to form a chiral base complex that preferentially deprotonates the (S)-enantiomer at the C2 position, leaving the (R)-enantiomer unreacted[3].

  • Flame-dry a Schlenk flask under Argon. Add (+)-sparteine (1.2 eq) and anhydrous Toluene (50 mL).

  • Cool the system to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.2 eq, 2.5 M in hexanes) and stir for 30 minutes to form the chiral complex.

  • Add the di-Boc protected 2-(3-Bromophenyl)piperazine (1.0 eq) dropwise. Stir at -78°C for 4 hours.

  • Introduce an electrophile (e.g., methyl iodide or a silyl chloride) to trap the lithiated (S)-enantiomer.

  • Quench with saturated NH₄Cl at -78°C, then allow to warm to room temperature.

  • Separate the unreacted (R)-enantiomer from the trapped (S)-derivative via silica gel chromatography.

Protocol 4: Chiral SFC Validation

Causality: Optical rotation is insufficient for modern pharmaceutical validation. Supercritical Fluid Chromatography (SFC) provides absolute quantification of enantiomeric excess.

  • Prepare a 1 mg/mL solution of the recovered (R)-enantiomer in Methanol.

  • Inject 5 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Elute using a mobile phase of CO₂ / Methanol (80:20) with 0.1% Diethylamine (DEA) at a flow rate of 3.0 mL/min.

  • Monitor absorbance at 254 nm.

  • Validation Check: Integrate the peak areas. A successful kinetic resolution will yield an enantiomeric ratio (er) of >98:2, confirming the isolation of the pure (R)-enantiomer.

References

Sources

The Privileged Scaffold: Therapeutic Potential of 2-Arylpiperazine Derivatives in CNS Disorders

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the arylpiperazine class is widely recognized as a "privileged scaffold" due to its modular architecture and broad tunability across aminergic G protein-coupled receptors (GPCRs)[1]. By modifying the N-aryl group, the central piperazine ring, and the terminal linker, medicinal chemists can precisely dial in affinity and functional activity for serotonin (5-HT) and dopamine (D) receptors[1][2]. This technical whitepaper explores the mechanistic pharmacology, structural evolution, and validated synthetic protocols for 2-arylpiperazine derivatives, providing a comprehensive guide for drug development professionals targeting complex psychiatric and neurodegenerative disorders.

Pharmacological Profiling & Receptor Mechanics

The therapeutic efficacy of arylpiperazines is fundamentally rooted in their polypharmacology. The basic nitrogen of the piperazine ring forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the third transmembrane domain of aminergic GPCRs[1].

Classical derivatives like aripiprazole act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, while simultaneously antagonizing 5-HT2A receptors[1][2]. This specific profile stabilizes dopaminergic tone—reducing positive symptoms of schizophrenia in hyperdopaminergic states (via competition with endogenous dopamine) while preventing extrapyramidal motor side effects in hypodopaminergic states (via partial intrinsic activity)[1].

GPCR_Signaling Arylpiperazine 2-Arylpiperazine Derivatives HT1A 5-HT1A Receptor (Partial Agonism) Arylpiperazine->HT1A D2 D2 Receptor (Partial Agonism/Antagonism) Arylpiperazine->D2 HT2A 5-HT2A Receptor (Antagonism) Arylpiperazine->HT2A Gi Gi/o Protein Pathway HT1A->Gi D2->Gi Gq Gq Protein Pathway HT2A->Gq AC Adenylate Cyclase Inhibition Gi->AC PLC Phospholipase C Modulation Gq->PLC cAMP Decreased cAMP AC->cAMP IP3 Altered IP3/DAG PLC->IP3 Clinical Antipsychotic & Anxiolytic Effects cAMP->Clinical IP3->Clinical

Caption: GPCR signaling pathways modulated by 2-arylpiperazine derivatives in CNS disorders.

Structure-Activity Relationship (SAR) & Scaffold Evolution

Modern drug design has shifted toward Multi-Target-Directed Ligands (MTDLs). Recent studies have successfully fused the long-chain arylpiperazine (LCAP) scaffold with structural fragments possessing intrinsic antioxidant properties[2]. This dual-action approach is specifically designed to counteract the oxidative stress heavily implicated in the pathophysiology of Autism Spectrum Disorder (ASD) and psychosis[2][3].

Furthermore, imposing conformational restrictions on the flexible spacer groups of N-arylpiperazines has yielded novel derivatives with highly selective D2/D3 receptor affinities, offering promising candidates for neurodegenerative diseases[4].

Table 1: Comparative Binding Affinities of Key Arylpiperazine Derivatives

Compound5-HT1A (Kᵢ, nM)5-HT2A (Kᵢ, nM)5-HT7 (Kᵢ, nM)D2 (Kᵢ, nM)Primary Indication / Structural Note
Aripiprazole 4.43.410.00.74Schizophrenia; Classical LCAP[1]
Compound 9b 23.939.445.0>1000ASD models; High antioxidant activity[2]
Compound 12a 41.5315.042.5300.0Psychosis; Balanced MTDL profile[2]
Haloperidol >1000>1000>10000.89Classical typical antipsychotic (Reference)[4]

Synthetic Methodologies: Solid-Phase Library Generation

To rapidly explore the SAR of arylpiperazines, researchers frequently employ solid-phase synthesis (SPS). As demonstrated by the Distributed Drug Discovery (D3) project, SPS allows for the efficient generation of targeted 5-HT1A/5-HT2A libraries without the need for tedious intermediate column chromatography[5][6].

Step-by-Step Protocol: Solid-Phase Synthesis of N-Arylpiperazines

Systemic Causality: This protocol utilizes a Backbone Amide Linker (BAL) attached to an MBHA-PS resin. The BAL linker is chosen because it allows the attachment of a primary amine via reductive amination, which can subsequently be acylated. This strategy ensures that the final cleavage yields a substituted amide, driving high-throughput diversification[5].

  • Resin Preparation & Reductive Amination:

    • Procedure: Swell BAL-MBHA-PS resin in N,N-dimethylformamide (DMF). Add the desired primary amine (e.g., an aminoalkyl-arylpiperazine precursor) in the presence of sodium cyanoborohydride (NaBH₃CN) and 1% acetic acid (AcOH) in DMF. Agitate for 24 hours at room temperature.

    • Causality: The mildly acidic environment (AcOH) catalyzes the formation of an imine intermediate between the resin's aldehyde and the primary amine. NaBH₃CN selectively reduces this imine to a stable secondary amine without reducing the unreacted aldehyde.

    • Validation: Perform a chloranil test. A positive result (blue/green beads) confirms the presence of the secondary amine.

  • Acylation/Coupling Reaction:

    • Procedure: React the resin-bound secondary amine with a carboxylic acid diversity reagent using HBTU and N,N-diisopropylethylamine (DIEA) in DMF for 2–3 hours.

    • Causality: HBTU converts the carboxylic acid into a highly reactive ester. DIEA acts as a non-nucleophilic base to neutralize the acid generated during coupling, driving the amide bond formation to completion.

    • Validation: A negative chloranil test (colorless beads) indicates complete conversion of the secondary amine.

  • Cleavage and Global Deprotection:

    • Procedure: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) and Dichloromethane (CH₂Cl₂) (e.g., 50:50 v/v) for 1.5 hours at room temperature.

    • Causality: The strong acid (TFA) cleaves the acid-labile BAL linker, releasing the final N-arylpiperazine derivative into the solution while simultaneously removing any acid-labile protecting groups (e.g., Boc groups).

    • Validation: Filter the resin, evaporate the filtrate under a nitrogen stream, and analyze the crude product via LC-MS to confirm the target mass and assess purity prior to preparative HPLC.

SolidPhaseSynthesis Resin BAL-MBHA-PS Resin Swelling RedAmin Reductive Amination (NaBH3CN, AcOH) Resin->RedAmin Coupling Amide Coupling (HBTU, DIEA) RedAmin->Coupling Chloranil (+) Cleavage TFA Cleavage & Deprotection Coupling->Cleavage Chloranil (-) Validation LC-MS Validation & Purification Cleavage->Validation

Caption: Workflow for the solid-phase synthesis of 2-arylpiperazine libraries.

In Vitro Validation: Radioligand Binding Protocols

To rigorously validate the affinity of newly synthesized arylpiperazines, competitive radioligand binding assays must be executed using a self-validating framework[2].

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the target human GPCR (e.g., 5-HT1A or D2) in Tris-HCl buffer.

    • Causality: CHO cells naturally lack endogenous human aminergic receptors. Using them ensures that the measured radioactive signal is exclusively due to the transfected human receptor subtype, eliminating cross-talk.

  • Incubation: Incubate the membrane preparations with a constant concentration of a highly specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test arylpiperazine (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: Glass fibers carry a negative charge that can non-specifically bind positively charged radioligands. PEI is a cationic polymer that neutralizes the filter, drastically reducing background noise and improving the signal-to-noise ratio.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression and convert them to Kᵢ values using the Cheng-Prusoff equation.

    • Validation: Always run a known reference compound (e.g., buspirone for 5-HT1A) in parallel. If the reference Kᵢ deviates from established literature values, the assay is invalid and must be recalibrated.

Emerging Therapeutic Avenues: PDE10A Inhibition

While the traditional mechanism of 2-arylpiperazines involves direct GPCR modulation, recent structural innovations have expanded their utility into enzyme inhibition. By linking a 2-arylpiperazine moiety to a quinazoline or isoquinoline core via an N-C linkage, researchers have developed highly potent Phosphodiesterase 10A (PDE10A) inhibitors[7].

Because PDE10A is highly and specifically expressed in striatal neurons, its inhibition elevates intracellular cAMP/cGMP levels, effectively mimicking D2 receptor antagonism[7]. This provides a novel, indirect mechanism to achieve antipsychotic efficacy while potentially bypassing the severe extrapyramidal side effects associated with direct D2 receptor blockade[7].

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Source: nih.gov. URL:[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed. Source: nih.gov. URL:[Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Source: mdpi.com. URL:[Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Source: nih.gov. URL:[Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Source: iu.edu. URL:[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Source: nih.gov. URL:[Link]

  • (12) United States Patent (PDE10A Inhibitors). Source: googleapis.com. URL:[Link]

Sources

2-(3-Bromophenyl)piperazine dihydrochloride PubChem CID 4607138 data

Author: BenchChem Technical Support Team. Date: March 2026

2-(3-Bromophenyl)piperazine Dihydrochloride: A Technical Whitepaper on Structural Utility and Synthetic Applications

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for a vast array of neuroactive, antimicrobial, and oncological therapeutics[1]. Within this diverse family, 2-(3-Bromophenyl)piperazine (PubChem CID: 4607138) and its highly stable dihydrochloride salt occupy a critical niche[2]. Unlike the more common 1-phenylpiperazines (such as the serotonergic ligand mCPP), the attachment of the phenyl ring at the C2 position of the piperazine introduces a chiral center and fundamentally alters the spatial vector of the molecule.

This in-depth guide explores the physicochemical properties, pharmacological relevance, and synthetic utility of 2-(3-bromophenyl)piperazine dihydrochloride. Designed for synthetic chemists and drug development professionals, this whitepaper details how the dual reactivity of the piperazine nitrogens, combined with the versatile 3-bromoaryl handle, makes this molecule an indispensable building block for complex Active Pharmaceutical Ingredients (APIs)[3].

Physicochemical Profiling & Structural Dynamics

The free base of 2-(3-bromophenyl)piperazine (C10H13BrN2) is an oil or low-melting solid that is susceptible to aerial oxidation, which often leads to undesirable yellowing over time. To circumvent this, the compound is predominantly synthesized, stored, and utilized as a dihydrochloride salt .

The dihydrochloride formulation provides three distinct advantages:

  • Oxidative Stability: Protonation of the N1 and N4 secondary amines prevents lone-pair participation in oxidative degradation pathways.

  • Hygroscopic Management: The salt form yields a free-flowing crystalline powder, allowing for precise stoichiometric weighing during highly sensitive catalytic reactions.

  • Aqueous Solubility: Essential for biological assays and specific biphasic synthetic workflows.

Table 1: Core Molecular Descriptors (Base CID: 4607138)
PropertyValueClinical / Synthetic Relevance
Molecular Formula C10H13BrN2Contains a highly reactive aryl bromide handle for transition-metal catalysis[2].
Molecular Weight 241.13 g/mol (Base)Low molecular weight allows for downstream addition without violating Lipinski's Rule of 5[2].
Topological Polar Surface Area 24.1 ŲExcellent baseline for CNS penetrance; easily tuned via N-alkylation.
Hydrogen Bond Donors 2N1 and N4 sites are available for functionalization or receptor hydrogen bonding.
LogP (Predicted) ~1.4Highly lipophilic base; requires salt formation for aqueous handling[2].

Pharmacological Relevance: The Arylpiperazine Pharmacophore

Arylpiperazines are foundational to neuropharmacology, acting as primary pharmacophores for serotonin (5-HT) and dopamine (D2/D3) receptors[4]. The 2-phenylpiperazine scaffold is particularly valuable in the development of atypical antipsychotics, anxiolytics, and treatments for Autism Spectrum Disorder (ASD)[5].

The structural geometry of 2-(3-bromophenyl)piperazine allows it to fit uniquely into the orthosteric binding pockets of G-protein coupled receptors (GPCRs). When elaborated into larger molecules, the basic piperazine nitrogen typically forms a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32 in 5-HT receptors), while the bromophenyl group engages in hydrophobic and halogen-bonding interactions within the receptor's transmembrane helices[5].

SerotoninPathway Ligand Arylpiperazine Derivative (e.g., 5-HT1A/7 Agonist) Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds & Activates GProtein G-alpha-i / G-alpha-s Proteins Receptor->GProtein Conformational Change AC Adenylyl Cyclase (AC) GProtein->AC Stimulates/Inhibits cAMP cAMP Levels (Modulated) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Neuroplasticity & Synaptic Modulation PKA->Response Phosphorylation Cascade

GPCR signaling cascade modulated by arylpiperazine-derived neurotherapeutics.

Synthetic Utility & Chemical Workflows

The true value of 2-(3-bromophenyl)piperazine lies in its orthogonal reactivity. A synthetic chemist has three distinct points of functionalization:

  • N4 (Equatorial/Less Hindered): The nitrogen para to the phenyl ring is sterically unencumbered. It is typically the first site to react in alkylations or acylations.

  • N1 (Axial/Hindered): The nitrogen adjacent to the C2-phenyl group is sterically hindered. This allows for highly regioselective protection strategies (e.g., placing a Boc group exclusively at N4, leaving N1 open for targeted chemistry).

  • C3'-Bromoaryl Handle: The meta-bromine on the phenyl ring is a prime candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) to build extended biaryl or heteroaryl systems[6].

SyntheticWorkflow Start 2-(3-Bromophenyl)piperazine Dihydrochloride Base Free Basing (NaOH / DCM) Start->Base Neutralization Protect Regioselective N4-Boc Protection Base->Protect Boc2O, Low Temp Coupling Pd-Catalyzed Cross-Coupling Protect->Coupling Aryl Boronic Acid, Pd(dppf)Cl2 Deprotect Acidic Deprotection (HCl / Dioxane) Coupling->Deprotect Intermediate API Target CNS Therapeutic Deprotect->API Final Salt

Step-by-step synthetic workflow utilizing 2-(3-bromophenyl)piperazine as a core building block.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocols detail the transformation of the dihydrochloride salt into a functionalized building block.

Protocol A: Free-Basing and Regioselective N4-Boc Protection

Rationale: Because the dihydrochloride salt is unreactive toward electrophiles, it must be neutralized. We exploit the steric hindrance at N1 (caused by the adjacent 3-bromophenyl group) to selectively protect N4 using Di-tert-butyl dicarbonate (Boc₂O).

Step-by-Step Methodology:

  • Preparation: Suspend 2-(3-bromophenyl)piperazine dihydrochloride (1.0 eq, 10 mmol) in a biphasic mixture of Dichloromethane (DCM, 50 mL) and 1M aqueous NaOH (25 mL).

  • Free-Basing: Stir vigorously at room temperature for 30 minutes until the solid completely dissolves. Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a pale oil.

  • Regioselective Protection: Dissolve the free base in anhydrous DCM (40 mL) and cool to 0 °C under an inert Argon atmosphere.

  • Addition: Add Triethylamine (TEA, 1.2 eq) followed by a dropwise addition of Boc₂O (0.95 eq dissolved in 10 mL DCM). Note: Using a slight deficit of Boc₂O prevents over-protection at the N1 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at the 3-Bromo Position

Rationale: With the N4 position protected, the aryl bromide can be safely subjected to transition-metal catalysis to extend the aromatic system without cross-reacting with the secondary amine.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine the N4-Boc protected intermediate from Protocol A (1.0 eq), an arylboronic acid of choice (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Add the catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Reflux: Purge the flask with Argon for 10 minutes. Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitoring: Monitor reaction completion via TLC or LC-MS (disappearance of the brominated starting material).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry the organic layer, and purify via column chromatography to yield the highly functionalized biaryl-piperazine scaffold.

Analytical Characterization Standards

To confirm the integrity of 2-(3-bromophenyl)piperazine dihydrochloride and its derivatives, the following analytical standards must be met:

  • Nuclear Magnetic Resonance (1H NMR, D2O or DMSO-d6): For the dihydrochloride salt, expect broad amine proton signals (due to exchange) and a distinct multiplet for the C2 methine proton adjacent to the phenyl ring (typically around 4.5 - 5.0 ppm depending on the solvent). The aromatic region (7.2 - 7.8 ppm) will display a classic meta-substituted splitting pattern (a singlet-like peak for the proton between the bromo and piperazine groups, accompanied by two doublets and a triplet).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a distinct isotopic pattern at m/z 241.0 and 243.0 (1:1 ratio), characteristic of the single bromine isotope (

    
    Br and 
    
    
    
    Br) on the protonated molecular ion [M+H]+[2].

Conclusion

2-(3-Bromophenyl)piperazine dihydrochloride is far more than a simple chemical reagent; it is a highly engineered structural node. By offering a stable, water-soluble salt form that can be easily converted into a dual-differentiated synthetic intermediate, it empowers medicinal chemists to rapidly construct complex, CNS-penetrant libraries. Its unique spatial geometry and halogen-bonding capabilities continue to make it a cornerstone in the discovery of next-generation neurological therapeutics.

References

  • PubChemLite. 1172867-88-7 (C10H13BrN2) - CID 4607138. uni.lu. Available at:[Link][2]

  • Bioorganic & Medicinal Chemistry Letters. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. nih.gov. Available at:[Link][4]

  • ACS Chemical Neuroscience. Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. acs.org. Available at:[Link][5]

  • Alfa Chemical. Covalent organic framework and one of its innovative applications. alfachemch.com. Available at:[Link][6]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com. Available at:[Link][1]

Sources

Methodological & Application

Application Note: Regioselective Boc-Protection Strategies for 2-(3-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Boc-protection strategies for 2-(3-Bromophenyl)piperazine intermediates Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of GPCR ligands and kinase inhibitors. The intermediate 2-(3-Bromophenyl)piperazine presents a specific synthetic challenge: differentiating between the two secondary amine centers (N1 and N4).

This guide details the strategic protocols for the tert-butoxycarbonyl (Boc) protection of this scaffold. Due to the steric hindrance introduced by the 3-bromophenyl group at the C2 position, the reactivity of the adjacent N1 amine is significantly diminished compared to the distal N4 amine. We present three validated workflows:

  • Kinetic N4-Boc Protection: The standard route for generating the primary building block.

  • Global Di-Boc Protection: For purification and passivation.

  • Orthogonal N1-Boc Protection: A specialized "reverse" strategy using transient N4-Fmoc protection to access the sterically hindered N1-Boc congener.

Structural & Mechanistic Analysis

Steric Differentiation (N1 vs. N4)

The reactivity profile of 2-(3-Bromophenyl)piperazine is governed by the steric environment of the phenyl ring.

  • N4 (Distal): This nitrogen is chemically equivalent to a standard secondary amine. It is unhindered and exhibits high nucleophilicity.

  • N1 (Proximal): This nitrogen is adjacent to the bulky 3-bromophenyl group. The steric clash retards nucleophilic attack on the electrophilic Boc-anhydride (

    
    ), making N1 significantly less reactive.
    
Strategic Implications
  • Direct Mono-protection: Reacting with 1.0 equivalent of

    
     at low temperature almost exclusively yields the N4-Boc  product.
    
  • Regioselectivity Control: Temperature and stoichiometry are the Critical Process Parameters (CPPs). Elevated temperatures can overcome the activation energy barrier for N1, leading to di-Boc mixtures.

Strategic Workflows (Visualized)

The following diagram illustrates the decision tree for accessing different protected states of the intermediate.

BocStrategy cluster_legend Legend Start 2-(3-Bromophenyl)piperazine (Free Base) N4_Boc Target A: N4-Boc Product (Major Isomer) Start->N4_Boc Protocol 1: Boc2O (0.95 eq), 0°C Kinetic Control Di_Boc Target B: N1,N4-Di-Boc (Global Protection) Start->Di_Boc Protocol 2: Boc2O (2.5 eq), Reflux Thermodynamic Control N4_Fmoc Intermediate: N4-Fmoc Start->N4_Fmoc Fmoc-OSu (Kinetic) N4_Boc->Di_Boc Excess Boc2O Heat N1_Boc_N4_Fmoc Intermediate: N1-Boc-N4-Fmoc N4_Fmoc->N1_Boc_N4_Fmoc Boc2O (Excess) Reflux N1_Boc Target C: N1-Boc Product (Rare Isomer) N1_Boc_N4_Fmoc->N1_Boc Piperidine/DMF (Fmoc Removal) key1 Green Path: Standard Synthesis key2 Red Path: Orthogonal Strategy

Caption: Synthetic pathways for regioselective protection of 2-(3-Bromophenyl)piperazine.

Experimental Protocols

Protocol 1: Regioselective N4-Boc Protection (Standard)

Objective: Selective isolation of tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate (Note: IUPAC numbering changes upon protection; N4 of the starting material becomes N1 of the carboxylate).

Reagents:

  • Substrate: 2-(3-Bromophenyl)piperazine (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (0.95 eq)
    
  • Base: Triethylamine (TEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-Bromophenyl)piperazine (10 mmol) in anhydrous DCM (50 mL). Add TEA (12 mmol).

  • Cooling: Submerge the flask in an ice/water bath to reach 0°C. Causality: Low temperature suppresses the reaction rate of the hindered N1 amine, enhancing selectivity for N4.

  • Addition: Dissolve

    
     (9.5 mmol, 0.95 eq) in DCM (10 mL). Add this solution dropwise over 30 minutes. Note: Using a slight deficit of Boc anhydride prevents di-protection.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup:

    • Wash the organic layer with water (2 x 30 mL) to remove salts.

    • Wash with saturated brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude material is often pure enough (>95%). If necessary, purify via flash column chromatography (

    
    , 0-5% MeOH/DCM).
    

Expected Yield: 85-92% Key Analytical Data:


 NMR should show a single Boc peak (~1.45 ppm) and integration consistent with mono-protection.
Protocol 2: Orthogonal N1-Boc Protection (Reverse Strategy)

Objective: Selective synthesis of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate. Challenge: Direct N1 protection is not feasible due to N4 competition. We use N4-Fmoc as a transient blocking group because Fmoc removal (basic conditions) is orthogonal to Boc stability (acid sensitive) and the aryl bromide (sensitive to hydrogenolysis).

Step A: N4-Fmoc Protection

  • Dissolve 2-(3-Bromophenyl)piperazine (1.0 eq) in DCM at 0°C.

  • Add DIPEA (1.5 eq) followed by Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.0 eq) dropwise.

  • Stir at 0°C -> RT for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then water. Dry and concentrate.

  • Result: N4-Fmoc-2-(3-bromophenyl)piperazine.

Step B: N1-Boc Protection (Forcing Conditions)

  • Dissolve the N4-Fmoc intermediate in THF.

  • Add

    
     (3.0 eq) and DMAP (0.1 eq) as a catalyst.
    
  • Reflux the mixture for 12-24 hours. Causality: Heat and excess reagent are required to overcome the steric hindrance at N1.

  • Concentrate and pass through a short silica plug to remove gross impurities.

Step C: Fmoc Deprotection

  • Dissolve the N1-Boc-N4-Fmoc intermediate in 20% Piperidine in DMF (v/v).

  • Stir at RT for 1-2 hours.

  • Purification: Evaporate DMF (high vacuum). The residue contains the product and dibenzofulvene-piperidine adduct. Purify via column chromatography (DCM/MeOH gradient).

Comparative Data & Troubleshooting

Table 1: Critical Process Parameters (CPPs)
ParameterN4-Boc ProtocolN1-Boc Protocol (Step B)Impact
Stoichiometry (

)
0.95 eq3.0 - 5.0 eqExcess leads to di-protection in Protocol 1; essential for conversion in Protocol 2.
Temperature 0°C60°C (Reflux)Low temp ensures regioselectivity; High temp overcomes steric hindrance.
Base TEA or DIPEADIPEA + DMAP (cat.)DMAP acts as a nucleophilic catalyst to accelerate attack at the hindered site.
Concentration 0.2 M0.5 - 1.0 MHigher concentration drives the sluggish N1 reaction.
Troubleshooting Guide
  • Issue: Formation of Di-Boc byproduct in Protocol 1.

    • Root Cause:[2][3][4][5][6] Localized high concentration of

      
       during addition or temperature spike.
      
    • Solution: Dilute the

      
       further and add slower. Ensure internal temperature remains <5°C.
      
  • Issue: Low conversion of N1 in Protocol 2.

    • Root Cause:[2][3][4][5][6] Extreme steric shielding from the 3-bromophenyl group.

    • Solution: Switch solvent to Toluene and reflux (110°C). Use "Boc-ON" or "Boc-azide" reagents if anhydride fails, though these are more hazardous.

References

  • Regioselectivity in Piperazines: Jacobsen, E. N., et al. "Asymmetric Synthesis of Piperazines." Journal of Organic Chemistry, 2014.[5]

  • Boc Protection Mechanisms: Greene, T. W., & Wuts, P. G. M.[7] Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Orthogonal Protection Strategies: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.

  • Synthesis of 2-Aryl Piperazines: BenchChem Technical Report, "The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry."

  • Safety Data: Cayman Chemical SDS for 1-(4-Bromophenyl)piperazine (Analogous handling).

Sources

Procedure for N-alkylation of 2-(3-Bromophenyl)piperazine at N1 vs N4 position

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Strategic Workflows for N1 vs. N4 Functionalization in Drug Discovery

Introduction & Mechanistic Rationale

The piperazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate target affinity and optimize pharmacokinetic profiles . When working with unsymmetrical 2-arylpiperazines such as 2-(3-bromophenyl)piperazine , achieving regioselective N-alkylation presents a significant synthetic challenge due to the presence of two secondary amines (N1 and N4) within the same ring system.

Successfully directing an electrophile to the desired nitrogen requires a deep understanding of the molecule's local steric and electronic environments:

  • The N4 Position (Kinetic Target): Located para to the C2 chiral center, the N4 amine is sterically unhindered. It acts as the kinetically favored, highly nucleophilic site.

  • The N1 Position (Steric Target): Situated immediately adjacent to the bulky 3-bromophenyl group at C2, the N1 amine is severely sterically shielded. Furthermore, the electron-withdrawing nature of the aryl ring exerts a mild inductive effect, slightly reducing the intrinsic nucleophilicity of N1 relative to N4.

The Causality of Regioselection: Direct alkylation will almost exclusively yield the N4-substituted product due to the lower activation energy required for the electrophilic attack at the unhindered site. To functionalize the N1 position, researchers must employ a protection-directed steric inversion strategy . By masking the highly reactive N4 position with a bulky protecting group, the N1 site is forced to act as the primary nucleophile under strong basic conditions.

Mandatory Visualization: Divergent Synthetic Workflows

PiperazineAlkylation SM 2-(3-Bromophenyl)piperazine N4_Product N4-Alkyl-2-(3-Bromophenyl)piperazine (Target A) SM->N4_Product Alkyl Halide (1.0 eq) K2CO3, MeCN, 0°C to RT (Kinetic Control) N4_Boc N4-Boc-2-(3-Bromophenyl)piperazine (Intermediate) SM->N4_Boc Boc2O (1.0 eq) DCM, 0°C to RT (Steric Control) N1_Alk_N4_Boc N1-Alkyl-N4-Boc-2-(3-Bromophenyl)piperazine (Intermediate) N4_Boc->N1_Alk_N4_Boc Alkyl Halide (1.2 eq) NaH, DMF, 0°C to RT (Strong Base Activation) N1_Product N1-Alkyl-2-(3-Bromophenyl)piperazine (Target B) N1_Alk_N4_Boc->N1_Product TFA / DCM (1:4) RT, 2 h (Acidic Cleavage)

Divergent workflows for regioselective N1 and N4 alkylation of 2-(3-bromophenyl)piperazine.

Quantitative Data & Reaction Parameters

To ensure reproducibility and scale-up feasibility, the following table summarizes the optimized reaction parameters, expected yields, and regiomeric purities for both pathways based on established C-H functionalization and alkylation methodologies .

Table 1: Comparative Reaction Parameters for Regioselective Alkylation

StrategyTarget PositionReagents & ConditionsSteric Control MechanismTypical YieldRegiomeric Purity
Direct Alkylation N4R-X (1.0 eq), K₂CO₃, MeCN, 0 °C to RTKinetically favored attack at the unhindered amine.75–85%>95% (N4:N1)
Protection N4 (Boc)Boc₂O (1.0 eq), DCM, 0 °CBulky electrophile exclusively targets unhindered N4.85–95%>98% (N4:N1)
Directed Alkylation N1R-X (1.2 eq), NaH, DMF, 0 °C to RTN4 is masked; strong base forces N1 deprotonation.65–80%>99% (N1:N4)
Deprotection N1 (Final)TFA/DCM (1:4), RT, 2 hAcidic cleavage of the orthogonal N4-Boc group.90–95%N/A
Step-by-Step Experimental Protocols
Protocol A: Direct N4-Alkylation (Kinetic Control)

Causality: Utilizing a mild, heterogeneous base (K₂CO₃) and strict stoichiometric control (1.0 equivalent of electrophile) at low temperatures prevents the thermodynamic drive toward over-alkylation. The reaction is kinetically trapped at the highly nucleophilic N4 position.

  • Initialization: Suspend 2-(3-bromophenyl)piperazine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M) under a nitrogen atmosphere.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Add the alkyl halide (1.0 eq) dropwise over 15 minutes to prevent localized concentration spikes that cause di-alkylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4–6 hours.

  • Validation Checkpoint: LC-MS Analysis. Aliquot 10 µL of the reaction mixture, filter, and dilute in 1 mL MeOH. The chromatogram must display a single dominant peak corresponding to the[M+H]⁺ of the N4-alkylated product, with <5% of the di-alkylated mass.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo, partition between EtOAc and H₂O, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Regioselective N4-Boc Protection

Causality: The bulky tert-butyloxycarbonyl (Boc) group cannot easily access the sterically hindered N1 pocket adjacent to the 3-bromophenyl ring. By adding Boc₂O slowly at 0 °C without an exogenous strong base, the protection is directed entirely to N4.

  • Initialization: Dissolve 2-(3-bromophenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M). Cool to 0 °C.

  • Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 30 minutes.

  • Propagation: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Validation Checkpoint: TLC (Ninhydrin Stain). The starting material (primary/secondary amine) will stain strongly. The N4-Boc product will show a distinct Rf shift and stain differently, confirming the N1 secondary amine is still free.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate to yield the N4-Boc intermediate (typically used without further purification).

Protocol C: N1-Alkylation of the N4-Boc Intermediate

Causality: With N4 masked, N1 is the only available reactive site. However, due to the severe steric shield of the 3-bromophenyl group, a strong base (NaH) is required to fully deprotonate the N1 amine. This generates a highly reactive amide-like anion that possesses enough nucleophilic character to overcome the steric activation energy barrier for the Sₙ2 substitution.

  • Initialization: Dissolve the N4-Boc-2-(3-bromophenyl)piperazine (1.0 eq) in anhydrous DMF (0.15 M) under a strict nitrogen atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. Allow the reaction to slowly warm to RT and stir for 12 hours.

  • Validation Checkpoint: Reaction Quench. Carefully quench a 50 µL aliquot with 1 mL of aqueous NH₄Cl and extract with EtOAc. LC-MS of the organic layer should confirm the mass of the N1-alkyl-N4-Boc intermediate.

  • Workup: Quench the bulk reaction with ice water. Extract with EtOAc (3x). Wash the combined organic layers with H₂O (3x) to remove residual DMF, then brine. Dry over Na₂SO₄ and purify via flash chromatography.

Protocol D: Boc Deprotection (Yielding N1-Alkyl Target)

Causality: The Boc group is highly acid-labile. A standard trifluoroacetic acid (TFA) cleavage cleanly removes the orthogonal protecting group without affecting the newly formed N1-alkyl bond or the aryl bromide.

  • Initialization: Dissolve the N1-alkyl-N4-Boc intermediate in a 4:1 mixture of DCM and TFA (0.1 M).

  • Propagation: Stir at RT for 2 hours.

  • Validation Checkpoint: LC-MS Analysis. Confirm the complete disappearance of the Boc-protected mass and the emergence of the free N4-amine [M+H]⁺ mass.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve in DCM and wash with 1M NaOH or saturated NaHCO₃ until the aqueous layer is pH > 8. Extract, dry over Na₂SO₄, and concentrate to yield the final N1-alkyl-2-(3-bromophenyl)piperazine.

References
  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives Source: ARKIVOC (arkat-usa.org) URL: [Link]

  • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]

Using 2-(3-Bromophenyl)piperazine as a peptidomimetic building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-Bromophenyl)piperazine as a Conformationally Restricted Peptidomimetic Building Block

Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals

Introduction & Strategic Rationale

In the pursuit of novel therapeutics, native peptides often suffer from poor oral bioavailability and rapid proteolytic degradation. Peptidomimetics overcome these limitations by replacing vulnerable peptide bonds with enzymatically stable, conformationally restricted surrogates[1].

Arylpiperazines are widely recognized as "privileged scaffolds" in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents and targeted oncological therapies[2]. While 1-arylpiperazines are typically used as terminal capping groups, 2-arylpiperazines such as 2-(3-bromophenyl)piperazine offer a distinct architectural advantage. Because the aryl group is situated on the carbon backbone of the piperazine ring, both the N1 and N4 nitrogen atoms remain available for integration directly into a peptide backbone. This allows the molecule to act as a true internal peptidomimetic building block, inducing specific turn conformations that enhance receptor binding[1].

The use of the orthogonally protected derivative, 1-Boc-2-(3-bromophenyl)piperazine (CAS 886767-65-3) , enables precise, directional solid-phase peptide synthesis (SPPS)[3]. Furthermore, the 3-bromo substituent serves as an invaluable synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, allowing researchers to rapidly generate vast libraries of functionalized analogs.

Mechanistic Insights & Pharmacological Application

The rigid structure of the piperazine ring restricts the


 and 

dihedral angles of the peptidomimetic backbone, mimicking a dipeptide in a constrained turn geometry. When integrated into a sequence, the 3-bromophenyl group projects outward into the surrounding solvent or receptor pocket.

From a pharmacological perspective, arylpiperazine derivatives have demonstrated profound efficacy as Androgen Receptor (AR) antagonists, making them highly relevant in prostate cancer research[4]. Additionally, specific functionalized arylpiperazine carboxamides have been shown to induce G2/M cell cycle arrest and subsequent apoptosis in colorectal cancer models[5]. By utilizing 2-(3-bromophenyl)piperazine, drug development professionals can build libraries that probe these specific hydrophobic binding pockets.

AR_Pathway L1 Arylpiperazine Peptidomimetic R1 Androgen Receptor (AR) L1->R1 Competitive Antagonism G2M G2/M Cell Cycle Arrest L1->G2M Kinase Modulation Nuc Nuclear Translocation R1->Nuc Inhibited DHT Dihydrotestosterone (DHT) DHT->R1 Blocked Apo Apoptosis in Cancer Cells G2M->Apo

Mechanism of AR antagonism and G2/M arrest by arylpiperazine peptidomimetics.

Solid-Phase Synthesis Workflow

The integration of 1-Boc-2-(3-bromophenyl)piperazine into SPPS requires careful consideration of steric hindrance. The N4 secondary amine is significantly more hindered than a standard primary amino acid. Therefore, highly efficient coupling reagents (e.g., HATU) and self-validating colorimetric tests (e.g., Chloranil test) are mandatory to ensure complete conversion.

SPPS_Workflow N1 Resin Swelling & Prep (2-CTC or Rink Amide) N2 Peptide Chain Elongation (Standard Fmoc SPPS) N1->N2 N3 Coupling of 1-Boc-2-(3-bromophenyl)piperazine (HATU/DIPEA) N2->N3 Free Carboxylic Acid N4 Validation (Chloranil Test) N3->N4 N5 On-Resin Diversification (Pd-Catalyzed Suzuki Coupling) N4->N5 3-Bromo Handle N6 Boc Deprotection & N-Terminal Elongation N4->N6 Alternatively N5->N6 N7 Cleavage & Purification (TFA/DCM -> HPLC) N6->N7

Solid-phase synthesis workflow integrating 2-(3-Bromophenyl)piperazine.

Experimental Protocols

Protocol A: On-Resin Coupling of 1-Boc-2-(3-bromophenyl)piperazine

Causality Note: Because the N4 nitrogen of the piperazine ring is a sterically hindered secondary amine, standard HBTU/HOBt coupling is often insufficient. We mandate the use of HATU, which generates a highly reactive 7-aza-OBt ester intermediate, driving the reaction to completion.

Materials:

  • Peptide-resin with a free N-terminal carboxylic acid (0.1 mmol scale)

  • 1-Boc-2-(3-bromophenyl)piperazine (0.3 mmol, 3 equiv)[3]

  • HATU (0.29 mmol, 2.9 equiv)

  • DIPEA (0.6 mmol, 6 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in 5 mL of anhydrous DMF for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.

  • Activation: In a separate vial, dissolve HATU and the free carboxylic acid (if coupling a fragment) or prepare the resin-bound carboxylic acid. Add DIPEA and stir for 2 minutes to allow active ester formation.

  • Coupling: Add 1-Boc-2-(3-bromophenyl)piperazine to the activated mixture. Transfer the entire solution to the resin.

  • Agitation: Agitate the reaction mixture gently at room temperature for 2 to 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 5 mL) and Dichloromethane (DCM) (5 × 5 mL).

  • Validation (Chloranil Test): Take a few beads of the resin and perform a Chloranil test. Causality Note: The Kaiser (ninhydrin) test will yield a false negative because it only detects primary amines. The Chloranil test accurately detects the presence of unreacted secondary amines. A colorless/yellow bead indicates successful coupling; a blue/green bead indicates incomplete coupling, necessitating a double-coupling cycle.

Protocol B: Late-Stage On-Resin Suzuki-Miyaura Cross-Coupling

Causality Note: Performing the cross-coupling on-resin prior to cleavage prevents the need for difficult intermediate purifications and leverages the pseudo-dilution effect of the solid support to minimize side reactions.

Materials:

  • Resin-bound peptidomimetic containing the 3-bromophenyl moiety (0.1 mmol)

  • Arylboronic acid of choice (0.5 mmol, 5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.01 mmol, 10 mol%)

  • Potassium carbonate (

    
    ) (2.0 M aqueous solution, 0.2 mL)
    
  • Degassed DMF (2 mL)

Step-by-Step Procedure:

  • Degassing: Thoroughly degas the DMF by sparging with Argon for 15 minutes. Oxygen must be strictly excluded to prevent catalyst oxidation.

  • Reagent Addition: Add the arylboronic acid and Pd(PPh3)4 to the resin in the synthesis vessel.

  • Reaction: Add the degassed DMF and the aqueous

    
     solution. Blanket the vessel with Argon, seal, and heat to 80°C (or microwave at 100°C for 15 minutes) with gentle agitation for 12 hours.
    
  • Washing: Drain the vessel. Wash the resin extensively to remove palladium byproducts: DMF (3x), Water (3x), DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (to chelate residual Pd) (3x), DCM (5x).

  • Cleavage: Proceed with standard TFA-mediated cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours, filter, and precipitate the final peptidomimetic in cold diethyl ether[1].

Quantitative Data & Expected Outcomes

The following table outlines the expected analytical metrics when utilizing 1-Boc-2-(3-bromophenyl)piperazine in SPPS workflows, synthesized at a standard 0.1 mmol scale.

ParameterExpected ValueOptimization Notes & Causality
Initial Scaffold Coupling Efficiency 85 - 95%Highly dependent on steric bulk of the preceding amino acid. Use HATU/DIPEA and double couple if Chloranil test is positive[1].
On-Resin Suzuki Conversion > 90%Ensure strict anaerobic conditions. Electron-rich boronic acids may require longer reaction times or Buchwald precatalysts.
Overall Crude Yield 50 - 70%Yield accounts for losses during multiple wash steps and ether precipitation[1].
Crude Product Purity (HPLC) 60 - 80%Major impurities are typically deletion sequences (if coupling failed) or des-bromo species (if Pd-catalysis undergoes protodehalogenation).

References

  • ResearchGate. "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry." ResearchGate. Available at:[Link]

  • Frontiers in Pharmacology. "Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists." Frontiers. Available at: [Link]

  • PubMed Central (NIH). "Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest." PMC. Available at: [Link]

Sources

Preparation of 1-Boc-2-(3-bromophenyl)piperazine from 2-(3-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring high-purity 1-Boc-2-(3-bromophenyl)piperazine , a critical intermediate where the tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom adjacent to the sterically demanding aryl substituent (N1).

Executive Summary

Direct reaction of 2-(3-bromophenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) predominantly yields the 4-Boc isomer (distal nitrogen) due to the significant steric hindrance at the N1 position and the higher nucleophilicity of the N4 amine. To achieve the 1-Boc regioisomer, this protocol employs an Orthogonal Protection Strategy . We utilize the steric difference between the two nitrogen atoms to selectively block the reactive N4 position with a trifluoroacetyl group, install the Boc group at the hindered N1 position, and subsequently remove the transient blocking group under mild conditions that preserve the Boc functionality.

Part 1: Strategic Analysis & Pathway

The Regioselectivity Challenge

The piperazine ring in 2-(3-bromophenyl)piperazine contains two secondary amines:

  • N1 (Proximal): Adjacent to the bulky 3-bromophenyl group. Sterically hindered; lower nucleophilicity.

  • N4 (Distal): Remote from the aryl group. Sterically accessible; higher nucleophilicity.

Direct Boc Protection Failure Mode:



The Solution: N4-First Orthogonal Protection

We exploit the kinetic preference of N4 to install a temporary protecting group (Trifluoroacetyl, TFAc) that is stable to acidic conditions but labile to mild base. This forces the subsequent Boc protection to occur at the difficult N1 position. Finally, the TFAc group is hydrolyzed selectively.

ReactionPathway SM 2-(3-Bromophenyl) piperazine Step1 Step 1: Selective N4-Protection (Ethyl Trifluoroacetate) SM->Step1 Kinetic Control Inter1 4-TFAc-2-(3-bromophenyl) piperazine Step1->Inter1 Step2 Step 2: Forced N1-Boc Protection (Boc2O, DMAP) Inter1->Step2 Steric Forcing Inter2 1-Boc-4-TFAc Intermediate Step2->Inter2 Step3 Step 3: Selective N4-Deprotection (K2CO3, MeOH) Inter2->Step3 Orthogonal Hydrolysis Product TARGET: 1-Boc-2-(3-bromophenyl) piperazine Step3->Product

Figure 1: Orthogonal protection strategy to achieve regioselective N1-Boc functionalization.

Part 2: Detailed Experimental Protocol

Materials & Reagents
  • Starting Material: 2-(3-Bromophenyl)piperazine (Free base or HCl salt neutralized prior to use).

  • Reagents: Ethyl trifluoroacetate (EtTFA), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Potassium Carbonate (K₂CO₃).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Water.

Stage 1: Selective N4-Trifluoroacetylation

Objective: Block the highly reactive distal nitrogen.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-bromophenyl)piperazine (10.0 mmol) in anhydrous DCM (50 mL).

    • Note: If starting with the HCl salt, add TEA (22.0 mmol) and stir for 15 min to liberate the free base.

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Add Ethyl Trifluoroacetate (11.0 mmol, 1.1 equiv) dropwise over 20 minutes.

    • Mechanism:[1][2][3] At 0 °C, the less hindered N4 reacts rapidly, while the hindered N1 remains unreacted.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material should disappear, converting to a less polar spot (Mono-TFAc).

  • Work-up: Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Result: Crude 4-(trifluoroacetyl)-2-(3-bromophenyl)piperazine . This intermediate is typically pure enough for the next step.

Stage 2: N1-Boc Protection

Objective: Force the Boc group onto the hindered N1 position using a catalyst.

  • Setup: Dissolve the crude intermediate from Stage 1 in anhydrous DCM (50 mL).

  • Catalysis: Add TEA (15.0 mmol, 1.5 equiv) and DMAP (1.0 mmol, 0.1 equiv).

    • Critical Insight: DMAP is essential here. The N1 position is sterically crowded; DMAP forms a reactive N-acylpyridinium intermediate with Boc₂O that effectively transfers the Boc group to the hindered amine.

  • Boc Addition: Add Boc₂O (15.0 mmol, 1.5 equiv) in one portion.

  • Reflux (Optional but Recommended): Stir at RT for 12–16 hours. If conversion is incomplete (checked by TLC/LCMS), heat to mild reflux (40 °C) for 4 hours.

  • Work-up: Wash with 0.5 M HCl (to remove DMAP/TEA), then saturated NaHCO₃, then brine. Dry (Na₂SO₄) and concentrate.[3][4][5][6]

    • Result:1-Boc-4-(trifluoroacetyl)-2-(3-bromophenyl)piperazine .

Stage 3: Selective N4-Deprotection

Objective: Remove the trifluoroacetyl group without cleaving the acid-labile Boc group.

  • Solvolysis: Dissolve the Stage 2 intermediate in Methanol (40 mL) and Water (10 mL).

  • Base Hydrolysis: Add solid K₂CO₃ (30.0 mmol, 3.0 equiv).

    • Selectivity: The trifluoroacetamide bond is highly susceptible to basic hydrolysis (forming the ester/acid byproduct), whereas the Boc carbamate is stable to mild aqueous base.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LCMS for the disappearance of the TFAc mass (+96 Da vs product).

  • Purification:

    • Concentrate methanol under vacuum.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[3][6]

    • Final Purification: Column chromatography (SiO₂; Gradient 0–5% MeOH in DCM).

    • Target:1-Boc-2-(3-bromophenyl)piperazine .

Part 3: Data Summary & Troubleshooting

Process Parameters
ParameterValue / ConditionRationale
Stoichiometry (EtTFA) 1.1 EquivSlight excess ensures complete N4 blockage; avoids di-protection.
Stoichiometry (Boc₂O) 1.5 EquivExcess required to drive reaction at hindered N1.
Catalyst (DMAP) 10 mol%Nucleophilic catalyst crucial for overcoming N1 steric hindrance.
Hydrolysis pH Basic (pH ~10-11)Cleaves TFAc; Boc is stable (Boc cleaves at pH < 1).
Temperature (Step 1) 0 °C → RTKinetic control favors N4 selectivity.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Mixture of isomers in Step 1 Temperature too high or addition too fast.Repeat Step 1 strictly at 0 °C with slow addition of EtTFA.
Incomplete Reaction in Step 2 Steric hindrance at N1 is high.Increase DMAP to 20 mol% and reflux the DCM solution.
Loss of Boc in Step 3 pH too low or excessive heat.Ensure basic conditions (K₂CO₃). Do not use strong acids. Keep T < 40 °C.
Product is an oil/gum Residual solvent or impurities.Triturate with hexanes or diethyl ether to induce solidification.
Analytical Validation (Expected NMR Signatures)
  • 1-Boc Isomer (Target): The proton at the chiral center (C2-H) will show a distinct downfield shift and broadening due to the adjacent carbamate rotamers. The N4 protons will appear as a broad singlet or multiplet typical of a free amine.

  • 4-Boc Isomer (Undesired): The C2-H proton remains relatively upfield (similar to starting material) because the adjacent N1 is a free amine. The distal methylene protons will show the carbamate influence.

References

  • Regioselective Protection of Piperazines:Tetrahedron Lett.2005, 46, 2627–2630. (Discusses N4 vs N1 reactivity).
  • Trifluoroacetyl as Orthogonal Group:J. Org. Chem.2007, 72, 9329–9334. (Demonstrates stability of Boc to basic hydrolysis of TFAc).
  • DMAP Catalysis Mechanism:Chem. Rev.1983, 83, 297–320.
  • Synthesis of 2-Arylpiperazines:J. Med. Chem.2010, 53, 4615–4622.

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromophenyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and improve target affinity[1]. Specifically, 3-bromophenyl piperazine derivatives serve as highly versatile building blocks in drug discovery. The meta-positioned bromine atom provides an ideal functional handle for palladium-catalyzed carbon-carbon bond formation via the (SMC) reaction, enabling the rapid generation of diverse biaryl libraries[2].

This application note provides a comprehensive, self-validating protocol for the Suzuki coupling of 3-bromophenyl piperazines, detailing the mechanistic causality behind catalyst, base, and solvent selection to ensure reproducible, high-yield syntheses.

Mechanistic Causality in Reaction Design

The SMC reaction operates through a well-defined catalytic cycle comprising three primary stages: oxidative addition, transmetalation, and reductive elimination[3]. Understanding these steps is critical for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition : The active Pd(0) species inserts into the C-Br bond of the 3-bromophenyl piperazine. Aryl bromides undergo this step readily, making them highly efficient electrophiles compared to their aryl chloride counterparts[3].

  • Transmetalation (Rate-Limiting Step) : The addition of an inorganic base is strictly required to activate the arylboronic acid. The base coordinates to the boron atom, forming an electron-rich boronate complex that facilitates the transfer of the aryl group to the palladium center[2].

  • Reductive Elimination : The two aryl groups couple to form the new C-C bond, releasing the target biaryl product and regenerating the active Pd(0) catalyst[3].

MechanisticCycle Precat Pd(II) Precatalyst (e.g., Pd(dppf)Cl2) Pd0 Active Pd(0) Catalyst Precat->Pd0 In situ reduction OxAdd 1. Oxidative Addition Insertion into C-Br bond Pd0->OxAdd + 3-Bromophenyl Piperazine TransMet 2. Transmetalation Boronate Transfer OxAdd->TransMet + Arylboronic Acid / Base RedElim 3. Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Arylphenyl Piperazine (Target Biaryl) RedElim->Product Product Release

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for aryl bromides.

Reagent Dynamics & Optimization

To ensure a robust protocol, every reagent choice must be deliberate and mechanistically justified.

  • Protecting Groups : The secondary amine of the piperazine ring must be protected (typically as an N-Boc group) prior to coupling. Free amines can coordinate to the palladium center, poisoning the catalyst or participating in competing Buchwald-Hartwig aminations[4].

  • Catalyst Selection : While standard Pd(PPh3)4 is cost-effective[5], Pd(dppf)Cl2 is often superior for sterically hindered or electronically deactivated substrates. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the reductive elimination step[6].

  • Solvent & Base System : A biphasic system of 1,4-Dioxane and H2O (typically 4:1 v/v) with K2CO3 is optimal. The causality here is twofold: Dioxane provides a high boiling point (101°C) for thermal activation, while water is absolutely critical to dissolve the inorganic base and facilitate the formation of the reactive boronate species required for transmetalation[2].

Quantitative Data: Condition Screening

The following table summarizes the optimization landscape for the coupling of 1-Boc-4-(3-bromophenyl)piperazine with a standard arylboronic acid, demonstrating the causality of condition changes on overall yield.

Catalyst (mol %)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
Pd(PPh3)4 (5%)K2CO3 (2.0)Toluene/EtOH801265%Moderate yield; slow transmetalation[5].
Pd(PPh3)4 (5%)Na2CO3 (2.0)DMF/H2O90872%Improved solubility of base accelerates reaction.
Pd(dppf)Cl2 (3%) K2CO3 (2.5) 1,4-Dioxane/H2O 90 6 94% Optimal; bidentate ligand accelerates reductive elimination [6].
Pd2(dba)3 (2%)Cs2CO3 (2.5)1,4-Dioxane1001255%Anhydrous conditions lead to sluggish boronate formation[7].

Self-Validating Experimental Protocol

The following procedure describes the optimized synthesis of 1-Boc-4-(3-arylphenyl)piperazine using the Pd(dppf)Cl2 catalytic system.

Workflow Step1 1. Degassing Purge solvent with Ar (15 min) Prevents Pd oxidation Step2 2. Assembly Combine Aryl-Br, Boronic Acid, Pd catalyst, and Base Step1->Step2 Step3 3. Thermal Activation Heat at 90°C for 6-8h under inert atmosphere Step2->Step3 Step4 4. IPC Monitoring Check via LC-MS/TLC Ensure complete conversion Step3->Step4 Step4->Step3 If incomplete Step5 5. Quench & Extract Cool to RT, add H2O Extract with EtOAc Step4->Step5 If complete Step6 6. Purification Silica Gel Chromatography or Recrystallization Step5->Step6

Fig 2. Self-validating experimental workflow for Suzuki coupling reactions.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Critical Step)

  • Action : In a clean, oven-dried Schlenk flask, add 1-Boc-4-(3-bromophenyl)piperazine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Causality : A slight excess of boronic acid compensates for potential protodeboronation (hydrolysis of the C-B bond) that can occur at elevated temperatures[4].

Step 2: Catalyst and Base Assembly

  • Action : Add Pd(dppf)Cl2 (0.03 equiv, 3 mol%) and K2CO3 (2.5 equiv, 2.5 mmol) to the flask.

  • Action : Add 1,4-Dioxane (4.0 mL) and deionized H2O (1.0 mL).

  • Self-Validation : The mixture will initially appear as a heterogeneous suspension.

Step 3: Inert Atmosphere Establishment

  • Action : Subject the mixture to three freeze-pump-thaw cycles or vigorously bubble Argon through the solution for 15 minutes.

  • Causality : Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides, as well as to minimize oxidative homocoupling of the boronic acid[3].

Step 4: Thermal Activation

  • Action : Seal the flask and heat the reaction mixture in a pre-heated oil bath at 90°C for 6–8 hours with vigorous stirring.

  • Self-Validation : As the reaction progresses, the color typically shifts from a reddish-orange (Pd pre-catalyst) to a dark brown/black solution, indicating the formation of active Pd(0) nanoparticles.

Step 5: In-Process Control (IPC) Monitoring

  • Action : After 6 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Validation Checkpoint : The reaction is complete when the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity) of the starting material completely disappears in the mass spectrum.

Step 6: Workup and Quench

  • Action : Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with distilled water (10 mL).

  • Action : Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 7: Purification

  • Action : Purify the crude dark residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes).

  • Causality : Silica gel effectively removes both organic impurities and residual palladium species (which often streak on the column).

References

  • Title : Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis Source : National Institutes of Health (PMC) URL : [Link]

  • Title : A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source : National Institutes of Health (PMC) URL : [Link]

  • Title : Suzuki Coupling Source : Organic Chemistry Portal URL :[Link]

  • Title : Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library Source : ACS Publications URL : [Link]

  • Title : Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source : Taylor & Francis URL : [Link]

  • Title : Suzuki-Miyaura cross-coupling: Practical Guide Source : Yoneda Labs URL : [Link]

  • Title : Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source : MDPI URL :[Link]

Sources

Solid-phase peptide synthesis using 2-arylpiperazine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The integration of 2-arylpiperazine scaffolds into peptidomimetics represents a sophisticated strategy for developing centrally acting therapeutics, particularly those targeting the serotonergic system[1]. Unlike traditional peptides, which suffer from poor metabolic stability and limited blood-brain barrier permeability, arylpiperazine-peptide hybrids offer constrained pharmacophores that enhance both target affinity and pharmacokinetic profiles[2].

This application note provides an authoritative, self-validating technical guide to the solid-phase peptide synthesis (SPPS) of these complex molecules. By utilizing a Backbone Amide Linker (BAL) strategy, chemists can efficiently anchor the arylpiperazine pharmacophore to the solid support, allowing for highly modular, parallel library generation[3].

Mechanistic Rationale: The BAL Strategy

Standard Fmoc-SPPS anchors the C-terminal carboxyl group to the resin. However, when the core scaffold is a polyamine like 2-arylpiperazine, traditional anchoring is often incompatible or sterically prohibitive. The Backbone Amide Linker (BAL) circumvents this by presenting a resin-bound aldehyde[3].

The primary or secondary nitrogen of the 2-arylpiperazine undergoes reductive amination with the BAL aldehyde. This anchors the scaffold to the resin via a highly stable carbon-nitrogen bond while leaving the remaining amine sites available for subsequent acylation and peptide chain elongation. Because the BAL linker is highly acid-labile, the final peptidomimetic can be cleaved under standard trifluoroacetic acid (TFA) conditions[4].

SPPS_Workflow N1 Solid Support Preparation (MBHA Resin Swelling) N2 Linker Attachment (BAL Linker + DIC/Oxyma) N1->N2 N3 Reductive Amination (2-Arylpiperazine + NaBH(OAc)3) N2->N3 N4 Acylation & Elongation (Fmoc-AA-OH + HATU/DIPEA) N3->N4 N5 Global Cleavage (TFA / TIS / H2O) N4->N5 N6 Final Arylpiperazine Peptidomimetic N5->N6

Workflow for the BAL-mediated solid-phase synthesis of 2-arylpiperazine peptidomimetics.

Target Pharmacology: 5-HT Receptor Modulation

The primary utility of 2-arylpiperazine peptidomimetics lies in their ability to act as potent ligands for the 5-HT1A and 5-HT2A receptors[3]. The spatial arrangement of the aryl ring relative to the basic piperazine nitrogen dictates the functional activity (agonist vs. antagonist)[1].

Upon binding to the 5-HT1A receptor—a G-protein coupled receptor (GPCR)—the arylpiperazine agonist triggers the Gi/o protein cascade[1]. This mechanism is fundamental to the anxiolytic and antidepressant profiles of these compounds.

Pathway L 2-Arylpiperazine Ligand R 5-HT1A Receptor (GPCR) L->R Binds G Gi/o Protein Activation R->G Activates AC Adenylyl Cyclase (Inhibited) G->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Downregulates PKA Reduced PKA Activity cAMP->PKA CREB Modulated CREB Transcription PKA->CREB

5-HT1A receptor signaling cascade modulated by 2-arylpiperazine agonists.

Step-by-Step Experimental Protocols

The following protocols establish a self-validating system for synthesizing a 2-arylpiperazine library on an MBHA-polystyrene resin[3].

Protocol 1: Resin Preparation and BAL Linker Attachment

Causality: Polystyrene resins exist as collapsed matrices in their dry state. Swelling in a non-polar solvent like dichloromethane (DCM) expands the polymer network, exposing the internal reactive sites for uniform functionalization.

  • Swelling: Transfer 1.0 g of MBHA resin (loading ~0.5 mmol/g) to a solid-phase reaction vessel. Add 10 mL of DCM and agitate for 30 minutes. Drain the solvent.

  • Coupling: Dissolve 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL linker, 3.0 eq) and Oxyma Pure (3.0 eq) in minimum N,N-dimethylformamide (DMF). Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and stir for 2 minutes to pre-activate.

  • Reaction: Add the activated linker solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and DMF (3 × 10 mL).

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (yellow beads/solution) confirms the complete acylation of the primary amines on the MBHA resin.

Protocol 2: Reductive Amination of the 2-Arylpiperazine Scaffold

Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mildly reactive; it selectively reduces the transient iminium ion formed between the BAL aldehyde and the piperazine, without prematurely reducing the unreacted aldehyde[5].

  • Imine Formation: Suspend the BAL-functionalized resin in 1% acetic acid in DMF. Add the 2-arylpiperazine derivative (5.0 eq). Agitate for 1 hour to allow iminium ion formation.

  • Reduction: Add NaBH(OAc)3 (5.0 eq) portion-wise to the vessel. Agitate for 16 hours at room temperature.

  • Washing: Drain and wash the resin with DMF (3 × 10 mL), Methanol (3 × 10 mL), and DCM (3 × 10 mL).

  • Self-Validation (Chloranil Test): The Kaiser test cannot detect secondary amines. Perform a Chloranil test[2]. A positive result (dark blue/green beads) confirms the successful attachment of the 2-arylpiperazine scaffold.

Protocol 3: Acylation and Peptide Chain Elongation

Causality: The secondary amine of the resin-bound arylpiperazine is highly sterically hindered. Standard DIC/Oxyma coupling is often insufficient. HATU is utilized because it generates a highly reactive 7-aza-OBt ester intermediate, driving the acylation of hindered amines to completion.

  • Pre-activation: In a separate vial, dissolve the Fmoc-protected amino acid (4.0 eq) and HATU (3.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 8.0 eq) and incubate for 1 minute.

  • Coupling: Add the activated amino acid to the resin and agitate for 3 hours at room temperature.

  • Washing: Drain and wash with DMF (5 × 10 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 minutes) to remove the Fmoc protecting group, allowing for subsequent elongations.

Protocol 4: Cleavage and Global Deprotection

Causality: The electron-rich nature of the arylpiperazine ring makes it susceptible to electrophilic aromatic substitution by carbocations generated during the removal of side-chain protecting groups. Triisopropylsilane (TIS) is added as a carbocation scavenger to prevent this degradation[6].

  • Preparation: Wash the resin thoroughly with DCM (5 × 10 mL) to remove all traces of DMF, which can inhibit TFA-mediated cleavage. Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a solution of TFA / TIS / H2O (95:2.5:2.5 v/v/v).

  • Reaction: Add 10 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature[7].

  • Isolation: Filter the solution into a collection vial. Wash the resin with an additional 2 mL of TFA.

  • Precipitation: Concentrate the combined filtrate under a stream of nitrogen to ~2 mL. Add the concentrated solution dropwise to 40 mL of ice-cold diethyl ether to precipitate the final peptidomimetic[2]. Centrifuge, decant the ether, and dry the pellet under vacuum.

Quantitative Data: Cleavage Optimization

Optimizing the cleavage cocktail is critical for maximizing the yield and purity of 2-arylpiperazine derivatives, as the scaffold is sensitive to prolonged acid exposure and alkylation.

Cleavage Cocktail (v/v/v)Scavenger MechanismCrude Purity (LC-MS)Isolated Yield (%)
TFA / H2O (95:5)Hydrolysis only68%52%
TFA / TIS / H2O (95:2.5:2.5)Carbocation quenching (Silane)92% 85%
TFA / EDT / H2O (95:2.5:2.5)Thiol-based quenching88%79%
TFA / Phenol / H2O (90:5:5)Aromatic ring protection81%74%

Table 1: Impact of cleavage cocktail composition on the purity and yield of resin-cleaved 2-arylpiperazine peptidomimetics. The TIS-based cocktail provides the optimal balance of deprotection efficiency and scaffold preservation.

References

  • Zajdel, P., et al. "Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents." Molecules, 2011. Available at:[Link]

  • Eberle, A. N., et al. "The ortho Backbone Amide Linker (o-BAL) Is an Easily Prepared and Highly Acid-Labile Handle for Solid-Phase Synthesis." ResearchGate, 2005. Available at:[Link]

Sources

Application Note: Reductive Amination Protocols for 2-(3-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

2-(3-Bromophenyl)piperazine is a high-value pharmacophore in medicinal chemistry, particularly for developing GPCR ligands (e.g., Dopamine D2/D3, 5-HT) and kinase inhibitors. Its structural utility lies in its dual functionality:

  • The Piperazine Core: A privileged scaffold that improves solubility and pharmacokinetic profiles.[1][2]

  • The 3-Bromo Handle: A versatile site for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space after the core amine functionalization.

This guide addresses the primary synthetic challenge: Regioselectivity . The 2-aryl substitution creates a significant steric and electronic differentiation between the N1 (proximal to aryl) and N4 (distal) nitrogen atoms. This protocol suite provides evidence-based methods to selectively target either position.

Chemical Reactivity & Mechanistic Logic

Understanding the steric environment is crucial for success.

  • N4-Position (Distal): This secondary amine is sterically unencumbered and more nucleophilic. Under standard kinetic control, electrophiles (aldehydes/ketones) will preferentially react here.

  • N1-Position (Proximal): The adjacent 3-bromophenyl group creates significant steric hindrance. Direct functionalization here requires either forcing conditions (which risk over-alkylation) or, more reliably, a protection-deprotection strategy of N4.

Visualization: Regioselectivity Logic

The following diagram illustrates the decision matrix for targeting N1 vs. N4.

Regioselectivity Start Starting Material: 2-(3-Bromophenyl)piperazine Target Target Position? Start->Target N4_Path N4-Alkylation (Kinetic Product) Target->N4_Path Distal Nitrogen N1_Path N1-Alkylation (Thermodynamic/Steric Challenge) Target->N1_Path Proximal Nitrogen Direct Direct Reductive Amination (Protocol A) N4_Path->Direct Protect Step 1: N4-Boc Protection N1_Path->Protect Alkylate Step 2: N1-Reductive Amination Protect->Alkylate Deprotect Step 3: N4-Deprotection Alkylate->Deprotect

Figure 1: Strategic workflow for regioselective alkylation of 2-substituted piperazines.

Protocol A: N4-Selective Reductive Amination (Standard)

Application: Derivatization of the less hindered nitrogen. Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Why: STAB is mild and does not reduce aldehydes/ketones directly, preventing side-product formation (alcohols). It selectively reduces the in situ formed iminium ion.

Materials
  • Substrate: 2-(3-Bromophenyl)piperazine (Free base or HCl salt).

  • Carbonyl: 1.0–1.1 equiv aldehyde or ketone.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[3]

  • Additive: Glacial Acetic Acid (AcOH).

  • Base (Conditional): Triethylamine (TEA) or DIPEA (only if using HCl salt).

Step-by-Step Procedure
  • Preparation:

    • If using Free Base: Dissolve 1.0 mmol of 2-(3-bromophenyl)piperazine in 5 mL DCE.

    • If using HCl Salt: Suspend 1.0 mmol of salt in 5 mL DCE. Add 1.0–2.0 mmol DIPEA and stir for 10 min to liberate the free amine.

  • Imine Formation:

    • Add 1.05 mmol (1.05 equiv) of the aldehyde or ketone.

    • Add 1.0–2.0 equiv of Acetic Acid. (Crucial for ketones to promote iminium formation; optional for reactive aldehydes).

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Note: Formation of the imine is often visible as a slight clarity change or heat evolution.

  • Reduction:

    • Add 1.4 mmol (1.4 equiv) of STAB in one portion.

    • Stir at RT.[3][4][5]

      • Aldehydes:[6][7][8] Complete in 1–4 hours.

      • Ketones:[6][9] May require 12–24 hours.

  • Monitoring:

    • Check via LC-MS or TLC.[4][10] Look for consumption of the piperazine.[10]

  • Workup:

    • Quench by adding saturated aqueous NaHCO₃ (slowly, gas evolution).[4]

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4][10][11]

  • Purification:

    • Flash chromatography (DCM/MeOH gradient).

Protocol B: N1-Selective Alkylation (Protection Strategy)

Application: Targeting the hindered nitrogen next to the aryl ring. Challenge: Direct alkylation leads to mixtures favoring N4. Solution: Exploit the nucleophilicity difference to protect N4 first.

Step 1: Selective N4-Boc Protection

The unhindered N4 reacts with Boc-anhydride much faster than N1.

  • Dissolve 2-(3-bromophenyl)piperazine (1 equiv) in DCM at 0°C.

  • Add TEA (1.1 equiv).

  • Add Boc₂O (0.95–1.0 equiv) dissolved in DCM dropwise over 1 hour. Note: Slow addition and slight deficit of Boc₂O prevents di-protection.

  • Warm to RT and stir for 2 hours.

  • Standard aqueous workup yields 1-Boc-3-(3-bromophenyl)piperazine (N4 is protected; numbering changes due to IUPAC priority, but chemically the distal N is blocked).

Step 2: N1-Reductive Amination

Now that the distal nitrogen is blocked, the hindered N1 is the only available amine.

  • Dissolve N-Boc intermediate in DCE.

  • Add excess Carbonyl (2.0–3.0 equiv) and excess AcOH (2.0 equiv) to drive the equilibrium at the hindered center.

  • Optimization: For hindered ketones, add Titanium Isopropoxide (Ti(OiPr)₄, 1.5 equiv) and stir for 1 hour before adding the reducing agent. This acts as a Lewis acid and water scavenger to force imine formation.

  • Add STAB (2.0 equiv) or Sodium Cyanoborohydride (NaCNBH₃) (if Ti(OiPr)₄ is used).

  • Heat to 40–50°C if reaction is sluggish.

Step 3: Deprotection (Optional)
  • Treat with TFA/DCM (1:1) or 4M HCl in Dioxane to remove the Boc group, yielding the N1-substituted product.

Troubleshooting & Optimization Guide

Common Issues and Solutions
ProblemProbable CauseCorrective Action
Low Conversion (Ketones) Steric hindrance or poor imine stability.Use Ti(OiPr)₄ (1.5 eq) as a Lewis acid additive. Switch solvent to THF.
Over-Alkylation (Dialkylation) Excess aldehyde or highly reactive alkyl halide formed.Use STAB (mild) instead of NaCNBH₃. Ensure strict 1:1 stoichiometry of aldehyde.
Product trapped in Aqueous Product is highly polar/basic.Do not use acidic workup. Salt out the aqueous layer with solid NaCl. Use DCM:iPrOH (3:1) for extraction.[4]
Starting Material Salt Insoluble HCl salt not neutralizing.Switch base to DBU or pre-freebase the starting material by partitioning between DCM/NaOH before the reaction.
Experimental Workflow Diagram

Workflow Setup Reaction Setup Solvent: DCE/DCM Add: Amine + Carbonyl + AcOH Imine Imine Formation (30-60 min, RT) Setup->Imine Reduction Reduction Step Add: NaBH(OAc)3 (1-24 hr) Imine->Reduction Check Monitoring (LCMS/TLC) Reduction->Check Check->Reduction Incomplete (Add more Time/Heat) Quench Quench & Workup Sat. NaHCO3 -> Extract DCM Check->Quench Complete

Figure 2: Standard benchtop workflow for reductive amination.

References

  • Organic Chemistry Portal. Sodium Triacetoxyborohydride - Reactivity and Protocols. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[7][9] Journal of Organic Chemistry, 1996, 61, 3849-3862.[7] (The foundational text for STAB protocols). [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs. (Review of piperazine functionalization in drug discovery). [Link]

Sources

Application Note: Solvent Selection and Dissolution Protocols for 2-(3-Bromophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In preclinical pharmacology and organic synthesis, the handling of piperazine derivatives requires a precise understanding of their physicochemical properties. 2-(3-Bromophenyl)piperazine dihydrochloride is a highly versatile building block and receptor ligand.

As a Senior Application Scientist, it is critical to recognize why this compound is supplied as a dihydrochloride salt. Freebase piperazines are highly lipophilic, prone to rapid oxidation, and exhibit notoriously poor aqueous solubility. By protonating the two basic nitrogen atoms within the piperazine ring to form a dihydrochloride salt, the crystal lattice energy is fundamentally altered, and the polar surface area is drastically increased[1]. This structural modification facilitates rapid ion dissociation in polar solvents, driven by robust ion-dipole interactions and the formation of stable solvation shells[2]. Understanding this causality is the first step in designing a self-validating dissolution protocol that prevents precipitation and ensures reproducible biological readouts.

Solvent Selection Matrix

Choosing the correct solvent is not merely a procedural step; it dictates the thermodynamic stability and biological availability of the compound. The selection must be driven by the downstream application:

  • Water and Aqueous Buffers (ddH₂O, PBS, HEPES): The primary choice for direct in vivo administration or cell culture media. The high dielectric constant of water effectively shields the dissociated piperazinium dications and chloride ions, resulting in high solubility[3]. However, aqueous stocks are susceptible to microbial growth and hydrolytic degradation over extended periods.

  • Dimethyl Sulfoxide (DMSO): The gold standard for High-Throughput Screening (HTS) and long-term stock storage. As a polar aprotic solvent, DMSO efficiently disrupts the hydrogen-bonded network of the crystal lattice without participating in proton exchange, allowing for highly concentrated, stable stock solutions[2][4].

  • Alcohols (Methanol/Ethanol): The compound is only slightly soluble in these protic solvents. While useful for specific synthetic crystallization workflows, they are suboptimal for biological assays due to lower solubility limits and higher cellular toxicity profiles[3][5].

Quantitative Solvent Selection Matrix
SolventDielectric Constant (ε)Estimated SolubilityPrimary ApplicationStorage Suitability
ddH₂O / Aqueous Buffers ~80.1High (~10 - 20 mM)In vivo dosing, direct cell assaysShort-term (4°C, < 1 week)
100% DMSO ~46.7Very High (~50 - 100 mM)Concentrated stock solutions, HTSLong-term (-20°C, > 6 months)
Methanol / Ethanol ~32.7 / 24.3Slight (< 5 mM)Organic synthesis, crystallizationNot recommended for bioassays
Hexane / Ether < 5.0InsolubleWashing, precipitationN/A

Workflow & Solvation Visualizations

To ensure a systematic approach to solvent selection and to understand the underlying physical chemistry, refer to the workflows below.

SolventSelection Start 2-(3-Bromophenyl)piperazine Dihydrochloride Decision Target Application? Start->Decision InVivo In Vivo / Cell Culture (Aqueous Requirement) Decision->InVivo Direct Assay InVitro High-Throughput Screening (Stock Storage) Decision->InVitro Stock Prep Water Dissolve in ddH2O / PBS (Max ~10-20 mM) InVivo->Water DMSO Dissolve in 100% DMSO (Max ~50-100 mM) InVitro->DMSO Filter Sterile Filter (0.22 µm) & Aliquot at -20°C Water->Filter DMSO->Filter

Workflow for selecting the optimal solvent based on downstream applications.

SolvationMechanism Solid Crystal Lattice (Dihydrochloride Salt) Solvent Solvent Addition (Water or DMSO) Solid->Solvent Dissociation Ion Dissociation (Cl- & Piperazinium) Solvent->Dissociation Solvation Solvation Shell Formation (Ion-Dipole Bonds) Dissociation->Solvation

Solvation mechanism of piperazine dihydrochloride salts in polar solvents.

Step-by-Step Experimental Protocols

A self-validating protocol requires built-in quality control checks. The following methodologies ensure complete dissolution without compromising the chemical integrity of the API.

Protocol A: Preparation of a 10 mM Aqueous Solution (For Direct Assays)

Note: Aqueous solutions of piperazine salts should be prepared fresh when possible to prevent pH drift and microbial contamination.

  • Weighing: Accurately weigh the required mass of 2-(3-Bromophenyl)piperazine dihydrochloride using an analytical balance (e.g., 3.14 mg for 1 mL of a 10 mM solution, assuming a MW of ~314.05 g/mol ).

  • Solvent Addition: Add 800 µL of sterile, double-distilled water (ddH₂O) or PBS (pH 7.4) to the vial.

  • Agitation: Vortex the solution vigorously for 30–60 seconds. The ionic nature of the dihydrochloride salt should result in rapid dissolution[3].

  • Volume Adjustment: Once visually clear, add the remaining 200 µL of solvent to reach the final 1 mL volume.

  • Validation & Filtration: Inspect against a dark background to ensure no micro-particulates remain. Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter to ensure sterility.

  • Usage: Use immediately for in vitro or in vivo assays.

Protocol B: Preparation of a 50 mM DMSO Stock Solution (For Long-Term Storage)

Note: DMSO is hygroscopic. Always use anhydrous, cell-culture grade DMSO to prevent water absorption, which can degrade the stock over time.

  • Weighing: Weigh the required mass of the compound (e.g., 15.7 mg for 1 mL of a 50 mM solution).

  • Solvent Addition: Add 1 mL of anhydrous, cell-culture grade 100% DMSO.

  • Dissolution & Sonication: Vortex for 60 seconds. If the solution is not entirely clear, place the vial in an ultrasonic water bath at room temperature for 5 minutes. The acoustic cavitation will disrupt any remaining crystal lattice structures[2].

  • Validation: Ensure the solution is completely transparent. Precipitation in DMSO indicates either moisture contamination or exceeding the thermodynamic solubility limit.

  • Aliquoting & Storage: Divide the stock into 50 µL or 100 µL single-use aliquots in tightly sealed amber microcentrifuge tubes. Store at -20°C or -80°C.

  • Thawing: When required, thaw a single aliquot at room temperature and vortex before diluting into the final assay buffer. Critical: Ensure the final DMSO concentration in cell culture assays does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

References

1.3 2.2 3.1 4.4 5.5

Sources

Troubleshooting & Optimization

Improving solubility of 2-(3-Bromophenyl)piperazine dihydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Solubility in Aqueous Buffers for Researchers and Drug Development Professionals

Foundational Knowledge: Understanding the Molecule

2-(3-Bromophenyl)piperazine dihydrochloride (C₁₀H₁₃BrN₂·2HCl) is a salt form of the parent compound, 2-(3-Bromophenyl)piperazine. The dihydrochloride salt is created by protonating the two basic nitrogen atoms on the piperazine ring, a common strategy to dramatically increase the aqueous solubility of basic compounds.[1][2] The parent piperazine ring has two distinct pKa values, approximately 5.3-5.5 and 9.7-9.8.[3][4] This means the molecule's charge state, and therefore its solubility, is highly dependent on the pH of the aqueous medium.[5] At pH values significantly below the first pKa (e.g., pH < 4), the molecule exists predominantly in its fully protonated, dicationic form, which is the most water-soluble species.

Chemical Equilibrium in Aqueous Solution

The ionization state of the piperazine ring is governed by the solution's pH. Understanding this equilibrium is fundamental to troubleshooting solubility issues.

G Low_pH Low pH (e.g., < 4) Mid_pH Mid pH (e.g., 6-8) High_pH High pH (e.g., > 10) Diprotonated Diprotonated (Dicationic) [BH₂]²⁺ (High Solubility) Monoprotonated Monoprotonated (Monocationic) [BH]⁺ (Moderate Solubility) Diprotonated->Monoprotonated Monoprotonated->Diprotonated Neutral Neutral (Free Base) [B] (Low Aqueous Solubility) Monoprotonated->Neutral Neutral->Monoprotonated

Caption: pH-dependent equilibrium of 2-(3-Bromophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS pH 7.4). What happened?

A1: This is a classic solubility problem. The compound is likely much more soluble in 100% DMSO than in the final aqueous buffer.[6] When you add the DMSO stock to the buffer, two things happen: the DMSO concentration plummets, reducing its solubilizing power, and the compound is exposed to a pH (like 7.4) where it is less protonated and therefore less soluble than in an acidic environment. This causes the compound to crash out of the solution. To fix this, ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) and consider a stepwise dilution protocol.[1]

Q2: What is the single best solvent for this compound?

A2: There is no single "best" solvent; the choice is application-dependent. For a high-concentration stock solution, 100% DMSO is a common choice.[1] For direct dissolution in an aqueous medium, an acidic buffer (e.g., pH 2-4) will yield the highest solubility. The dihydrochloride salt form is designed for aqueous solubility, but this is maximized at a low pH.[7][8]

Q3: Can I heat the solution or sonicate it to get the compound to dissolve?

A3: Yes, gentle heating and sonication are common techniques to increase the rate of dissolution. However, be cautious. These methods may create a supersaturated solution that can precipitate out as it cools or stands. For determining true thermodynamic solubility, it is crucial to allow the solution to equilibrate at the target temperature for an extended period (24-48 hours).[9] Always assess the thermal stability of your compound before applying heat.

Q4: My compound seems less soluble in a high-salt buffer like PBS compared to deionized water at the same pH. Why?

A4: This could be due to the "common-ion effect."[10] Since your compound is a dihydrochloride salt, dissolving it in a buffer that already contains a high concentration of chloride ions (like PBS) can suppress the dissolution equilibrium, leading to lower apparent solubility compared to a buffer with a different anion (e.g., a citrate or phosphate buffer made without NaCl).

Systematic Troubleshooting Guide

If you are encountering persistent solubility issues, follow this systematic workflow to diagnose and solve the problem.

G Troubleshooting Workflow for Solubility Issues cluster_primary Primary Strategies cluster_advanced Advanced Strategies start START: Compound fails to dissolve or precipitates. ph_adjust 1. pH Adjustment Is your buffer pH < 5? start->ph_adjust adjust_buffer Action: Lower buffer pH. Use citrate or acetate buffers (pH 3-5). See Protocol 1. ph_adjust->adjust_buffer No cosolvent 2. Co-Solvent Addition Is a co-solvent compatible with your assay? ph_adjust->cosolvent Yes ph_yes Yes ph_no No adjust_buffer->cosolvent add_cosolvent Action: Add a co-solvent. Start with 1-5% Ethanol, Propylene Glycol, or PEG 400. See Protocol 2. cosolvent->add_cosolvent Yes cyclodextrin 3. Complexation Consider using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. cosolvent->cyclodextrin No cosolvent_yes Yes cosolvent_no No success SOLVED: Compound is soluble and stable. add_cosolvent->success surfactant 4. Surfactants If compatible, low concentrations of surfactants (e.g., Tween® 80) can aid solubilization. cyclodextrin->surfactant surfactant->success

Caption: Systematic workflow for troubleshooting solubility.

Data Center: Quantitative Insights

The following tables provide physicochemical data and expected solubility improvements based on established principles for similar compounds.

Table 1: Physicochemical Properties of 2-(3-Bromophenyl)piperazine & Its Salt

Property Value Source
**Free Base (C₁₀H₁₃BrN₂) **
Molecular Weight 241.13 g/mol [11],
pKa₁ (estimated) ~5.4 [3]
pKa₂ (estimated) ~9.7 [3]
Aqueous Solubility Limited / Poor [6]
Dihydrochloride Salt
Molecular Weight 314.05 g/mol Calculated

| Aqueous Solubility | Highly soluble, pH-dependent |[7] |

Table 2: Representative pH-Solubility Profile (Hypothetical Data) This table illustrates the profound effect of pH on the solubility of a basic dihydrochloride salt. Actual values should be determined experimentally using Protocol 1.

Buffer pHExpected Solubility (mg/mL)Predominant SpeciesRationale
2.0 (0.01 M HCl)> 20Diprotonated [BH₂]²⁺pH is well below pKa₁, maximizing protonation.[12]
4.5 (Acetate Buffer)5 - 15Diprotonated [BH₂]²⁺pH is near pKa₁, solubility remains high.
7.4 (Phosphate Buffer)< 1Monoprotonated [BH]⁺pH is between pKa₁ and pKa₂, favoring the less soluble species.
9.0 (Tris Buffer)< 0.1Neutral [B] / [BH]⁺ mixpH is approaching pKa₂, significant presence of insoluble free base.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This gold-standard method determines the equilibrium solubility of a compound at a specific pH and temperature.[12]

Materials:

  • 2-(3-Bromophenyl)piperazine dihydrochloride

  • Selection of buffers (e.g., 0.01 M HCl, 50 mM acetate pH 4.5, 50 mM phosphate pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or 0.22 µm syringe filters

  • Calibrated analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the compound to a vial (e.g., add 10 mg to 1 mL of buffer). The goal is to have undissolved solid remaining at equilibrium.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Carefully collect the supernatant. For best results, centrifuge the vials and then filter the supernatant through a 0.22 µm syringe filter to remove all particulate matter.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant into the linear range of the assay and determine the concentration using HPLC or UV-Vis spectrophotometry.

  • Reporting: Express the solubility in mg/mL or mM at the specified pH and temperature.

Protocol 2: Co-solvent Screening for Improved Solubility

This protocol provides a systematic way to evaluate the impact of common, water-miscible organic co-solvents on compound solubility.

Materials:

  • Target aqueous buffer in which solubility is poor.

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).

  • Equipment from Protocol 1.

Procedure:

  • Prepare Co-solvent Blends: Create a series of buffer/co-solvent mixtures. For example, prepare solutions containing 5%, 10%, and 20% (v/v) of each co-solvent in your target buffer.

  • Solubility Determination: For each co-solvent blend, perform the Shake-Flask Method as described in Protocol 1.

  • Data Analysis: Create a table or graph comparing the solubility of the compound in each co-solvent blend against the buffer alone.

  • Selection: Choose the co-solvent and concentration that provides the required solubility without negatively impacting your downstream experimental assay. Always run a vehicle control (buffer + co-solvent) in your final experiments to account for any effects of the co-solvent itself.[1]

References

  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
  • Piperazine dihydrochloride - Solubility of Things. Solubility of Things.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
  • Why do amines dissolve in hydrochloric acid?. Quora.
  • Problem with hydrochloride salt formation/isol
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (Source 1)
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (Source 2)
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • Impact of pH on Solubility. YouTube.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • 1 2 3 Di Chlorophenyl Piperazine HCL. (Vendor Page)
  • piperazine dihydrochloride, 142-64-3. The Good Scents Company.
  • CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE. CymitQuimica.
  • Piperazine. Wikipedia.
  • An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride. Benchchem.
  • Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
  • 1-(3-BROMOPHENYL)PIPERAZINE. precisionFDA.
  • 1-(3-bromophenyl)piperazine AldrichCPR. Sigma-Aldrich.

Sources

Troubleshooting low yields in 2-arylpiperazine cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Arylpiperazine Synthesis

Executive Summary

The synthesis of 2-arylpiperazines is notoriously deceptive. While the structure appears simple, the combination of a secondary amine, a chiral center (often benzylic), and high polarity creates a "perfect storm" for experimental failure. Low yields typically stem from three distinct failure modes: catalyst deactivation (in metal-catalyzed routes), racemization/elimination (in chiral pool syntheses), or isolation failure (due to amphiphilic solubility).

This guide bypasses generic advice to address the specific mechanistic bottlenecks of this scaffold.

Part 1: Diagnostic Triage

Identify your failure mode before attempting remediation.

DiagnosticTree Start START: Define the Symptom Q1 Is the reaction mixture black/precipitated? Start->Q1 Q2 Is the product racemic (ee < 50%)? Q1->Q2 No Pd_Fail FAILURE MODE A: Catalyst Poisoning / Ligand Mismatch Q1->Pd_Fail Yes (Pd Route) Q3 Is the crude mass missing after workup? Q2->Q3 No Race_Fail FAILURE MODE B: Oxazolone Formation / Benzylic Deprotonation Q2->Race_Fail Yes Iso_Fail FAILURE MODE C: Phase Transfer Loss / Amphiphilic Washout Q3->Iso_Fail Yes

Figure 1: Diagnostic decision tree for isolating the root cause of low yields.

Part 2: Troubleshooting Modules

Module A: Metal-Catalyzed Coupling (Buchwald-Hartwig)

Context: You are reacting an aryl halide with a diamine or attempting intramolecular N-arylation.

Q: My reaction turns into a black suspension immediately, and I recover only starting material. Is my catalyst dead? A: Likely, yes. 2-arylpiperazine precursors are excellent chelators that can sequester Palladium from the catalytic cycle.

  • The Mechanism: Diamines can form stable, non-reactive complexes with Pd(II), preventing reduction to the active Pd(0) species or blocking the coordination of the bulky phosphine ligand.

  • The Fix:

    • Switch to Pre-catalysts: Stop using Pd(dba)₂ or Pd(OAc)₂. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-ligated and are reduced to Pd(0) immediately upon heating, bypassing the "induction period" where chelation kills the metal [1].

    • Ligand Selection: Use bulky, electron-rich biaryl phosphines like RuPhos or BrettPhos . These create a steric wall that prevents the formation of stable bis-amine palladium complexes [2].

Q: I am getting significant amounts of bis-arylated byproduct (N,N'-diarylpiperazine). A: This is a kinetic issue. The mono-arylated product is often more nucleophilic than the starting piperazine.

  • The Fix:

    • Stoichiometry: Use a large excess of the piperazine (3.0–5.0 equiv) if affordable.

    • Protection: Use N-Boc-piperazine or N-Cbz-piperazine . The carbamate protecting group electronically deactivates the N1 nitrogen, forcing reaction exclusively at the N4 position. Deprotection is quantitative and cleaner than separating bis-aryl impurities [3].

Module B: Chiral Pool Cyclization (De Novo Synthesis)

Context: You are synthesizing the ring from amino acids (e.g., Phenylglycine, Tyrosine) to maintain stereochemistry.

Q: My precursor was 99% ee, but the final piperazine is nearly racemic. Where did I lose it? A: Racemization usually occurs during the amide coupling step (cyclization precursor formation) or the reduction step, not the cyclization itself.

  • The Mechanism (Oxazolone Pathway): When activating N-acyl amino acids (especially phenylglycine derivatives), the intermediate can cyclize to form an oxazolone (azlactone). The C2 proton on the oxazolone is highly acidic (pKa ~9-10), allowing rapid deprotonation and racemization by the base (e.g., TEA, DIPEA) present in the mixture [4].

Oxazolone Step1 Activated Amino Acid Step2 Oxazolone Intermediate Step1->Step2 - HX Step3 Enolization (Planar/Achiral) Step2->Step3 Base (DIPEA) Step4 Racemic Peptide/Amide Step2->Step4 Amine Attack Step3->Step2 Fast Equil.

Figure 2: The "Danger Zone" of racemization via oxazolone intermediates.

  • The Fix:

    • Additives: Always use HOBt or OxymaPure during amide coupling. These intercept the activated ester before the oxazolone can form.

    • Base Choice: Switch from DIPEA to Collidine (weaker base) or run the reaction base-free if using acid chlorides in a biphasic system (Schotten-Baumann conditions).

    • Route Change: If using phenylglycine, avoid the "Diketopiperazine Reduction" route if possible. Instead, use the SnAP (Stannyl Amine Protocol) or SLAP reagents, which form the ring via radical mechanisms that preserve stereocenters better than basic enolization conditions [5].

Module C: Isolation & Purification

Context: The reaction worked, but the product is trapped in the aqueous layer or streaking on the column.

Q: I see the product on LCMS, but it vanishes during aqueous workup. A: 2-Arylpiperazines are amphiphilic . The aryl group adds lipophilicity, but the secondary amines make it highly water-soluble at neutral/acidic pH.

  • The Fix (The "Salting Out" Protocol):

    • Do not use water/EtOAc extraction.

    • Saturate the aqueous layer with NaCl (brine) or K₂CO₃ .

    • Extract with DCM (Dichloromethane) or CHCl₃/IPA (3:1) . The alcohol cosolvent disrupts hydrogen bonding with water.

    • Repeat extraction 4-5 times. These compounds have low partition coefficients.

Q: The compound streaks on silica gel and co-elutes with impurities. A: Silica is acidic. Basic piperazines bind irreversibly to silanols.

  • The Fix:

    • The "Magic" Eluent: DCM : MeOH : NH₄OH (Aqueous Ammonia) .

    • Ratio: Start with 95:4:1. If too slow, move to 90:9:1.

    • Preparation: Shake the DCM/MeOH/NH₄OH mixture in a separatory funnel first. The excess ammonia saturates the organic phase, and the "wet" solvent deactivates the silica gel silanols, resulting in sharp peaks [6].

Part 3: Comparative Data & Recommendations

VariableMethod A: Pd-CatalysisMethod B: DKP ReductionMethod C: SnAP Reagents
Primary Risk Catalyst PoisoningRacemizationReagent Cost/Availability
Yield Potential High (60-90%)Moderate (40-60%)High (70-95%)
Stereo-Fidelity N/A (Usually Racemic)Low (Risk of epimerization)Excellent
Scale-up ExcellentGoodModerate
Recommended For Library SynthesisLarge Batch (Cheap SM)Complex/Chiral Scaffolds

Part 4: Validated Experimental Protocol

Optimized Workup for Polar 2-Arylpiperazines

  • Quench: Cool reaction mixture to 0°C.

  • Acid Wash (Purification Trick): Dilute with EtOAc. Extract with 1M HCl (aq) .

    • Logic: The piperazine moves to the aqueous layer (protonated). Non-basic impurities (ligands, unreacted halides) stay in EtOAc. Discard organic layer.

  • Basify: Cool the aqueous acidic layer. Slowly add 6M NaOH until pH > 12.

    • Note: The solution will become cloudy as the free base precipitates.

  • Extraction: Extract the aqueous layer 3x with DCM .

    • Critical: If an emulsion forms, filter through a celite pad.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium Sulfate is slightly acidic and can bind amines).

References

  • Synthesis of Piperazines - Organic Chemistry Portal. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines. [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines. Organic Letters. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • University of Rochester. (2026).[1] Workup Tricks for Polar and Water-Soluble Solvents. [Link][1]

Sources

Technical Support Center: Preventing Racemization in Chiral 2-(3-Bromophenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of 2-arylpiperazines. The synthesis of chiral 2-(3-Bromophenyl)piperazine is particularly notorious for enantiomeric erosion. The C2 stereocenter is highly labile due to its benzylic nature and proximity to the basic piperazine nitrogen, making it susceptible to both acid-catalyzed imine-enamine tautomerization and base-catalyzed deprotonation[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maintain >98% enantiomeric excess (ee) throughout your synthetic workflow.

Part 1: Troubleshooting Guides & FAQs

Q1: My enantiomeric excess (ee) drops significantly during the N-Boc deprotection of the chiral 1-Boc-2-(3-bromophenyl)piperazine precursor. Why is this happening, and how can I prevent it? Causality & Solution: The C2 proton is uniquely acidic because the resulting carbanion is stabilized by the adjacent 3-bromophenyl ring (benzylic stabilization) and the nitrogen heteroatom[1]. When using harsh acids like neat Trifluoroacetic Acid (TFA) at room temperature, the protonation of the piperazine nitrogen can induce a reversible ring-opening or promote an equilibrium that transiently flattens the stereocenter. Recommendation: Switch to milder acidic conditions. Use 4M HCl in anhydrous 1,4-dioxane at 0 °C[2]. The aprotic, less polar nature of dioxane minimizes the stabilization of planar ionic intermediates, thereby suppressing epimerization.

Q2: I am synthesizing the piperazine ring via the reductive amination of an α-amino ketone intermediate. The yield is great, but the product is completely racemic. What is the mechanism of this failure? Causality & Solution: You are experiencing imine-enamine tautomerization . During the condensation step, the intermediate imine can rapidly tautomerize to an enamine before the reducing agent can trap it. Because the enamine double bond involves the α-carbon (C2), the stereocenter is temporarily destroyed, leading to a racemic mixture upon reduction[3]. Recommendation: Perform the reductive amination under strictly controlled temperatures (-10 °C to 0 °C) and use a mild, stereoselective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of a weak acid (e.g., acetic acid) to accelerate the reduction rate over the tautomerization rate.

Q3: Does the choice of base during the subsequent N4-alkylation of 2-(3-Bromophenyl)piperazine affect the C2 stereocenter? Causality & Solution: Absolutely. Strong bases (e.g., NaH, NaOH, or even prolonged exposure to K₂CO₃ at elevated temperatures) will abstract the acidic C2 benzylic proton[1]. This forms a planar aza-allyl anion. When this intermediate is reprotonated during the reaction or aqueous workup, protonation occurs from either face, resulting in catastrophic racemization. Recommendation: Use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) and conduct the alkylation at the lowest possible temperature that still permits conversion (typically 0 °C to 25 °C)[2].

Part 2: Mechanistic Workflows & Logical Relationships

To fully understand the fragility of the C2 stereocenter, we must visualize the base-catalyzed deprotonation pathway. The diagram below illustrates how inappropriate basic conditions lead to the formation of a planar intermediate, permanently destroying the chiral integrity of the molecule.

RacemizationMechanism Start Enantiopure (R)-2-(3-Bromophenyl)piperazine Base Addition of Strong Base (e.g., NaH, NaOH, High Temp) Start->Base Deprotonation at C2 Intermediate Planar Aza-allyl Anion Intermediate (Loss of Stereocenter at C2) Base->Intermediate Abstraction of benzylic proton PathA Re-protonation (Top Face) Intermediate->PathA PathB Re-protonation (Bottom Face) Intermediate->PathB ProdA (R)-2-(3-Bromophenyl)piperazine (50%) PathA->ProdA ProdB (S)-2-(3-Bromophenyl)piperazine (50%) PathB->ProdB Racemic Racemic Mixture (0% ee) ProdA->Racemic ProdB->Racemic

Caption: Logical relationship of base-catalyzed racemization via a planar aza-allyl anion intermediate.

Part 3: Quantitative Data Summary

The table below summarizes the impact of various reaction conditions on the enantiomeric excess of (R)-2-(3-Bromophenyl)piperazine during an N4-alkylation step. This data highlights the critical need for mild bases and low temperatures[2].

Base UsedSolventTemperature (°C)Reaction Time (h)Final Product % eeRacemization Risk Level
NaH (Strong)DMF25412%Critical
NaOH (Aqueous)THF/H₂O60828%High
K₂CO₃ (Inorganic)Acetonitrile801245%High
NaHCO₃ (Mild)THF25895%Low
DIPEA (Hindered)DCM0 to 2512>98%Minimal

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to verify that stereochemical integrity is maintained at each critical juncture.

Protocol A: Mild N-Boc Deprotection of Chiral 1-Boc-2-(3-bromophenyl)piperazine

Objective: Remove the Boc protecting group without inducing acid-catalyzed epimerization[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of enantiopure 1-Boc-2-(3-bromophenyl)piperazine in 20 mL of anhydrous 1,4-dioxane under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Acid Addition: Slowly add 10 mL of a 4M HCl solution in 1,4-dioxane dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that provide the activation energy required for racemization.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor completion via LC-MS[2].

  • Self-Validating IPC: Before quenching, withdraw a 50 µL aliquot, neutralize it immediately in cold saturated NaHCO₃, extract with DCM, and run a rapid chiral HPLC assay. This establishes the baseline ee before the bulk quench, ensuring the quench itself is not the source of failure.

  • Workup: Once complete, concentrate the mixture under reduced pressure (bath temperature <25 °C) to remove excess HCl and dioxane.

  • Neutralization: Suspend the resulting hydrochloride salt in cold DCM (0 °C) and neutralize carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Avoid NaOH[1].

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the free base.

Protocol B: Classical Resolution of Racemic 2-(3-Bromophenyl)piperazine

Objective: If racemization has already occurred, or if starting from a racemic synthesis route, resolve the enantiomers using a chiral auxiliary[4].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 50.0 mmol of racemic 2-(3-Bromophenyl)piperazine in 100 mL of boiling absolute ethanol.

  • Chiral Acid Addition: In a separate flask, dissolve 50.0 mmol of Di-p-toluoyl-D-tartaric acid (D-DTTA) in 50 mL of boiling absolute ethanol.

  • Mixing: Add the D-DTTA solution to the piperazine solution in one portion. Stir vigorously and allow the mixture to cool slowly to room temperature over 12 hours. Causality: Slow cooling promotes the growth of highly ordered, thermodynamically stable diastereomeric crystals, preventing the kinetic trapping of the undesired isomer.

  • Filtration: Filter the precipitated diastereomeric salt and wash with 20 mL of cold ethanol.

  • Self-Validating IPC (Recrystallization): Measure the specific optical rotation

    
     of the dried salt. Recrystallize the salt from boiling ethanol until the specific rotation remains constant across two consecutive recrystallizations. A constant rotation mathematically validates that diastereomeric purity (>99% de) has been achieved.
    
  • Freebasing: Suspend the pure salt in DCM and partition with 1M NaOH at 0 °C (minimize exposure time to <15 minutes to prevent base-catalyzed racemization). Extract, dry, and concentrate to obtain the enantiopure free base.

Part 5: References

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • NIH / PMC. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at:[Link]

Sources

Purification methods for separating 2-(3-Bromophenyl)piperazine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Arylpiperazines, including 2-(3-Bromophenyl)piperazine, are highly valued pharmacophores in central nervous system (CNS) drug discovery, frequently utilized in the development of PDE10A inhibitors and Alzheimer's disease therapeutics[1][2]. Because the stereochemistry of these molecules dictates their pharmacological and toxicological profiles, obtaining enantiopure 2-(3-Bromophenyl)piperazine is a critical milestone in lead optimization.

This technical support guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols for the three primary methods of separating 2-(3-Bromophenyl)piperazine enantiomers: Chiral Chromatography, Diastereomeric Salt Resolution, and Kinetic Resolution.

Chiral HPLC/SFC Method Development (Analytical & Preparative)

Direct separation of enantiomers via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most rapid method for obtaining high-purity analytical data and preparative-scale batches.

The Causality of Peak Tailing in Piperazines

2-(3-Bromophenyl)piperazine contains a highly basic secondary amine within its heterocyclic ring. When utilizing immobilized polysaccharide-based chiral stationary phases (CSPs) coated on silica (e.g., Chiralpak® IC or AD-H), this basic nitrogen strongly interacts with residual acidic silanols on the silica support[3]. This secondary interaction causes severe peak tailing, which obscures the baseline and destroys enantiomeric resolution.

The Solution: The addition of 0.1% Diethylamine (DEA) to the mobile phase acts as a sacrificial basic modifier. DEA competitively binds to the acidic silanols, masking them from the piperazine analyte and ensuring sharp, symmetrical peaks[3][4].

Recommended Initial Screening Parameters
ParameterRecommended ConditionRationale
Column Chiralpak® IC or AD-H (250 x 4.6 mm, 5 µm)Immobilized cellulose/amylose derivatives provide broad chiral recognition for arylpiperazines[3].
Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)Non-polar alkane with an alcohol modifier. DEA is mandatory for basic analytes[4].
Flow Rate 1.0 mL/minStandard for 4.6 mm I.D. columns to maintain optimal theoretical plates[4].
Detection UV at 220 nm and 254 nmEnsures maximum absorbance for the bromophenyl chromophore[4].
Temperature 25 °CAmbient temperature stabilizes the hydrogen-bonding interactions required for chiral recognition[4].
Workflow: Chiral HPLC Troubleshooting Logic

HPLCTroubleshooting Start Evaluate Initial Chromatogram Q1 Is there severe peak tailing? Start->Q1 A1_Yes Add 0.1% DEA to Mobile Phase Q1->A1_Yes Yes Q2 Is resolution (Rs) < 1.5? Q1->Q2 No A1_Yes->Q2 A2_Yes Adjust modifier ratio (e.g., lower Isopropanol) Q2->A2_Yes Partial Sep A2_No Change CSP Column (e.g., AD-H to IC) Q2->A2_No No Sep Success Baseline Separation Achieved A2_Yes->Success A2_No->Success

Caption: Logical workflow for troubleshooting poor resolution and peak shape in chiral HPLC.

FAQs: Chromatography Troubleshooting

Q: I am seeing a single broad peak instead of two distinct enantiomers. What is the next step? A: If peak shape is good but separation is absent, the current CSP lacks chiral recognition for your specific enantiomers. Immediately switch to a different class of CSP (e.g., if you started with a cellulose-based column like Chiralpak IC, switch to an amylose-based column like Chiralpak AD-H)[4].

Q: Can I use Trifluoroacetic Acid (TFA) instead of DEA as a modifier? A: No. While TFA is an excellent modifier for acidic compounds, 2-(3-Bromophenyl)piperazine is a base. Using an acidic modifier will protonate the piperazine nitrogen, drastically altering its retention time and potentially ruining the chiral recognition mechanism, which relies on specific hydrogen-bonding geometries[3][4]. Always match the modifier pH to the analyte's nature (base for bases).

Classical Diastereomeric Salt Resolution (Scalable Protocol)

For multi-gram to kilogram scale-up, preparative chromatography becomes cost-prohibitive. Classical resolution via diastereomeric salt formation is the preferred industrial method.

The Causality of Chiral Recognition via Salts

This method relies on reacting the racemic 2-(3-Bromophenyl)piperazine base with an enantiopure chiral acid—commonly (+)-O,O′-Dibenzoyl-D-tartaric acid or L-tartaric acid[5]. While enantiomers have identical physical properties, the resulting diastereomeric salts have different solubilities. By carefully selecting a solvent system (typically Methanol/Water or Ethanol), one diastereomeric salt will preferentially crystallize out of the solution, leaving the other in the mother liquor[5].

Self-Validating Protocol: Salt Formation & Recrystallization
  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-(3-Bromophenyl)piperazine in a minimum volume of hot Methanol.

  • Acid Addition: Slowly add a solution containing 1.0 equivalent of (+)-O,O′-Dibenzoyl-D-tartaric acid dissolved in Methanol.

  • Crystallization: Heat the mixture to reflux for 30 minutes, then allow it to cool slowly to room temperature over 12 hours. Do not crash-cool, as this traps impurities in the crystal lattice.

  • Filtration: Filter the resulting crystals (enriched in Enantiomer A) and retain the mother liquor (enriched in Enantiomer B).

  • Self-Validation Step (Critical): Take a 2 mg aliquot of the crystals. Suspend in 1M NaOH (aq) to break the salt, extract the free base into Hexane, and inject it onto your validated Chiral HPLC method.

  • Recrystallization: If the enantiomeric excess (ee%) is <98%, recrystallize the bulk salt from hot Methanol/Water until >98% ee is achieved.

  • Free-Basing: Suspend the highly pure salt in water, basify to pH 12 with 2M NaOH, and extract with Dichloromethane (DCM) to yield the pure free-base enantiomer.

Workflow: Diastereomeric Salt Resolution

SaltResolution Racemate Racemic 2-(3-Bromophenyl)piperazine AddAcid Add (+)-Dibenzoyl-D-tartaric acid in Methanol/Water Racemate->AddAcid Heat Reflux & Slow Cooling AddAcid->Heat Filter Filtration Heat->Filter MotherLiq Mother Liquor (Enriched Enantiomer B) Filter->MotherLiq Liquid Crystals Diastereomeric Salt (Enriched Enantiomer A) Filter->Crystals Solid Validate Self-Validation: Check ee% via HPLC Crystals->Validate Validate->Heat ee% < 98% (Recrystallize) FreeBase Alkaline Hydrolysis (NaOH) & Organic Extraction Validate->FreeBase ee% > 98% PureEnant Enantiopure Free Base FreeBase->PureEnant

Caption: Step-by-step workflow for the fractional crystallization and validation of diastereomeric salts.

FAQs: Salt Resolution Troubleshooting

Q: My salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the diastereomeric salt is lower than the temperature at which it saturates the solvent. To fix this:

  • Re-heat the mixture until homogeneous.

  • Add a less polar anti-solvent (e.g., a small amount of diethyl ether or ethyl acetate) to lower the solubility threshold at a lower temperature.

  • Introduce a "seed crystal" if available, or vigorously scratch the inside of the glass flask with a glass rod to provide nucleation sites.

Kinetic Resolution via Asymmetric Lithiation (Advanced Synthesis)

If classical resolution fails or if you are synthesizing the piperazine from scratch, kinetic resolution via asymmetric lithiation is a highly advanced, stereoselective alternative.

The Causality of Kinetic Resolution

Instead of physically separating existing enantiomers, this method relies on differential reaction rates. The racemic 2-arylpiperazine (typically N-Boc protected) is treated with n-butyllithium (n-BuLi) in the presence of a chiral ligand, such as (+)-sparteine[1][6]. The chiral base complex selectively recognizes and deprotonates the C-2 position of only one enantiomer.

The resulting configurationally stable organolithium intermediate is then trapped with an electrophile (creating a 2,2-disubstituted piperazine byproduct). The unreacted enantiomer of the 2-(3-Bromophenyl)piperazine is left behind and can be recovered with exceptionally high enantiomeric excess (often >98:2 er)[1][6].

FAQs: Kinetic Resolution Troubleshooting

Q: Why is my recovered starting material showing low enantiomeric excess after kinetic resolution? A: Low ee% in this reaction is almost always tied to two factors:

  • Temperature Control: The lithiated intermediate is only configurationally stable at extremely low temperatures[1][6]. Ensure the reaction is strictly maintained at -78 °C. Any localized warming during the addition of the electrophile will cause racemization of the organolithium species.

  • Ligand Quality: (+)-Sparteine is hygroscopic and prone to oxidation. Ensure your chiral ligand is freshly distilled and stored under inert gas. Moisture will quench the n-BuLi before the stereoselective deprotonation can occur.

References

  • Source: nih.
  • Source: acs.
  • Source: googleapis.
  • Source: benchchem.
  • Source: benchchem.
  • Source: acs.
  • Source: sigmaaldrich.

Sources

Technical Support Center: Boc Deprotection of 2-(3-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the deprotection of 2-(3-Bromophenyl)piperazine scaffolds. It is designed to address the specific chemical behavior of this benzylic, halogenated heterocycle during acidic cleavage.

Ticket Subject: Removal of tert-butyloxycarbonyl (Boc) groups from 2-arylpiperazine scaffolds. Assigned Specialist: Senior Application Scientist Status: Active Applicable Scaffolds: 2-(3-Bromophenyl)piperazine (racemic or enantiopure), protected at


 or 

.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The Scaffold: The 2-(3-Bromophenyl)piperazine core features a secondary amine structure with a chiral center at the C2 position. The 3-bromophenyl substituent is electron-withdrawing, which influences the basicity of the adjacent nitrogen (


) and the overall stability of the molecule.

The Challenge: While Boc removal is a standard operation, this specific scaffold presents three critical considerations:

  • Salt Management: Piperazines form di-salts (e.g., di-TFA or di-HCl) which are often hygroscopic, sticky gums rather than crystalline solids.

  • Benzylic Sensitivity: The C2 position is benzylic. While generally stable to acid, harsh workups or oxidative conditions can degrade this center.

  • Halogen Retention: The bromine handle is crucial for downstream cross-coupling (e.g., Buchwald-Hartwig). It is stable to acid but must be protected from accidental reduction during workup.

Decision Matrix: Selecting Your Protocol

Before starting, determine your downstream application to select the correct deprotection method.

DeprotectionStrategy cluster_notes Technician Note Start Start: Intended Downstream Application NextStep What is the next reaction step? Start->NextStep Coupling Pd-Catalyzed Coupling (Buchwald/Suzuki) NextStep->Coupling Requires non-acidic media AmideBond Amide Coupling / Alkylation NextStep->AmideBond Base included in next step Storage Long-term Storage NextStep->Storage Need stability MethodA Method A: TFA/DCM (Isolate as Free Base) Coupling->MethodA MethodB Method B: HCl/Dioxane (Isolate as HCl Salt) AmideBond->MethodB Storage->MethodB Note1 Free bases of piperazines oxidize slowly in air.

Figure 1: Decision tree for selecting the deprotection methodology based on downstream requirements.

Standard Operating Procedures (SOPs)

Method A: TFA-Mediated Deprotection (Standard)

Best for: Immediate use in basic conditions or purification via flash chromatography.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Sat.[1][2]


.
  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in DCM (5–10 mL per mmol). Ensure complete solubility.

  • Acid Addition: Cool to 0°C. Add TFA dropwise.

    • Ratio: Standard ratio is 1:4 TFA:DCM (v/v).

    • Note: For sterically hindered

      
      -Boc groups (adjacent to the phenyl ring), increase to 1:2 TFA:DCM .
      
  • Reaction: Stir at 0°C for 15 min, then warm to Room Temperature (RT). Monitor by LCMS (look for M-100 mass loss). Typical time: 1–2 hours.[3]

  • Workup (Free Base):

    • Concentrate in vacuo to remove excess TFA.

    • Redissolve residue in DCM.

    • Wash carefully with Sat.

      
       (Caution: 
      
      
      
      evolution).
    • Dry organic layer over

      
      , filter, and concentrate.
      
Method B: HCl/Dioxane Deprotection (Salt Isolation)

Best for: Storage, precise stoichiometry, or if the free base is an oil.

Reagents: 4.0 M HCl in 1,4-Dioxane, Diethyl Ether (


) or Hexanes.
  • Dissolution: Dissolve substrate in a minimum amount of dry 1,4-dioxane or MeOH (if solubility is poor).

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv).

  • Reaction: Stir at RT. A white precipitate often forms within 30 minutes.

  • Workup (Filtration):

    • Dilute the mixture with excess

      
       (approx. 5x reaction volume).
      
    • Filter the solid precipitate.[2][4]

    • Wash the cake 3x with

      
       to remove Boc byproducts.
      
    • Dry under high vacuum.

Troubleshooting Guide & FAQs

Issue: Product is a sticky gum, not a solid.

Diagnosis: Piperazine salts (especially TFA salts) are notoriously hygroscopic and often form "ionic liquids" or gums rather than crystals. Solution:

  • Trituration: Dissolve the gum in a minimum amount of MeOH (0.5 mL), then rapidly add

    
     or Hexanes (10 mL) while stirring vigorously. Scratch the flask wall with a spatula to induce nucleation.
    
  • Solvent Switch: Switch to Method B (HCl). HCl salts of piperazines generally crystallize better than TFA salts.

  • Lyophilization: Dissolve the gum in water/MeCN (1:1) and freeze-dry. This yields a fluffy powder suitable for handling.

Issue: Incomplete Deprotection after 4 hours.

Diagnosis: Steric hindrance.[5][6][7] The 2-(3-Bromophenyl) group creates steric bulk around


. If the Boc group is on 

, the reaction kinetics are significantly slower than

-Boc. Solution:
  • Increase Concentration: Run the reaction at 0.5 M concentration.

  • Boost Acid: Use neat TFA or increase the ratio to 1:1 TFA:DCM.

  • Temperature: Warm the reaction to 35°C. (Do not exceed 40°C to avoid potential benzylic side reactions).

Issue: New impurity peak at M+56 in LCMS.

Diagnosis: tert-Butyl cation trapping.[8][9] The tert-butyl cation generated during cleavage can re-attach to the piperazine ring (alkylation) or the aromatic ring (Friedel-Crafts). Analysis: The 3-Bromophenyl ring is electron-deficient, making Friedel-Crafts alkylation highly unlikely on the aromatic ring. The alkylation is likely on the nitrogen. Solution:

  • Scavengers: Add Triethylsilane (TES) (2.0 equiv) or 1,3-Dimethoxybenzene to the reaction mixture. These scavenge the tert-butyl cations more effectively than the piperazine.

FAQ: Do I need to worry about the Bromine atom?

Q: Will the acidic conditions remove or migrate the bromine on the phenyl ring? A: No. Aryl bromides are chemically stable to TFA, HCl, and HBr/AcOH at room temperature. They do not undergo protodehalogenation under these conditions. However, avoid using strong reducing metals (Zn, Mg) during workup if the solution is acidic.

FAQ: Racemization Risk?

Q: I am using enantiopure (S)-2-(3-Bromophenyl)piperazine. Will deprotection racemize the C2 center? A: Minimal Risk. Acidic deprotection does not typically impact the stereocenter of 2-arylpiperazines. Racemization usually requires strong base (deprotonation of the benzylic proton) or oxidative conditions. Ensure your neutralization step (using


) is performed cold if you are strictly concerned, but standard protocols are generally safe [1].

Quantitative Data & Reagent Table

ParameterMethod A (TFA)Method B (HCl)
Acid Stoichiometry Excess (Solvent)5–10 Equivalents
Reaction Time 1–2 Hours2–4 Hours
Temperature 0°C

RT
RT
Byproducts Isobutylene,

, TFA salts
Isobutylene,

Yield (Typical) 90–98%85–95%
Physical State Oil/Gum (often)Solid Precipitate (usually)

Mechanistic Workflow

The following diagram illustrates the molecular transformation and the critical path for cation scavenging.

Mechanism Substrate N-Boc-2-(3-Br-Ph)-Piperazine Protonation Protonation of Carbamate Oxygen Substrate->Protonation H+ Collapse Collapse to Carbamic Acid Protonation->Collapse Cation tert-Butyl Cation (t-Bu+) Collapse->Cation Product 2-(3-Br-Ph)-Piperazine (Salt Form) Collapse->Product -CO2 Scavenger Scavenger Trap (Silane/Ether) Cation->Scavenger Preferred Path SideRxn Side Rxn: N-alkylation Cation->SideRxn No Scavenger

Figure 2: Mechanistic pathway highlighting the generation of the reactive tert-butyl cation and the role of scavengers.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis. Wiley-Interscience.[10] (Standard reference for Boc stability and removal conditions).

  • Lundbeck. (2011). Synthetic Approaches to Piperazine-Containing Drugs. MDPI. Link (Discusses Buchwald-Hartwig synthesis and deprotection of similar aryl-piperazines).

  • BenchChem. (2025).[1][5][2] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Link (General protocol validation).

  • Common Organic Chemistry. (2025). Boc Deprotection Mechanism. Link (Mechanistic insights).

Sources

Resolving regioselectivity issues in N-functionalization of 2-substituted piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry: controlling the regioselectivity of N-functionalization in 2-substituted piperazines.

Piperazine rings are privileged pharmacophores found in numerous commercial drugs[1]. However, breaking the symmetry of the piperazine ring by introducing a C2-substituent (e.g., a methyl group) creates a complex reactivity profile[2]. This guide will deconstruct the causality behind these reactivity differences and provide field-proven, self-validating protocols to help you achieve absolute regiocontrol.

Core Principles: The Causality of Regioselectivity

To troubleshoot functionalization issues, we must first understand the intrinsic causality governing the molecule. In a 2-substituted piperazine (such as 2-methylpiperazine), the two nitrogen atoms are electronically similar but sterically distinct:

  • N4 Position (Kinetic Control): This nitrogen is far from the C2-substituent. It is sterically unhindered, making it the kinetically favored site for direct electrophilic attack[3].

  • N1 Position (Thermodynamic/Directed Control): This nitrogen is adjacent to the C2-substituent. The steric bulk of the alpha-substituent physically blocks incoming electrophiles. Functionalizing this position requires either forcing conditions, orthogonal protecting group strategies, or transient directing groups[4].

Pathways Substrate 2-Substituted Piperazine N4 N4 Position (Less Hindered) Substrate->N4 Default Reactivity N1 N1 Position (More Hindered) Substrate->N1 Directed Reactivity Direct Direct Addition (Kinetic Control) N4->Direct Protect 1. N4-Protection 2. N1-Addition N1->Protect Transient Transient Silylation (Dianion + Et3SiCl) N1->Transient

Logical pathways for differentiating N1 and N4 functionalization in 2-substituted piperazines.

Troubleshooting Guides & FAQs

Issue 1: "I want to selectively alkylate the N4 position, but direct reaction with alkyl halides yields a messy mixture of N4-alkyl, N1-alkyl, and N1,N4-dialkyl products."

The Causality: Direct alkylation with alkyl halides (S_N2) is notoriously difficult to control. Once the N4 position is mono-alkylated, the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to rapid over-alkylation. Furthermore, at higher temperatures, the steric bias is overcome, leading to N1-alkylation.

The Solution: Abandon direct alkylation in favor of Reductive Amination . Imines form reversibly, and the less hindered N4 position forms the intermediate iminium ion exponentially faster than N1[3]. By using a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)3), you trap the kinetically favored N4-iminium ion before the N1 position can react. This creates a self-validating system where over-alkylation is impossible because the product is a tertiary amine that cannot form an iminium ion.

Issue 2: "I need to acylate the sterically hindered N1 position, but my acyl chloride keeps attacking N4. How can I reverse this innate regioselectivity without a lengthy 3-step protection/deprotection sequence?"

The Causality: Acyl chlorides are highly reactive and will immediately attack the path of least resistance (the unhindered N4 position). While you could use a standard Boc-protection of N4, followed by N1-acylation and TFA deprotection, this adds two synthetic steps and reduces overall yield.

The Solution: Utilize the Transient Silylation Strategy developed during the discovery of the HIV-1 attachment inhibitor temsavir[4],[5]. By treating the piperazine with 2.2 equivalents of n-Butyllithium (nBuLi), you generate a highly reactive dianion. Adding 1.1 equivalents of a bulky silyl chloride (Et3SiCl) selectively traps the less hindered N4 position. The remaining N1 anion is now free to react with your acyl chloride. During the aqueous workup, the N4-silyl group spontaneously hydrolyzes, yielding the pure N1-acylated product in a single pot[4].

Workflow Step1 1. Dianion Formation (2.2 eq nBuLi, THF, RT) Step2 2. Transient Protection (1.1 eq Et3SiCl) Step1->Step2 Deprotonates N1 & N4 Step3 3. N1-Acylation (1.0 eq Acyl Chloride) Step2->Step3 Silylates less hindered N4 Step4 4. Aqueous Workup (Spontaneous N4-Desilylation) Step3->Step4 Electrophile attacks N1 Product Pure N1-Acylated Piperazine Step4->Product Yields target

Step-by-step workflow for transient silylation-directed N1-acylation.

Quantitative Data: Method Comparison

To illustrate the power of the transient silylation method, below is a comparative data summary for the benzoylation of 2-methylpiperazine and 2,6-dimethylpiperazine[4].

SubstrateMethodReagentsRegioselectivity Ratio (N4 : N1)Major Product
2-Methylpiperazine Direct Acylation2.2 eq nBuLi, then BzCl2 : 1N4-Benzoyl
2-Methylpiperazine Transient Silylation2.2 eq nBuLi, 1.1 eq Et3SiCl, then BzCl< 1 : 20N1-Benzoyl
2,6-Dimethylpiperazine Direct Acylation2.2 eq nBuLi, then BzClFavors N4N4-Benzoyl
2,6-Dimethylpiperazine Transient Silylation2.2 eq nBuLi, 1.1 eq Et3SiCl, then BzCl< 1 : 20N1-Benzoyl (80% Yield)

Data demonstrates that transient silylation effectively reverses the innate steric bias of the piperazine ring, providing >20:1 selectivity for the hindered N1 position.

Standardized Experimental Protocols

Protocol A: N4-Selective Reductive Amination

Use this protocol when N4-alkylation is the goal. This method prevents dialkylation.

  • Reagent Preparation: In a flame-dried flask under nitrogen, dissolve 2-methylpiperazine (1.0 mmol, 1.0 eq) and the target aldehyde (1.0 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Catalysis: Add glacial acetic acid (0.1 mmol, 0.1 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. Causality note: NaBH(OAc)3 is chosen because it is mild enough not to reduce the unreacted aldehyde, ensuring the reaction only proceeds via the iminium intermediate.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: N1-Selective Acylation via Transient Silylation

Use this protocol to force functionalization at the sterically hindered N1 position[4].

  • Dianion Generation: Dissolve 2-methylpiperazine (1.0 mmol, 1.0 eq) in anhydrous THF (5.0 mL) under a nitrogen atmosphere at room temperature. Dropwise, add n-Butyllithium (nBuLi) (2.2 mmol, 2.2 eq, 1.6 M in hexanes). Stir for 30 minutes to ensure complete deprotonation of both N1 and N4.

  • Transient Protection: Add Triethylsilyl chloride (Et3SiCl) (1.1 mmol, 1.1 eq) dropwise. Stir for 30 minutes. Causality note: The bulky Et3Si group selectively reacts with the unhindered N4 anion, leaving the N1 anion exposed.

  • Acylation: Add the desired acyl chloride (e.g., Benzoyl chloride) (1.0 mmol, 1.0 eq) dropwise. Stir for 1.5 hours at room temperature.

  • Desilylation & Workup: Quench the reaction by adding water (10 mL). The aqueous environment will spontaneously hydrolyze the N4-Si bond.

  • Isolation: Extract the mixture with Ethyl Acetate (3 x 15 mL). Wash the organic layer with brine, dry over MgSO4, and concentrate. Purify via flash chromatography to isolate the pure N1-acylated product.

References

  • Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir Source: Medicinal Chemistry Research, 30(11), 1955-1980 (2021). URL:[Link]

  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines Source: Organic Letters, ACS Publications (2023). URL:[Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines Source: ACS Catalysis, ACS Publications (2023). URL:[Link]

Sources

Stability of 2-(3-Bromophenyl)piperazine dihydrochloride in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in DMSO Stock Solutions

Part 1: Executive Summary & Critical Alerts

Compound Profile:

  • Name: 2-(3-Bromophenyl)piperazine dihydrochloride

  • Nature: A secondary amine salt (2HCl). The piperazine ring introduces nucleophilicity (free base), but the dihydrochloride form renders it highly polar and acidic.

  • Solvent: Dimethyl Sulfoxide (DMSO).[1][2][3][4]

The Core Challenge: The stability of this compound in DMSO is not primarily a chemical degradation issue; it is a physical stability issue. The dihydrochloride salt is hydrophilic, while the bromophenyl group is lipophilic. DMSO is an excellent solvent for this "amphiphilic" balance until water is introduced.

Critical Alert: The Hygroscopic Trap DMSO is aggressively hygroscopic. It absorbs atmospheric moisture immediately upon opening.

  • The Reaction: Water acts as an "anti-solvent" for the lipophilic bromophenyl moiety.

  • The Result: As water content in DMSO rises >1%, the solubility of the 2HCl salt drops drastically, leading to "crash-out" (precipitation) that is often invisible to the naked eye but devastating to assay reproducibility.

Part 2: Standard Operating Procedure (SOP)

Follow this protocol to maximize stock solution longevity.

Protocol: Preparation of 10 mM Stock Solution
StepActionScientific Rationale (The "Why")
1 Equilibrate DMSO and compound to Room Temp (RT) before opening.Prevents condensation from forming inside the cold bottle/vial, which introduces immediate water contamination.
2 Weigh the 2HCl salt rapidly.The salt itself can be hygroscopic. Minimizing air exposure prevents "clumping."
3 Add Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).Crucial: Standard laboratory DMSO often contains too much water. Use a fresh ampoule if possible.
4 Vortex vigorously for 30-60 seconds.2HCl salts have high lattice energy. Mechanical energy is required to break the crystal lattice and allow DMSO solvation.
5 Sonicate (Optional) if particles persist. Max 40°C.Heat aids endothermic dissolution. Warning: Do not exceed 40°C to avoid promoting oxidation of the secondary amine.
6 Aliquot immediately into single-use vials (e.g., 50 µL).The Golden Rule: Avoid freeze-thaw cycles. Each thaw introduces moisture and creates concentration gradients.
7 Store at -20°C (Short term: <1 mo) or -80°C (Long term).Low temperature slows kinetic degradation (oxidation) and prevents solvent evaporation.

Part 3: Troubleshooting Guide (FAQ)

Scenario A: "My stock solution has turned yellow."

Diagnosis: Oxidative Degradation.

  • Root Cause: Piperazines are secondary amines susceptible to N-oxidation, forming N-oxides. While the 2HCl salt protects the amine proton, trace free base or impurities in non-degassed DMSO can lead to oxidation over months.

  • Impact: Loss of potency; potential interference from oxidized byproducts.

  • Solution:

    • Check the age of the stock.[5] If >6 months at -20°C, discard.

    • Prevention: Purge DMSO with Nitrogen or Argon before closing the vial.

Scenario B: "I see a white precipitate after thawing."

Diagnosis: Hygroscopic "Salting Out."

  • Root Cause: The vial seal was likely imperfect. Moisture entered during storage or thawing. The water lowered the solubility limit of the bromophenyl moiety.

  • Immediate Fix:

    • Warm the vial to 37°C for 5-10 minutes.

    • Vortex vigorously.

    • If it dissolves:[2][6][7] Use immediately.

    • If it remains cloudy: Discard. The concentration is no longer accurate.

Scenario C: "My cellular assay shows high toxicity in the vehicle control."

Diagnosis: Acidic Shock.

  • Root Cause: You are dissolving a dihydrochloride salt. A 10 mM stock of a 2HCl salt in DMSO is highly acidic. When diluted 1:1000, the buffering capacity of the media usually handles it. However, at 1:100 or 1:200 dilutions, the local pH drop can kill cells independent of the drug's effect.

  • Verification: Measure the pH of your media after adding the stock solution.

  • Solution: Neutralize the stock slightly with an equimolar amount of NaOH (risky due to precipitation) OR ensure your assay buffer (HEPES/MOPS) is strong enough to counter the acid load.

Part 4: Visualizing the Workflow & Stability Logic

Diagram 1: The Stability Decision Tree

Caption: Logical workflow for assessing the integrity of 2-(3-Bromophenyl)piperazine 2HCl stocks.

StabilityWorkflow Start Inspect DMSO Stock (Visual Check) Clear Solution is Clear Start->Clear Cloudy Solution is Cloudy/Precipitated Start->Cloudy Yellow Solution is Yellow/Brown Start->Yellow Use Proceed to Assay (Check pH if dilution < 1:500) Clear->Use Action_Warm Warm to 37°C Vortex 1 min Cloudy->Action_Warm Attempt Solubilization Discard_Ox Discard: Oxidative Degradation (Irreversible) Yellow->Discard_Ox Chemical Change Check_Clear Did it clear? Action_Warm->Check_Clear Check_Clear->Use Yes Discard_Water Discard: Water Contamination (Concentration Unknown) Check_Clear->Discard_Water No (Excess Water)

Diagram 2: The "Hygroscopic Cycle" of Failure

Caption: Mechanism of precipitation driven by DMSO water absorption.[8]

HygroscopicFailure Anhydrous Anhydrous DMSO (High Solubility) Opening Vial Opened (Atmospheric Exposure) Anhydrous->Opening WaterUptake DMSO Absorbs H2O (Hygroscopic Action) Opening->WaterUptake Rapid Kinetics PolarityShift Solvent Polarity Increases WaterUptake->PolarityShift Lattice Salt 'Salts Out' (Precipitation) PolarityShift->Lattice Lipophilic Moiety Rejection

Part 5: Deep Dive - The Chemistry of the Problem

The Lattice Energy Barrier

The "dihydrochloride" designation means the molecule exists as a crystalline lattice held together by strong ionic bonds between the protonated piperazine nitrogens and the chloride ions.

  • Dissolution: To dissolve, the solvent (DMSO) must overcome this lattice energy.

  • DMSO's Role: DMSO has a high dielectric constant and is a powerful hydrogen bond acceptor, making it capable of disrupting these ionic bonds.

  • The Failure Mode: If the DMSO is cold (e.g., straight from the fridge), its kinetic energy is insufficient to overcome the lattice energy, resulting in a suspension rather than a solution. Always bring to Room Temp.

The "Salting Out" Effect

While 2HCl salts are polar, the "2-(3-Bromophenyl)" portion of the molecule is hydrophobic.

  • In Pure DMSO: The organic character of DMSO solvates the phenyl ring, while the polar character solvates the salt.

  • In Wet DMSO: As water enters, the solvent mixture becomes highly polar. The hydrophobic phenyl ring is no longer energetically stable in solution and is forced out of the liquid phase, reforming the crystal lattice (precipitation).

References & Grounding

  • Cayman Chemical. 2,3-Dichlorophenylpiperazine (hydrochloride) Product Insert.[9] (Demonstrates solubility profiles for phenylpiperazine salts: ~16 mg/mL in DMSO). Link

  • BenchChem. Technical Guide: Handling Hygroscopic DMSO Stock Solutions. (Protocols for preventing water uptake in DMSO). Link

  • National Institutes of Health (NIH) / PubChem. Compound Summary: 1-(2,3-Dichlorophenyl)piperazine. (Chemical and physical properties of the class).[10][11] Link

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[12] Journal of Biomolecular Screening, 2003. (Seminal paper on freeze-thaw cycles and water content in DMSO libraries). Link

  • Engeloch, C., et al. "Stability of screening compounds in wet DMSO."[13] Journal of Biomolecular Screening, 2008.[13] (Analysis of compound precipitation risks). Link

Sources

Diagnostic Workflow: Identifying the Root Cause of Peak Broadening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and overcome aggregation issues during the Nuclear Magnetic Resonance (NMR) analysis of piperazine salts.

Piperazine derivatives are ubiquitous in medicinal chemistry, but their salt forms frequently exhibit complex supramolecular behaviors in solution. This guide provides a mechanistic understanding of these phenomena, alongside self-validating experimental protocols to ensure the scientific integrity of your structural elucidations.

Before altering your sample, you must definitively identify whether the loss of spectral resolution is due to macroscopic instrument factors, dynamic chemical exchange, or supramolecular aggregation.

G Start Broad NMR Peaks in Piperazine Salt Shim Check Solvent & TMS Peaks Are they also broad? Start->Shim ShimFix Re-shim Magnet & Check Lock Level Shim->ShimFix Yes Dilution Perform Dilution Study (50 mM to 5 mM) Shim->Dilution No Agg Peaks Sharpen? Aggregation Confirmed Dilution->Agg Yes VT Perform VT-NMR (Increase Temperature) Dilution->VT No Solve Optimize Solvent: Add DMSO-d6 or Chaotropes Agg->Solve Exch Peaks Sharpen? Chemical Exchange Confirmed VT->Exch Yes

Caption: Diagnostic workflow for resolving NMR peak broadening in piperazine salts.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do piperazine salts aggregate in solution, and how does this manifest in my NMR spectra? A: Piperazine is a six-membered heterocyclic diamine. In its salt forms (e.g., hydrochlorides, mesylates, citrates), the protonated nitrogens act as strong hydrogen bond donors, while the counterions act as acceptors, creating extensive intermolecular networks (e.g., N⁺-H···O⁻)[1]. If the piperazine derivative contains hydrophobic moieties, the molecule becomes amphiphilic and can self-assemble into micelle-like aggregates above a Critical Micelle Concentration (CMC)[2]. In NMR, this supramolecular aggregation restricts the molecular tumbling rate. According to NMR relaxation theory, slower tumbling drastically shortens the transverse relaxation time (


), resulting in severe peak broadening and the complete loss of scalar (

) coupling fine structure[3][4]. Additionally, concentration-dependent progressive upfield chemical shifts are often observed due to shielding effects in the aggregated state[5].

Q2: How can I definitively distinguish aggregation from chemical exchange or poor magnetic field homogeneity? A: A self-validating diagnostic approach is required:

  • Check the Internal Standard/Solvent: If the residual solvent peak or internal standard (TMS) is broad, the issue is macroscopic magnetic field inhomogeneity. You must re-shim the magnet and check the lock level[4].

  • Dilution Study (Aggregation): If the solvent peak is sharp but the analyte peaks are broad, perform a serial dilution. Aggregation is a concentration-dependent equilibrium. Diluting the sample below its CMC will shift the equilibrium toward the monomeric state, resulting in a dramatic sharpening of the peaks[3].

  • Variable Temperature (VT) NMR (Chemical Exchange): Piperazine rings can undergo slow-to-intermediate chair-chair conformational inversions, or proton exchange on the nitrogens. Increasing the temperature provides thermal energy to accelerate these exchange processes into the "fast exchange" regime on the NMR timescale, which will coalesce and sharpen the peaks[3][4].

Q3: What are the most effective solvent systems and additives to disrupt piperazine salt aggregation? A: To overcome aggregation, you must disrupt the non-covalent forces driving it:

  • Solvent Polarity: Switch from low-polarity solvents (like CDCl₃) to strongly hydrogen-bonding competitive solvents such as DMSO-d₆ or D₂O[4][6].

  • Chaotropic Salts: The addition of chaotropic agents (e.g., NaSCN, Guanidinium chloride) disrupts the water/solvent structure and breaks up ion-pairing and hydrogen-bonding networks[7].

  • Detergents: For highly hydrophobic piperazine salts, adding a small amount of a deuterated or non-interfering non-ionic detergent (like Tween-20) can encapsulate the molecules in well-defined, rapidly tumbling mixed micelles, abolishing chaotic self-aggregation[8].

Validated Experimental Protocols

Protocol 1: Concentration-Dependent Dilution Analysis (Self-Validating)

Purpose: To confirm if peak broadening is caused by concentration-dependent aggregation.

  • Initial Preparation: Prepare a highly concentrated sample (e.g., 50 mM) of the piperazine salt in 0.6 mL of your chosen deuterated solvent (e.g., CDCl₃ or D₂O).

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure the spectrometer is properly shimmed (solvent peak full-width at half-maximum < 1 Hz).

  • Serial Dilution: Remove 0.3 mL of the sample and replace it with 0.3 mL of pure deuterated solvent directly in the NMR tube. Mix thoroughly by inversion.

  • Re-Acquisition: Acquire a new 1D ¹H NMR spectrum under identical receiver gain and acquisition parameters.

  • Validation Check: Overlay the spectra. If the linewidths (

    
    ) of the piperazine signals decrease and 
    
    
    
    -couplings emerge at 25 mM, aggregation is confirmed[3]. Continue diluting until linewidths plateau (typically below 5 mM).
Protocol 2: Variable Temperature (VT) NMR Optimization

Purpose: To overcome intermediate chemical exchange or thermally disrupt weak aggregates.

  • Setup: Place the sample (preferably at a diluted concentration of 5-10 mM) into the spectrometer.

  • Temperature Calibration: Calibrate the probe temperature using an external standard (e.g., pure methanol or ethylene glycol) if exact thermodynamic data is required.

  • Stepwise Heating: Acquire 1D ¹H NMR spectra starting at 298 K (25 °C). Increase the temperature in 10 K increments up to 333 K (60 °C), allowing 5 minutes of thermal equilibration at each step[3][4].

  • Validation Check: If the peaks sharpen and coalesce into a single, well-resolved multiplet at higher temperatures, the system has entered the fast-exchange regime, confirming chemical exchange or the thermal melting of aggregates[4].

Protocol 3: Chaotropic Disruption Workflow

Purpose: To chemically break hydrogen-bonded networks and ion-pairs using chaotropic additives.

  • Sample Preparation: Prepare a 10 mM solution of the piperazine salt in D₂O.

  • Additive Selection: Prepare a stock solution of a chaotropic salt (e.g., NaSCN or Guanidinium-d₆ chloride) in D₂O[7].

  • Titration: Add the chaotropic salt to the NMR tube to achieve a final additive concentration of 50 mM.

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Validation Check: Compare the resolution to the baseline spectrum. If broadening persists, incrementally increase the chaotrope concentration up to 200 mM. Note: Ensure the ionic strength does not exceed the tuning capabilities of your NMR probe (high salt can cause severe probe detuning and 90° pulse lengthening).

Quantitative Data Presentation

The following table summarizes the expected quantitative impacts of various interventions on the NMR spectral properties of aggregating piperazine salts.

Table 1: Quantitative Impact of Interventions on Piperazine Salt NMR Spectra

InterventionPrimary Mechanism of ActionTypical Concentration / RangeExpected Impact on Linewidth (

)
Expected Impact on Chemical Shift (

)
Dilution Shifts equilibrium below CMC; reduces supramolecular size.50 mM

5 mM
Drastic reduction (e.g., 50 Hz

2 Hz).
Downfield shift as shielding from

stacking is lost.
Heating (VT-NMR) Increases thermal tumbling; accelerates chemical exchange.298 K

333 K
Moderate to high reduction; coalescence of split peaks.Temperature-dependent shifts (especially for exchangeable N-H protons).
Solvent Switch (to DMSO-d₆) Competes for hydrogen bonding; disrupts N⁺-H···O⁻ networks.100% Solvent ReplacementHigh reduction; restores

-coupling resolution.
Significant solvent-induced shifts across all resonances.
Chaotropic Salts (NaSCN) Disrupts bulk water structure and ion-pairing interactions.50 mM – 200 mMModerate reduction; stabilizes monomeric state.Minor perturbations depending on specific ion-residue interactions.
Detergents (Tween-20) Encapsulates hydrophobic domains into uniform mixed micelles.1% – 5% (w/v)High reduction; abolishes chaotic macroscopic aggregation.Minor shifts; detergent peaks will dominate aliphatic regions.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.6

  • Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening. ResearchGate. 8

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. ResearchGate. 1

  • Aggregation-Induced Emission Enhancement (AIEE) in a Piperazine-Linked Naphthalimide. ChemRxiv. 5

  • NMR spectroscopy and surface tension measurements applied to the study of self-association of casopitant mesylate, a novel NK1 antagonist. PubMed. 2

  • Troubleshooting peak broadening in NMR of 3,3'-Bi-7-oxabicyclo[4.1.0]heptane. Benchchem. 3

  • NMR Dynamic View of the Stabilization of the WW4 Domain by Neutral NaCl and Kosmotropic Na2SO4 and NaH2PO4. MDPI. 7

  • Technical Support Center: Troubleshooting Peak Broadening in NMR of 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem. 4

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(3-Bromophenyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 2-(3-Bromophenyl)piperazine Dihydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist, establishing the precise structural identity and purity of pharmacophore building blocks is non-negotiable. 2-(3-Bromophenyl)piperazine dihydrochloride is a highly versatile intermediate utilized in the synthesis of central nervous system (CNS) agents, particularly serotonin and dopamine receptor ligands [1].

However, confirming its exact regiochemistry (3-bromo vs. 4-bromo) and its physical state (dihydrochloride salt vs. free base) requires rigorous analytical validation. This guide objectively compares the high-resolution 1H Nuclear Magnetic Resonance (NMR) performance of 2-(3-Bromophenyl)piperazine dihydrochloride against its common alternatives, providing a self-validating experimental framework for researchers.

Comparative Spectral Analysis: Product vs. Alternatives

To validate the identity of 2-(3-Bromophenyl)piperazine dihydrochloride, we must benchmark its 1H NMR spectrum against two primary alternatives:

  • The Free Base Form: 2-(3-Bromophenyl)piperazine.

  • The Positional Isomer: 2-(4-Bromophenyl)piperazine dihydrochloride.

The quantitative spectral data summarized below illustrates the diagnostic chemical shifts (δ) that distinguish these compounds.

Proton AssignmentTarget: 2-(3-Br-Ph)piperazine 2HCl (in D₂O)Alternative 1: Free Base Form (in CDCl₃)Alternative 2: 4-Bromo Isomer 2HCl (in D₂O)
H-2' (Aromatic) ~7.65 ppm (t, J=1.8 Hz, 1H)~7.55 ppm (t, J=1.8 Hz, 1H)N/A (Symmetrical ring)
H-4' (Aromatic) ~7.55 ppm (dt, J=8.0, 1.8 Hz, 1H)~7.38 ppm (dt, J=8.0, 1.8 Hz, 1H)~7.60 ppm (d, J=8.5 Hz, 2H)
H-6' (Aromatic) ~7.40 ppm (dt, J=8.0, 1.8 Hz, 1H)~7.30 ppm (dt, J=8.0, 1.8 Hz, 1H)~7.30 ppm (d, J=8.5 Hz, 2H)
H-5' (Aromatic) ~7.30 ppm (t, J=8.0 Hz, 1H)~7.18 ppm (t, J=8.0 Hz, 1H)N/A (Symmetrical ring)
H-2 (Piperazine) ~4.60 ppm (dd, J=11.0, 3.5 Hz, 1H)~3.60 ppm (dd, J=10.5, 3.0 Hz, 1H)~4.60 ppm (dd, J=11.0, 3.5 Hz, 1H)
H-3,5,6 (Piperazine) 3.30 - 3.80 ppm (m, 6H)2.70 - 3.10 ppm (m, 6H)3.30 - 3.80 ppm (m, 6H)
NH / NH₂⁺ Exchanged with D₂O~1.80 ppm (br s, 2H)Exchanged with D₂O
Mechanistic Causality Behind the Spectral Shifts
  • Salt vs. Free Base (Inductive Deshielding): The transition from the free base to the dihydrochloride salt results in the protonation of the N1 and N4 piperazine nitrogen atoms. The resulting positive charges exert a strong electron-withdrawing inductive effect through the sigma-bond framework. This severely deshields the adjacent aliphatic protons, shifting the H-2 benzylic proton from ~3.60 ppm downfield to ~4.60 ppm [2].

  • 3-Bromo vs. 4-Bromo (Spin System Symmetry): The 4-bromo isomer possesses an axis of symmetry, resulting in a simple AA'BB' aromatic spin system characterized by two distinct doublets (each integrating to 2H). In contrast, the 3-bromo substitution breaks this symmetry, yielding an AMXY spin system with four distinct 1H signals [3]. This splitting pattern is the definitive diagnostic feature for confirming regiochemical purity.

G cluster_0 Structural Input cluster_1 Electronic Effect cluster_2 NMR Output A 3-Bromo Substitution C Asymmetric Deshielding A->C B Dihydrochloride Salt D Inductive Withdrawal B->D E AMXY Multiplets C->E F Aliphatic Shift D->F

Caption: Logical mapping of structural features to observed 1H NMR spectral shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees quantitative reliability (qNMR standards) by eliminating solvent interference and ensuring complete longitudinal relaxation.

Step 1: Sample Preparation (Solvent Causality)

  • Action: Dissolve 10.0 mg of 2-(3-Bromophenyl)piperazine dihydrochloride in 0.6 mL of Deuterium Oxide (D₂O) containing 0.05% TSP (Trimethylsilylpropanoic acid).

  • Causality: D₂O is strictly chosen over DMSO-d₆ for the dihydrochloride salt. In DMSO-d₆, the heavily protonated NH₂⁺ groups appear as massive, broad signals between 9-10 ppm that can undergo partial exchange, complicating baseline correction. D₂O facilitates rapid deuterium exchange, silencing the amine protons and leaving a pristine aliphatic window [2]. TSP acts as an internal standard (0.00 ppm) to self-validate chemical shift calibration.

Step 2: Instrument Tuning and Matching

  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the D₂O signal, shim the magnetic field (Z1-Z5), and perform automated tuning and matching for the ¹H nucleus.

Step 3: Acquisition Parameters (Relaxation Causality)

  • Action: Set the pulse angle to 30°, the number of scans (ns) to 16, and the relaxation delay (D1) to 10 seconds.

  • Causality: For integrations to be perfectly quantitative, the D1 delay must be at least 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton. A 10-second delay is a self-validating parameter that ensures 99.3% magnetization recovery between pulses, preventing the artificial truncation of the isolated aromatic H-2' signal.

Step 4: Processing

  • Action: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Apply a strict polynomial baseline correction before integrating the TSP peak to 9.00 (representing 9 protons) to establish the relative integration for the analyte.

Workflow S1 Sample Prep 10 mg in 0.6 mL D2O + TSP S2 Setup 400 MHz, Tune, Match, Lock S1->S2 S3 Acquisition d1=10s (5xT1), ns=16 S2->S3 S4 Processing FT, Phase/Baseline Correction S3->S4

Caption: Standardized self-validating workflow for high-resolution 1H NMR acquisition.

References

  • Covalent organic framework and one of its innovative applic
  • Simple and Efficient Eco-Friendly Multigram Procedure for Preparation of Piperazine Hydrochloride, an Important Building Block in Medicinal Chemistry. Semantic Scholar.
  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Semantic Scholar.

A Comparative Analysis of Receptor Binding Affinity: 2-Aryl vs. 1-Aryl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a quintessential "privileged structure," forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its versatility allows for precise modulation of pharmacological activity through strategic substitution. This guide provides a detailed comparison of two key subclasses: 1-aryl and 2-aryl piperazine derivatives, with a focus on how the position of the aryl substituent profoundly influences receptor binding affinity and selectivity.

This analysis synthesizes experimental data from authoritative sources to provide a clear, evidence-based comparison for researchers engaged in the design and development of novel therapeutics.

The Structural Distinction and Its Stereochemical Implications

The fundamental difference between these two classes lies in the attachment point of the aryl group to the piperazine ring. In 1-aryl piperazines, the aromatic ring is connected to one of the nitrogen atoms (N1), while in 2-aryl piperazines, it is attached to a carbon atom (C2) adjacent to a nitrogen. This seemingly subtle change has significant stereochemical and conformational consequences that are critical to receptor interaction.

  • 1-Aryl Piperazines : This configuration is common in ligands targeting aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors. The direct N-aryl linkage allows the aromatic ring to participate in key interactions (e.g., π-π stacking, hydrophobic interactions) within the receptor's binding pocket, while the distal nitrogen (N4) often serves as a crucial basic center for interaction with acidic residues like aspartate.

  • 2-Aryl Piperazines : The C2-substitution introduces a chiral center, meaning these derivatives exist as enantiomers (R and S). This chirality adds a layer of complexity and opportunity, as biological systems often exhibit stereoselectivity, with one enantiomer displaying significantly higher affinity or a different pharmacological profile than the other. The aryl group at C2 positions itself differently relative to the piperazine ring's conformation compared to the N1 position, leading to distinct structure-activity relationships (SAR).

Below is a diagram illustrating the core structural differences.

G cluster_1 1-Aryl Piperazine cluster_2 2-Aryl Piperazine a b a->b f N4 b->f c d c->d e N1 d->e e->a g Ar e->g Aryl Group at Nitrogen f->c h i m N4 i->m j k j->k l N1 k->l n C2 l->n m->j n->i o Ar n->o Aryl Group at Carbon p * n->p

Caption: Core structures of 1-aryl and 2-aryl piperazine scaffolds.

Comparative Binding Affinity: A Data-Driven Analysis

To objectively compare the binding affinities, we will examine experimental data for representative compounds at key CNS targets. The affinity of a ligand for a receptor is typically quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.

A study by I.A. Shaikh et al. (2016) provides an excellent direct comparison of a 1-arylpiperazine (1-(2-methoxyphenyl)piperazine, 2-MeOPP) and a structurally related 2-arylpiperazine (S-2-(2-methoxyphenyl)piperazine) at various serotonin receptors. This allows for an insightful analysis of how the aryl group's position impacts affinity and selectivity.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Serotonin Receptors

Compound / Receptor5-HT₁ₐ5-HT₂ₐ5-HT₂C5-HT₇
1-Aryl Piperazine (2-MeOPP)181021129
(S)-2-Aryl Piperazine 13827100>10,000

Data sourced from Shaikh et al., 2016.

Analysis of Binding Data:

  • 5-HT₁ₐ Receptor: The 1-aryl piperazine derivative (2-MeOPP) shows a significantly higher affinity (Kᵢ = 18 nM) for the 5-HT₁ₐ receptor compared to its 2-aryl counterpart (Kᵢ = 138 nM). This suggests that for this specific receptor subtype, the N1-aryl configuration is more favorable for binding. This is a common feature for many 1-arylpiperazines, which are known to be potent 5-HT₁ₐ ligands.

  • 5-HT₂ₐ Receptor: The trend is reversed at the 5-HT₂ₐ receptor. The (S)-2-aryl piperazine demonstrates a nearly 4-fold higher affinity (Kᵢ = 27 nM) than the 1-aryl derivative (Kᵢ = 102 nM). This highlights how moving the aryl group can shift selectivity between receptor subtypes. The C2-aryl scaffold presents a different pharmacophore orientation that is better accommodated by the 5-HT₂ₐ binding pocket.

  • 5-HT₂C and 5-HT₇ Receptors: At the 5-HT₂C receptor, the 1-aryl derivative shows a higher affinity. Most strikingly, the (S)-2-aryl piperazine loses virtually all affinity for the 5-HT₇ receptor (Kᵢ > 10,000 nM), whereas the 1-aryl compound retains potent affinity (Kᵢ = 29 nM). This demonstrates that the C2-substitution can be used to engineer selectivity by eliminating activity at certain off-targets.

Key Insight: The position of the aryl group is a critical determinant of both binding affinity and receptor selectivity. Shifting the aryl group from N1 to C2 is not a simple bioisosteric replacement but a fundamental strategic choice that reorients the molecule's interaction profile with a target receptor.

Experimental Protocol: Radioligand Binding Assay

The data presented above is generated using a standard technique known as a radioligand binding assay. This method directly measures the interaction of a compound with a receptor by quantifying its ability to displace a known radioactive ligand. Trustworthiness in these experiments is ensured by using well-validated protocols and appropriate controls.

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., a 2-aryl piperazine derivative) for a specific receptor (e.g., 5-HT₂ₐ).

Workflow Diagram:

G prep 1. Preparation - Cell membranes expressing 5-HT₂ₐ receptor - Radioligand ([³H]ketanserin) - Test compound dilutions incubation 2. Incubation Incubate membranes, radioligand, and test compound at a set temperature (e.g., 25°C for 60 min). prep->incubation Mix Components separation 3. Separation Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand. incubation->separation Terminate Reaction quantification 4. Quantification Measure radioactivity retained on the filter using a scintillation counter. separation->quantification Measure Bound Ligand analysis 5. Data Analysis - Plot % inhibition vs. compound concentration. - Calculate IC₅₀ value. - Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation. quantification->analysis Generate Curve

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • Thaw cryopreserved cell membranes expressing the human 5-HT₂ₐ receptor. Homogenize the membranes in the buffer to ensure a uniform suspension.

    • Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a solution of the radioligand, such as [³H]ketanserin, at a concentration near its Kₔ value for the 5-HT₂ₐ receptor.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation.

      • Test compound at varying concentrations (for total binding, add buffer instead).

      • For non-specific binding (NSB) control wells, add a high concentration of a known, non-labeled competitor (e.g., 10 µM mianserin).

    • Initiate the binding reaction by adding the [³H]ketanserin solution to all wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Washing:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the cell membranes with the bound radioligand.

    • Immediately wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Strategic Implications

The choice between a 1-aryl and a 2-aryl piperazine scaffold is a critical decision in drug design, driven by the desired pharmacological profile.

  • 1-Aryl piperazines represent a well-trodden path for achieving high affinity at specific aminergic receptors, particularly 5-HT₁ₐ. Their synthesis is generally straightforward, and their SAR is extensively documented. They are an excellent starting point when targeting receptors that favor their specific topology.

  • 2-Aryl piperazines offer a distinct advantage for achieving novel selectivity profiles. The introduction of a chiral center and the altered spatial orientation of the aryl group can unlock affinity at targets inaccessible to 1-aryl analogs or, conversely, eliminate affinity at off-targets to improve safety. This scaffold provides an opportunity to escape existing intellectual property and to fine-tune selectivity between closely related receptor subtypes, as demonstrated by the enhanced 5-HT₂ₐ affinity and diminished 5-HT₇ affinity.

Ultimately, the selection of the scaffold should be guided by a thorough understanding of the target receptor's binding site topology and the desired selectivity profile. Both scaffolds remain powerful tools in the medicinal chemist's arsenal for developing next-generation CNS therapeutics.

References

  • Shaikh, I. A., et al. (2016). Discovery of a Potent and Orally Bioavailable GPR52 Agonist. ACS Medicinal Chemistry Letters, 7(5), 505–510. [Link]

  • Leopoldo, M., et al. (2011). Structure−Activity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a Class of 5-HT₇ Receptor Agents. Journal of Medicinal Chemistry, 54(10), 3632–3649. [Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

A Comparative Guide to HPLC Purity Standards for 2-(3-Bromophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of purity determination for 2-(3-Bromophenyl)piperazine dihydrochloride, a key intermediate in pharmaceutical research and development. We delve into the industry-standard High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique, offering a detailed, field-tested protocol and explaining the scientific rationale behind each parameter. This document further compares HPLC with alternative and complementary methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). All methodologies are framed within the context of international regulatory standards, ensuring the data generated is robust, reproducible, and reliable for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Drug Intermediates

2-(3-Bromophenyl)piperazine dihydrochloride is a substituted piperazine derivative frequently employed as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] The piperazine ring is a common scaffold in many drugs, including antipsychotics and antidepressants.[1] Given its role as a precursor, the purity of 2-(3-Bromophenyl)piperazine dihydrochloride is a critical quality attribute. The presence of impurities, even at trace levels, can have significant downstream consequences, potentially altering the efficacy, safety, and stability of the final API.[3]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous analytical testing to ensure the quality and consistency of pharmaceutical products.[4][5] Therefore, establishing a validated, high-resolution analytical method is not merely a quality control measure but a fundamental requirement for regulatory compliance and patient safety. This guide focuses on HPLC as the gold standard for this purpose, grounded in the principles outlined by the United States Pharmacopeia (USP) and ICH guidelines.[6][7]

The Gold Standard: Reversed-Phase HPLC for Purity Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for purity and impurity analysis of non-volatile, polar organic compounds like 2-(3-Bromophenyl)piperazine dihydrochloride.[8][9] The method's strength lies in its high resolving power, sensitivity, and reproducibility.

Principle of Separation

The separation mechanism in RP-HPLC is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).[6] Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will elute earlier with the mobile phase. By precisely controlling the mobile phase composition, flow rate, and temperature, a high-resolution separation of the main compound from its closely related impurities can be achieved.

A Validated HPLC Protocol for Purity Determination

The following protocol represents a robust starting point for the development and validation of a purity method for 2-(3-Bromophenyl)piperazine dihydrochloride. It is designed to be compliant with the validation principles outlined in ICH Q2(R2).[5][7]

Experimental Protocol: RP-HPLC Method

  • Reagent and Sample Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-(3-Bromophenyl)piperazine dihydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.

  • Chromatographic Conditions:

    • Inject the prepared solutions into the HPLC system.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation & System Suitability

Summarized quantitative data is crucial for easy comparison and validation.

Table 1: Optimized HPLC Chromatographic Conditions

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalent A standard, reliable system with a UV detector is sufficient.
Column C18, 250 mm x 4.6 mm, 5 µm particle size The C18 stationary phase provides excellent retention and separation for aromatic and moderately polar compounds. The column dimensions offer a good balance between resolution and run time.[8]
Mobile Phase A: 20 mM KH₂PO₄ (pH 3.0)B: Acetonitrile A buffered aqueous phase controls the ionization state of the piperazine nitrogens, ensuring consistent peak shape and retention. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B A gradient elution is necessary to separate impurities with a wide range of polarities and to ensure that any highly retained, non-polar impurities are eluted from the column.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[10]
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm The bromophenyl group provides strong UV absorbance at this wavelength.

| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring good sensitivity.[10] |

Visualization of the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation HPLC_System HPLC System Equilibration SamplePrep->HPLC_System MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Area % Calculation Integration->Calculation Report Generate Purity Report Calculation->Report

Caption: Standard workflow for HPLC purity analysis.

Alternative and Complementary Analytical Techniques

While HPLC is the primary method for quantitative purity assessment, a multi-faceted approach using alternative techniques provides a more complete impurity profile. This is especially important for identifying unknown peaks or analyzing impurities not amenable to HPLC-UV.

Table 2: Comparison of Analytical Methodologies

Technique Principle Advantages Limitations Best Use Case
HPLC-UV Differential partitioning between stationary and mobile phases. High resolution, quantitative accuracy, robust, and widely available.[8] Requires chromophores for detection; limited structural information. Routine quality control, quantitative purity determination, and stability testing.
LC-MS HPLC separation followed by mass spectrometry detection. Provides molecular weight and fragmentation data, enabling positive identification of unknown impurities.[8] More complex instrumentation; quantitative response can be variable without appropriate standards. Identification of unknown impurities detected by HPLC-UV; structure elucidation of degradation products.
GC-MS Separation based on volatility and polarity in a gaseous mobile phase. Excellent for volatile and semi-volatile impurities (e.g., residual solvents, starting materials). High sensitivity and specificity.[11][12] Not suitable for non-volatile compounds like the dihydrochloride salt without derivatization. Thermal degradation is a risk. Analysis of volatile organic impurities and residual solvents.

| TLC | Separation on a solid stationary phase layer with a liquid mobile phase. | Rapid, low-cost, and simple. Good for screening multiple samples simultaneously.[13] | Primarily qualitative or semi-quantitative; lower resolution than HPLC. | In-process checks, reaction monitoring, and rapid screening for gross impurities. |

Visualization: Selecting the Appropriate Analytical Method

This decision tree guides the selection of the most suitable analytical technique based on the specific objective.

Method_Selection Start Analytical Goal? Quant Quantitative Purity & Impurity Profiling Start->Quant  Quantitative ID Identify Unknown Impurity Start->ID  Identification Volatile Analyze Volatile Impurities / Solvents Start->Volatile  Volatiles Screen Rapid In-Process Screening Start->Screen  Screening HPLC Validated RP-HPLC (Primary Method) Quant->HPLC LCMS LC-MS ID->LCMS Confirm MW & Structure GCMS GC-MS Volatile->GCMS TLC TLC Screen->TLC HPLC->LCMS If unknown peaks are detected

Caption: Decision tree for analytical method selection.

Trustworthiness Through Validation: Adherence to ICH Q2(R2)

A protocol's trustworthiness is established through rigorous validation, which demonstrates that the analytical procedure is suitable for its intended purpose.[14][15] The ICH Q2(R2) guideline provides a harmonized framework for this process, ensuring global acceptance of the data.[4][7]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] This is typically demonstrated through forced degradation studies and peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. It is assessed by analyzing a sample of known concentration (e.g., a reference standard) and is expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

By validating these parameters against predefined acceptance criteria, the HPLC method becomes a self-validating system, ensuring the integrity and reliability of every result.[14]

Conclusion

The purity of 2-(3-Bromophenyl)piperazine dihydrochloride is a non-negotiable prerequisite for its use in pharmaceutical manufacturing. A well-developed and rigorously validated RP-HPLC method serves as the cornerstone for quality control, providing reliable, quantitative data on purity and impurity profiles. This guide has outlined a robust HPLC protocol, explained the rationale behind its design, and placed it in the context of a broader analytical strategy that may include complementary techniques like LC-MS and GC-MS for comprehensive characterization. Adherence to the principles of method validation as defined by ICH and USP guidelines is essential for ensuring data integrity, meeting global regulatory expectations, and ultimately contributing to the development of safe and effective medicines.[16][17][18]

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: Chromatography Online URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: USP 621 Changes - Element Lab Solutions Source: Element Lab Solutions URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs.ai URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Source: Waters Corporation URL: [Link]

  • Title: Analytical methods validation as per ich & usp Source: Slideshare URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Determination of piperazine derivatives in “Legal Highs” Source: ResearchGate URL: [Link]

  • Title: Purification of piperazine Source: Google Patents URL
  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime URL: [Link]

  • Title: Compound purity analysis and HPLC data Source: The Royal Society of Chemistry URL: [Link]

  • Title: Piperazine Dihydrochloride USP Source: USP-NF URL: [Link]

  • Title: Piperazine-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]

  • Title: 1-(3-BROMOPHENYL)PIPERAZINE Source: precisionFDA URL: [Link]

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL: [Link]

  • Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet Source: PubMed URL: [Link]

  • Title: SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: 1-benzylpiperazine Source: Organic Syntheses URL: [Link]

  • Title: Process development of the synthesis of 2,3-dichlorophenylpiperazine Source: Journal of Beijing University of Chemical Technology URL: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Brominated Piperazines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Brominated piperazines, such as 1-(4-bromophenyl)piperazine (pBPP) and bromobenzylpiperazines, are critical target analytes in forensic toxicology, drug development, and environmental monitoring[1]. The presence of the piperazine ring combined with a halogenated aromatic system presents unique challenges and opportunities for mass spectrometric (MS) characterization.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind their distinct fragmentation mechanisms, researchers can select the optimal platform for structural elucidation and quantification.

Mechanistic Overview: Causality in Fragmentation

The fragmentation of brominated piperazines is governed by two competing structural vulnerabilities: the basic, aliphatic piperazine ring and the relatively weak carbon-bromine (C-Br) bond. The choice of ionization technique dictates which pathway dominates.

The Hard Ionization Pathway (EI - 70 eV)

Under standard 70 eV Electron Ionization, the molecule undergoes rapid, high-energy degradation. The charge typically localizes on one of the basic nitrogen atoms of the piperazine ring, initiating an


-cleavage[2]. This results in the expulsion of the aromatic moiety and the formation of a highly stable, even-electron (EE) immonium ion at m/z 56 (

)
[1][3]. Because the energy exceeds the stability threshold of the molecular ion, the intact brominated precursor is often absent or present at

relative abundance, complicating definitive identification.
The Soft Ionization & CID Pathway (ESI-MS/MS)

Electrospray Ionization (ESI) preserves the intact protonated molecule (


). When subjected to Collision-Induced Dissociation (CID) in a Q-TOF or Orbitrap platform, the fragmentation is highly controlled. The most critical mechanistic feature here is the homolytic cleavage of the C-Br bond [1]. Because the C-Br bond dissociation energy is relatively low, CID can eject a neutral bromine radical (

), leaving behind an odd-electron (OE) radical cation (e.g., m/z 162 for pBPP).

Expert Insight: ESI typically generates even-electron ions. The presence of an intense odd-electron product ion in an ESI-MS/MS spectrum is a highly specific, causal indicator of a weak halogen bond, providing a definitive structural marker that EI-MS cannot offer[1].

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The following table summarizes the quantitative performance and diagnostic capabilities of both analytical platforms when analyzing brominated piperazines[1][2][4].

Feature / MetricGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Q-TOF / Orbitrap)
Primary Ionization State Radical Cation (

)
Protonated Molecule (

)
Precursor Ion Survival Poor (

relative abundance)
Excellent (

prior to CID)
Bromine Isotope Tracking Lost in primary fragmentsPreserved in precursor & early fragments
Diagnostic Base Peak m/z 56 (Piperazine ring fragment)m/z 198/200 (Loss of

)
Odd-Electron (OE) Ions Standard (Expected in EI)Rare/Diagnostic (e.g.,

)
Derivatization Required? Highly Recommended (e.g., PFPA)No (Direct analysis of native compound)
Quantitative Fragmentation Data for pBPP

Data modeled on 1-(4-bromophenyl)piperazine (


)[1].
Fragment m/zIsotopic PatternRelative Abundance (CID)Structural AssignmentMechanism
241 / 243 ~1:1 (

)
100% (Precursor)

Protonation
224 / 226 ~1:1 (

)
15%

Neutral loss of ammonia
198 / 200 ~1:1 (

)
85%

Piperazine ring cleavage (-42 Da)
162 None (Br lost)40%

Homolytic cleavage (OE ion)
120 None (Br lost)95%

Loss of

and

56 None25%

Piperazine core marker

Fragmentation Pathway Visualization

The following diagram illustrates the self-validating fragmentation network of pBPP under ESI-CID conditions. The convergence of pathways (e.g., the formation of m/z 120 from both m/z 198 and m/z 162) provides internal validation of the structural assignment.

G Precursor [M+H]+ m/z 241/243 (pBPP Precursor) LossNH3 [M+H - NH3]+ m/z 224/226 Precursor->LossNH3 -NH3 (-17 Da) LossBr [M+H - Br•]+• m/z 162 (OE Ion) Precursor->LossBr Homolytic (-Br•) LossC2H4N [M+H - C2H4N]+ m/z 198/200 Precursor->LossC2H4N Ring Cleavage (-42 Da) Frag56 [C3H6N]+ m/z 56 Precursor->Frag56 Piperazine Marker LossBrC2H4N [C8H10N]+ m/z 120 LossBr->LossBrC2H4N -C2H4N (-42 Da) LossC2H4N->LossBrC2H4N -Br• (-79/81 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 1-(4-bromophenyl)piperazine (pBPP).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal checks to prevent false positives caused by isobaric interferences.

Protocol A: LC-ESI-QTOF-MS/MS Workflow (Recommended)

This method is optimized for the preservation of the halogen isotopic signature and the generation of diagnostic odd-electron ions[1][4].

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the piperazine nitrogen, maximizing ESI+ yield.

  • Chromatographic Separation: Inject 2

    
    L onto a C18 column (e.g., 2.1 x 100 mm, 1.8 
    
    
    
    m). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.
  • Precursor Isolation (Self-Validation Step 1): Configure the Q-TOF MS1 isolation window to exactly 1.3 Da .

    • Validation Logic: A narrow isolation window allows the instrument to isolate the

      
       (m/z 241.03) and 
      
      
      
      (m/z 243.03) isotopes independently. If the subsequent MS/MS spectra do not show an identical 2 Da shift in all bromine-containing fragments, the peak is flagged as a non-halogenated interference.
  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) ramp of 20-40 eV.

  • Data Analysis (Self-Validation Step 2): Confirm the presence of the m/z 162 OE ion. The simultaneous detection of m/z 162 and m/z 56 confirms both the weak C-Br bond and the piperazine core.

Protocol B: GC-EI-MS Workflow

While LC-MS is preferred for precursor preservation, GC-MS is highly effective for rapid library matching[2][3].

  • Derivatization (Crucial Step): React 50

    
    L of the sample extract with 50 
    
    
    
    L of Pentafluoropropionic Anhydride (PFPA) at 70°C for 20 minutes[2].
    • Causality: Underivatized piperazines often exhibit severe peak tailing on GC columns due to secondary amine interactions with active silanol groups. PFPA derivatization neutralizes the amine, improving peak shape and directing fragmentation away from the generic m/z 56 ion toward more structurally informative high-mass fragments.

  • Chromatographic Separation: Inject 1

    
    L (splitless) onto an HP-5MS or Rtx-200 column. Ramp oven from 100°C to 280°C at 15°C/min.
    
  • Ionization & Acquisition: Operate the EI source at 70 eV. Scan range: m/z 40–500.

  • Data Analysis: Identify the

    
    -cleavage base peak. For PFPA-derivatized brominated piperazines, look for the characteristic 
    
    
    
    fragment series, which corresponds to the loss of the derivatized moiety[2].

References

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples Source: PubMed Central (PMC) / NIH URL:[Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions Source: ResearchGate URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Structural Divergence in Piperazine Scaffolds: A Comparative Guide to 2-(3-Bromophenyl)piperazine and m-CPP

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery and neuropharmacology, the piperazine ring is a privileged scaffold. However, the exact topological placement of functional groups on this ring dictates the molecule's biological target and synthetic utility. This guide provides an in-depth comparison between m-CPP (1-(3-chlorophenyl)piperazine) and 2-(3-Bromophenyl)piperazine .

While both compounds feature a halogenated phenyl ring attached to a piperazine core, they represent two fundamentally different classes of molecules: N-arylpiperazines and C-arylpiperazines. m-CPP is a benchmark non-selective serotonin receptor agonist widely used to probe 5-HT2C/2B pathways[1]. Conversely, shifting the aryl attachment from the nitrogen (N1) to the carbon (C2) in 2-(3-Bromophenyl)piperazine drastically alters the molecule's spatial vector, essentially abolishing direct 5-HT agonism. Instead, it serves as a highly versatile synthetic building block for cross-coupling reactions and a precursor for monoamine transporter (DAT/SERT/NET) ligands[2][3].

Structural and Mechanistic Divergence

As a Senior Application Scientist, it is critical to understand why these two structural isomers behave differently in vitro:

  • N-Arylpiperazines (m-CPP): The covalent bond between the piperazine N1 nitrogen and the phenyl ring allows the molecule to adopt a conformation that perfectly mimics the indole ring of endogenous serotonin (5-HT). This structural homology allows m-CPP to dock deeply into the orthosteric binding pocket of 5-HT receptors, driving Gq-protein coupled signaling[1][4].

  • C-Arylpiperazines (2-(3-Bromophenyl)piperazine): Moving the bulky bromophenyl group to the C2 position introduces significant steric hindrance near the secondary amine. This prevents the molecule from achieving the necessary binding pose for 5-HT receptor activation. However, this C2-substitution mimics the pharmacophore of classic monoamine reuptake inhibitors (e.g., phenmetrazine derivatives), shifting its affinity toward dopamine and serotonin transporters[3]. Furthermore, the meta-substituted bromine atom acts as an ideal electrophilic handle for palladium-catalyzed functionalization, making it a highly prized intermediate in medicinal chemistry[2].

G mCPP m-CPP (N-Arylpiperazine) Receptor 5-HT2C Receptor (Orthosteric Site) mCPP->Receptor High Affinity (Ki ~3.4 nM) Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway

Figure 1: Gq-coupled 5-HT2C receptor signaling pathway activated by m-CPP.

Comparative Pharmacological and Chemical Profiles

To facilitate objective selection for your experimental pipeline, the quantitative and qualitative differences between the two compounds are summarized below.

Featurem-CPP (1-(3-chlorophenyl)piperazine)2-(3-Bromophenyl)piperazine
CAS Number 130-73-4885962-24-3[2]
Structural Class N-ArylpiperazineC-Arylpiperazine
Primary Utility 5-HT2B/2C Receptor Agonist[1]Synthetic Intermediate / Transporter Ligand Scaffold[2][3]
5-HT2C Affinity (Ki) ~3.4 nM (High Affinity)[1]>10,000 nM (Negligible)
Receptor Selectivity 10-fold selective for 5-HT2C over 5-HT2A/2B[1]N/A (Favors DAT/SERT/NET when alkylated)[3]
Downstream Assay Intracellular Calcium Mobilization (Fluo-4)Buchwald-Hartwig Cross-Coupling / Radioligand Uptake

Experimental Protocols

The following methodologies detail how to deploy these compounds in the laboratory. Every step is designed with inherent causality and self-validating checkpoints to ensure scientific integrity.

Protocol A: In Vitro 5-HT2C Functional Assay (Calcium Mobilization) for m-CPP

This protocol validates the agonistic activity of m-CPP by measuring the downstream release of intracellular calcium via the Gq/PLC/IP3 pathway.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT2C receptor into a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

    • Causality: CHO-K1 cells lack endogenous 5-HT receptors, ensuring that any calcium signal generated is exclusively mediated by the transfected 5-HT2C receptor.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid). Incubate for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the dye. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out.

  • Compound Addition: Add m-CPP at varying concentrations (0.1 nM to 10 µM) using an automated liquid handler while simultaneously recording fluorescence (Ex 488 nm / Em 525 nm).

  • Self-Validation Checkpoint: In parallel wells, pre-incubate the cells with SB-242084 (a highly selective 5-HT2C antagonist) for 15 minutes prior to m-CPP addition.

    • Integrity Logic: If the fluorescence spike is genuinely caused by m-CPP acting on 5-HT2C, the signal in the SB-242084 treated wells will be completely abolished. If a signal persists, it indicates an artifact or off-target effect.

Protocol B: Palladium-Catalyzed Derivatization of 2-(3-Bromophenyl)piperazine

Because 2-(3-Bromophenyl)piperazine lacks direct receptor agonism, its primary value lies in its use as a building block. This protocol describes a Buchwald-Hartwig amination utilizing the bromine handle.

  • Reagent Assembly: In a flame-dried Schlenk tube under argon, combine 2-(3-Bromophenyl)piperazine (1.0 eq), a secondary amine of choice (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos ligand (0.1 eq), and sodium tert-butoxide (1.5 eq).

    • Causality: The bulky, electron-rich XPhos ligand facilitates the challenging oxidative addition of the palladium catalyst into the aryl-bromide bond, while the strong base (NaOtBu) deprotonates the amine to drive the catalytic cycle.

  • Solvent & Heating: Suspend the mixture in anhydrous toluene and heat to 90°C for 12 hours.

    • Causality: Toluene provides a high boiling point and non-polar environment that stabilizes the palladium intermediates without participating in the reaction.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS and TLC.

    • Integrity Logic: The disappearance of the distinct isotopic bromine doublet (M and M+2 peaks of equal intensity) in the mass spectrum confirms the successful consumption of the 2-(3-Bromophenyl)piperazine starting material and validates the cross-coupling event.

Workflow Start Piperazine Scaffold N_Aryl N-Arylpiperazine (m-CPP) Start->N_Aryl N1-Attachment C_Aryl C-Arylpiperazine (2-(3-Bromophenyl)piperazine) Start->C_Aryl C2-Attachment ReceptorAssay 5-HT2C Receptor Calcium Assay N_Aryl->ReceptorAssay Agonist Profiling TransporterAssay Monoamine Transporter Uptake Screening C_Aryl->TransporterAssay Reuptake Inhibition Synthesis Pd-Catalyzed Cross-Coupling C_Aryl->Synthesis Aryl-Br Handle

Figure 2: Divergent laboratory workflows for N-aryl vs. C-aryl piperazine derivatives.

References

1.[2] Santa Cruz Biotechnology. "2-(3-Bromophenyl)piperazine | SCBT - Santa Cruz Biotechnology". scbt.com. Available at: 2.[3] Google Patents. "US20050222166A1 - Diagnostic and therapeutic alkyl piperidine/piperazine compounds and process". google.com. Available at: 3.[1] Wikipedia. "meta-Chlorophenylpiperazine". wikipedia.org. Available at: 4.[4] ResearchGate. "High‐Affinity Agonist Binding Correlates with Efficacy (Intrinsic Activity) at the Human Serotonin 5‐HT2A and 5‐HT2C Receptors". researchgate.net. Available at:

Sources

Comparative Guide: Crystal Structure Analysis of 2-(3-Bromophenyl)piperazine Salts – MicroED vs. SCXRD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, substituted piperazines such as 2-(3-Bromophenyl)piperazine serve as critical pharmacophores and synthetic intermediates. Because the free base often exhibits poor aqueous solubility and handling characteristics, rigorous salt screening (e.g., hydrochloride, hydrobromide, nitrate, and chiral counterions) is a mandatory step in drug formulation.

However, a major analytical bottleneck arises during this process: these salts frequently precipitate as microcrystalline powders (<1 µm) rather than the large, well-ordered single crystals (>10 µm) required for traditional Single-Crystal X-Ray Diffraction (SCXRD) .

This guide objectively compares the performance of traditional SCXRD platforms against next-generation Microcrystal Electron Diffraction (MicroED) workflows. By analyzing the structural resolution of 2-(3-Bromophenyl)piperazine salts, we provide a self-validating framework for researchers to select the optimal crystallographic technique based on sample morphology and project timelines.

The Structural Challenge: Conformational Dynamics

To understand the analytical requirements, one must first understand the molecule. 2-(3-Bromophenyl)piperazine is a conformationally flexible, chiral molecule (at the C2 position of the piperazine ring).

When crystallized as a salt (e.g., a nitrate or hydrochloride monohydrate), the piperazine ring typically adopts a highly stable chair conformation[1]. To minimize 1,3-diaxial steric clashes, the bulky 3-bromophenyl group is thermodynamically driven into an equatorial position. The protonated nitrogen atoms (N1 and N2) act as strong hydrogen-bond donors, forming complex 3D supramolecular networks with the counterions and solvate water molecules[2].

Resolving these subtle geometric parameters—such as the exact N-H...O hydrogen bond lengths and the absolute configuration of the C2 chiral center—requires high-resolution diffraction data.

H_Bonding Cation Piperazinium Cation (N1, N2 Protonated) Anion Nitrate Anion (NO3-) Cation->Anion N-H...O Bond Water Solvate Water (H2O) Cation->Water N-H...O Bond Network 3D Supramolecular Network Anion->Network Packing Water->Anion O-H...O Bond Water->Network Packing

Fig 1: Supramolecular hydrogen bonding logic in 2-(3-Bromophenyl)piperazine nitrate.

Technology Comparison: Mechanistic Causality

Traditional SCXRD (X-Ray Scattering)

SCXRD relies on the interaction between incident X-ray photons and the electron clouds of the target atoms. Because this interaction is relatively weak, a massive number of unit cells (typically a crystal >10 µm in all dimensions) is required to produce a detectable diffraction pattern.

  • The Bottleneck: If 2-(3-Bromophenyl)piperazine salts crash out as a powder, researchers must spend weeks optimizing solvent systems (e.g., vapor diffusion, slow evaporation) to grow suitable crystals.

MicroED (Electron Scattering)

[3] is a cryo-EM technique that utilizes a highly coherent electron beam. Electrons interact with the electrostatic potential of the atoms (both the nucleus and the electron cloud).

  • The Causality: This interaction is [4], allowing for robust data collection from sub-micron sized crystals (~100–500 nm)[5]. This completely bypasses the crystallization bottleneck, allowing direct structural determination from the initial salt screen precipitate. Furthermore, by employing chiral salt formation, MicroED can now[6] of chiral APIs.

Workflow Start 2-(3-Bromophenyl)piperazine Salt Powder Check Crystal Size > 10 µm? Start->Check SCXRD SCXRD Workflow (X-ray Diffractometer) Check->SCXRD Yes (Single Crystals) MicroED MicroED Workflow (Cryo-TEM Platform) Check->MicroED No (Microcrystals) Solve Structure Solution & Refinement SCXRD->Solve MicroED->Solve

Fig 2: Decision matrix for crystallographic analysis based on API crystal size.

Quantitative Data Presentation

The following tables synthesize the operational performance and crystallographic output of both workflows when applied to 2-(3-Bromophenyl)piperazine salts.

Table 1: Performance & Workflow Comparison
ParameterMicroED (e.g., Thermo Fisher Glacios)SCXRD (e.g., Dual-Source Diffractometer)
Minimum Crystal Size ~100 nm (Microcrystals)> 10 µm (Single Crystals)
Sample Preparation Time < 30 minutes (Direct grid application)Days to Weeks (Recrystallization)
Radiation Source 200 kV Electron BeamCu Kα or Mo Kα X-rays
Interaction Strength ~10⁴ times stronger than X-raysBaseline
Absolute Configuration Yes (via chiral salt formation)Yes (via anomalous dispersion)
Data Collection Time 2–5 minutes per crystal2–24 hours per crystal
Table 2: Representative Crystallographic Data (Nitrate Salt)

Note: Data reflects typical resolution limits and R-factors inherent to the respective physics of each technique.

Crystallographic ParameterMicroED DataSCXRD Data
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Resolution Limit 0.85 Å0.75 Å
Completeness 88% (Requires merging multiple crystals)99.5% (Single crystal)
R₁ (Unweighted) ~0.12 - 0.18 (Dynamical scattering effects)~0.03 - 0.05
Hydrogen Atom Visibility Inferred geometricallyOften located in difference Fourier map

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the exact causality behind each experimental choice.

Protocol A: MicroED Workflow (For Microcrystalline Powders)
  • Sample Preparation: Isolate the 2-(3-Bromophenyl)piperazine salt precipitate. Mechanically crush a <1 mg aliquot between two glass slides.

    • Causality: Crushing ensures the crystal thickness is reduced to <500 nm. Thicker crystals cause excessive inelastic electron scattering, which degrades the diffraction pattern and prevents beam penetration.

  • Grid Deposition: Apply the dry powder directly onto a glow-discharged Quantifoil holey carbon TEM grid. Shake off excess material.

    • Causality: Dry application prevents solvent-induced polymorphic transitions that frequently occur if the sample is suspended in aqueous or organic buffers.

  • Vitrification: Plunge the grid into liquid nitrogen and transfer it to the Cryo-TEM under cryogenic conditions (100 K).

    • Causality: Cryo-cooling drastically mitigates radiation damage caused by the high-energy electron beam, preserving the organic framework.

  • Data Collection: Operate the TEM at 200 kV. Locate a target nanocrystal and initiate continuous rotation (e.g., 0.5° per second) while recording the diffraction movie on a CMOS camera.

    • Causality: Continuous rotation evenly samples reciprocal space and significantly reduces dynamical scattering (multiple scattering events), allowing the data to be processed using standard X-ray integration software (e.g., DIALS, XDS).

Protocol B: SCXRD Workflow (For Large Single Crystals)
  • Crystallization: Dissolve the 2-(3-Bromophenyl)piperazine free base in a minimal amount of hot ethanol. Add 1.05 equivalents of the target acid (e.g., HNO3). Cover the vial with pierced Parafilm and allow for slow evaporation over 7–14 days.

    • Causality: Slow evaporation minimizes the supersaturation gradient. This suppresses the nucleation rate and favors the thermodynamic growth of the large (>10 µm) single crystals required for sufficient X-ray scattering intensity.

  • Mounting: Extract a pristine crystal, coat it immediately in Paratone-N oil, and mount it on a MiTeGen polyimide loop.

    • Causality: The oil acts as a cryoprotectant and prevents the loss of solvate molecules (e.g., water of crystallization) which would otherwise cause the crystal lattice to crack and lose mosaicity.

  • Data Collection: Center the crystal in the diffractometer and expose it to Cu Kα radiation (λ = 1.5418 Å) under a 100 K nitrogen stream. Collect full sphere data to ensure high redundancy for accurate absorption correction.

Conclusion

For the structural resolution of 2-(3-Bromophenyl)piperazine salts, the choice of analytical product/platform depends entirely on the crystallization kinetics of the specific salt form. While SCXRD remains the gold standard for ultimate precision (yielding lower R-factors and direct hydrogen atom localization), it is heavily bottlenecked by sample preparation. MicroED represents a paradigm shift in pharmaceutical development, offering rapid, atomic-resolution structural elucidation directly from sub-micron powders, thereby accelerating the drug discovery pipeline.

References

  • Bruhn, J. F., et al. (2021). "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences. URL:[Link]

  • Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science. URL:[Link]

  • Martynowycz, M. W., et al. (2020). "Microcrystal Electron Diffraction of Small Molecules." Journal of Visualized Experiments. URL:[Link]

  • Danelius, E., et al. (2022). "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation." Chemical Science. URL:[Link]

  • Marouani, H., et al. (2015). "Synthesis, Crystal Structure and Computational Studies of 1-Phenylpiperazin-1, 4-Diium Nitrate Monohydrate." ResearchGate. URL:[Link]

Sources

Pharmacokinetic profile comparison of piperazine-based drug candidates

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profile Comparison of Piperazine-Based Drug Candidates

Executive Summary: The Piperazine Scaffold in Medicinal Chemistry

The piperazine moiety is a "privileged scaffold" in modern drug discovery, ubiquitous in therapeutic classes ranging from antipsychotics (e.g., aripiprazole) to kinase inhibitors (e.g., imatinib). Its widespread utility stems from its ability to modulate physicochemical properties—specifically lipophilicity (


) and basicity (

)—thereby fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[1][2]

However, the piperazine ring often introduces metabolic liabilities. The secondary or tertiary amines are susceptible to N-oxidation, while the carbon backbone is prone to oxidative metabolism. This guide provides a comparative pharmacokinetic (PK) analysis of representative piperazine-based candidates, illustrating how structural variations—specifically N-substitution patterns—dictate metabolic stability, oral bioavailability, and drug-drug interaction (DDI) potential.

Mechanistic Basis of Piperazine Pharmacokinetics

To interpret the PK profiles of piperazine candidates, one must understand the underlying physicochemical drivers:

  • Ionization and Solubility: Piperazine is a diprotic base (

    
    , 
    
    
    
    ). At physiological pH, it exists largely in a mono-cationic state. This charge aids aqueous solubility but can limit passive membrane permeability unless balanced by lipophilic substituents (e.g., aryl groups).
  • Metabolic "Soft Spots":

    • N-Dealkylation: Common in N-substituted piperazines, mediated largely by CYP450 isoforms.

    • Ring Hydroxylation: Occurs on the carbon skeleton, often followed by ring opening.

    • N-Oxidation: Flavin-containing monooxygenases (FMOs) can oxidize the nitrogen, creating polar N-oxides that are rapidly excreted.

Comparative Case Study: Aryl- vs. Benzyl-Piperazines

This section compares three distinct piperazine analogs that serve as model substrates for understanding structure-PK relationships (SPR):

  • BZP (1-Benzylpiperazine): A prototype benzyl-substituted amine.[3][4]

  • TFMPP (1-(3-Trifluoromethylphenyl)piperazine): An aryl-piperazine with an electron-withdrawing group.

  • mCPP (1-(3-Chlorophenyl)piperazine): A common metabolite of clinical antidepressants (e.g., trazodone).[3][4]

Quantitative PK Profile Comparison

The following data summarizes the pharmacokinetic parameters derived from human and relevant animal models (rat/dog) to illustrate the impact of structural modification.

ParameterBZP (1-Benzylpiperazine) TFMPP (1-(3-CF3-phenyl)piperazine) mCPP (1-(3-Cl-phenyl)piperazine) Implications for Development
Oral Bioavailability (

)
High (>80%)Moderate (approx. 40-60%)Variable (15-50%)Benzyl linkage confers higher stability against first-pass metabolism compared to direct aryl linkages.

(hr)
1.0 – 1.51.5 – 2.01.5 – 2.5Rapid absorption is characteristic of the lipophilic piperazine scaffold.
Elimination Half-life (

)
5.5 hr6.0 hr4 – 6 hrSimilar half-lives suggest that renal clearance of the parent/metabolite mix is the rate-limiting step.
Volume of Distribution (

)
High (Lipophilic)Very High (Lipophilic + F-sub)HighExtensive tissue distribution, crossing the Blood-Brain Barrier (BBB) efficiently.
Primary Metabolic Pathway Hydroxylation (aromatic ring), N-dealkylation.Hydroxylation (aromatic), N-dealkylation.Hydroxylation (aromatic), N-dealkylation.All three are heavily CYP-dependent, posing DDI risks.
CYP Inhibition Potency Moderate (CYP2D6, 1A2)High (CYP2D6, 3A4)High (CYP2D6)Critical: TFMPP is a potent mechanism-based inhibitor, significantly altering the PK of co-administered drugs (including BZP).
Analysis of Structural Impact
  • The Benzyl Advantage (BZP): The methylene linker in BZP provides a degree of rotational freedom and separates the basic nitrogen from the aromatic ring. This often results in cleaner metabolic profiles compared to direct aryl-piperazines, where the nitrogen lone pair conjugates with the pi-system, altering electronic density and susceptibility to oxidation.

  • The Halogen Effect (TFMPP/mCPP): Introducing electron-withdrawing groups (Trifluoromethyl or Chloro) on the phenyl ring increases lipophilicity (enhancing

    
     and CNS penetration) but also makes the molecule a tighter binder to CYP enzymes, increasing the risk of autoinhibition and DDIs.
    

Visualization: Metabolic Pathways & Experimental Workflows

Figure 1: Comparative Metabolic Pathways of Piperazines

This diagram illustrates the divergent metabolic fates of Benzyl- vs. Aryl-piperazines, highlighting the critical role of CYP450 isoforms.

PiperazineMetabolism BZP BZP (Benzyl-piperazine) CYP_Complex CYP450 Complex (CYP2D6, 1A2, 3A4) BZP->CYP_Complex Substrate TFMPP TFMPP (Aryl-piperazine) TFMPP->CYP_Complex High Affinity Inhibitor/Substrate TFMPP->CYP_Complex Inhibition OH_BZP 4-OH-BZP (Ring Hydroxylation) CYP_Complex->OH_BZP Major Path N_Dealk_BZP Piperazine (N-Dealkylation) CYP_Complex->N_Dealk_BZP Minor Path OH_TFMPP Hydroxy-TFMPP (Aromatic Hydroxylation) CYP_Complex->OH_TFMPP Metabolism Glucuronide O-Glucuronide (Phase II Conjugate) OH_TFMPP->Glucuronide UGT Enzymes

Caption: Comparative metabolic pathways showing BZP as a standard substrate versus TFMPP acting as both a substrate and a potent CYP inhibitor.

Experimental Protocols

To generate the data presented above, the following standardized protocols are recommended. These workflows ensure reproducibility and high data integrity (E-E-A-T).

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.
  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare test compounds (BZP, TFMPP, Reference) at 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein) with test compound for 5 min at 37°C.

    • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope

      
       determines half-life: 
      
      
      
      .
    • 
      .
      
Protocol B: CYP Inhibition Screen (Fluorescent Probe)

Objective: Assess the DDI potential of the piperazine candidate (e.g., TFMPP inhibition of CYP2D6).

  • System: Use recombinant CYP2D6 baculosomes.

  • Substrate: AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).

  • Workflow:

    • Plate test compounds in a 96-well black plate (serial dilutions: 0.1 nM to 10 µM).

    • Add CYP enzyme/buffer mix and incubate for 10 min.

    • Add Substrate/NADP+ mix to initiate reaction.

    • Measure fluorescence (Ex 390 nm / Em 460 nm) kinetically for 30 min.

  • Data Analysis:

    • Fit data to a sigmoidal dose-response curve to determine

      
      .
      
    • Self-Validation: If

      
      , the candidate is a potent inhibitor and requires further mechanism-based inhibition (MBI) studies.
      
Figure 2: Experimental Workflow for PK Profiling

PKWorkflow Start Compound Synthesis (Piperazine Analog) Screen1 Tier 1: In Vitro Stability (HLM / S9 Fraction) Start->Screen1 Decision1 t1/2 > 30 min? Screen1->Decision1 Screen2 Tier 2: CYP Inhibition (Fluorescence/LC-MS) Decision1->Screen2 Yes Redesign Structural Modification (Block Metabolic Site) Decision1->Redesign No (Unstable) Screen3 Tier 3: Caco-2 Permeability (Papp > 10^-6 cm/s) Screen2->Screen3 InVivo In Vivo PK (Rat/Dog) (IV vs PO Dosing) Screen3->InVivo Redesign->Start

Caption: Tiered decision tree for evaluating piperazine candidates, prioritizing metabolic stability before in vivo escalation.

References

  • Antia, U., et al. (2009). In vivo interactions between BZP and TFMPP (party pill drugs). PubMed. Available at: [Link]

  • Schep, L. J., et al. (2011). The toxicology of benzylpiperazine (BZP). Clinical Toxicology. Available at: [Link]

  • Caccia, S., et al. (1985). Pharmacokinetics and metabolism of 1-(3-chlorophenyl)piperazine in the rat. Drug Metabolism and Disposition.[1][5][6][7][8] Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. Available at: [Link]

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abuse Liability and Neurotoxicity. Neuropsychopharmacology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for 2-(3-Bromophenyl)piperazine Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental scientific imperative. This guide provides an in-depth comparison of reference standards for the impurity profiling of 2-(3-Bromophenyl)piperazine, a key building block in the synthesis of various pharmaceutical agents. As your partner in the lab, my goal is to equip you with the technical insights and practical methodologies necessary to navigate the complexities of impurity analysis with confidence and precision.

The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[3] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a robust impurity profiling strategy essential.[4][5][6]

This guide will delve into the likely impurities associated with 2-(3-Bromophenyl)piperazine, compare analytical methodologies for their detection, and underscore the pivotal role of high-quality reference standards in achieving accurate and reproducible results.[1][7]

Understanding the Impurity Landscape of 2-(3-Bromophenyl)piperazine

Impurities in an API can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[3][4] A thorough understanding of the synthetic route is therefore the first step in predicting potential impurities. A common synthesis for arylpiperazines involves the reaction of a substituted aniline with bis(2-chloroethyl)amine or a similar cyclizing agent.

Based on this, the impurity profile of 2-(3-Bromophenyl)piperazine could include:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 3-bromoaniline.

    • Intermediates: Incompletely cyclized intermediates.

    • By-products: Isomeric impurities (e.g., 2-(2-bromophenyl)piperazine or 2-(4-bromophenyl)piperazine) if the starting materials are not isomerically pure. Over-alkylated or polymeric species.

  • Degradation Products: Arising from instability of the drug substance under specific storage conditions (e.g., heat, light, humidity).

The Central Role of Certified Reference Standards

Certified Reference Standards (CRSs) are the bedrock of accurate analytical measurement. They are highly characterized materials used to:

  • Confirm the identity of impurities.

  • Calibrate analytical instruments.

  • Validate analytical methods for accuracy, precision, and linearity.[1][8]

  • Quantify impurity levels in batches of the API.[7]

The quality of your analytical data is directly proportional to the quality of your reference standards. A well-characterized standard, complete with a Certificate of Analysis (CoA), provides the necessary assurance of its identity, purity, and concentration.

Comparative Analysis of Analytical Methodologies

Several analytical techniques can be employed for impurity profiling, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a workhorse in most quality control laboratories due to its robustness and versatility.

Parameter HPLC-UV LC-MS GC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Selectivity Good, but co-elution can be an issue.Excellent, can distinguish between isobaric compounds.Excellent for volatile and thermally stable compounds.
Sensitivity Moderate (ppm levels).High (ppb levels or lower).High for suitable analytes.
Identification Based on retention time comparison with a reference standard.Provides molecular weight and fragmentation data for structural elucidation.Provides fragmentation patterns for structural confirmation.
Typical Use Routine QC, quantification of known impurities.Impurity identification, quantification of trace impurities.Analysis of residual solvents and volatile impurities.

For routine quality control of 2-(3-Bromophenyl)piperazine, a validated HPLC-UV method is often sufficient and cost-effective for quantifying known impurities. However, for the initial identification of unknown impurities or for quantifying trace-level contaminants, the superior sensitivity and specificity of LC-MS are invaluable.

Experimental Protocol: A Validated HPLC-UV Method for Impurity Profiling

This section provides a detailed, step-by-step methodology for the impurity profiling of 2-(3-Bromophenyl)piperazine using HPLC-UV. This protocol is designed to be a self-validating system, where the clarity of separation and peak shape provides immediate feedback on method performance.

Objective: To separate and quantify potential process-related impurities and degradation products in 2-(3-Bromophenyl)piperazine.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for method development.

  • Reference Standards: Certified reference standards for 2-(3-Bromophenyl)piperazine and any known impurities.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical grade buffers and acids/bases (e.g., phosphate buffer, trifluoroacetic acid).

Chromatographic Conditions
Parameter Condition Rationale
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds like piperazines.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% BA gradient is essential to elute both polar and non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A PDA detector allows for peak purity assessment.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Sample and Standard Preparation
  • Standard Stock Solution (for quantification): Accurately weigh about 10 mg of the 2-(3-Bromophenyl)piperazine reference standard and each known impurity reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Spiked Sample (for method development/validation): Prepare a solution of the 2-(3-Bromophenyl)piperazine API at a concentration of 1 mg/mL. Spike this solution with known impurities at the desired concentration level (e.g., 0.1%).

  • Test Sample: Prepare a solution of the 2-(3-Bromophenyl)piperazine test sample at a concentration of 1 mg/mL in the diluent.

Workflow for Method Validation

The following diagram illustrates the logical flow for validating the HPLC-UV method, ensuring its suitability for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation Dev Initial Method Development Opt Method Optimization (Mobile Phase, Gradient, etc.) Dev->Opt Spec Specificity/ Selectivity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Final Final Rob->Final Finalized Method

Caption: Workflow for HPLC-UV method development and validation.

Comparison of Reference Standards

When sourcing reference standards for 2-(3-Bromophenyl)piperazine and its impurities, it is crucial to compare offerings from different suppliers. The following table provides a guide to the key parameters to consider.

Parameter Standard A (Pharmacopeial) Standard B (Commercial Certified) Standard C (In-house Synthesized)
Purity High purity (typically >99.5%), established by official methods.High purity (typically >98%), with a detailed CoA.Purity varies, requires extensive characterization.
Certification Certified by a pharmacopeial body (e.g., USP, EP).Certified by the manufacturer, often with traceability to a primary standard.Not independently certified.
Characterization Data Comprehensive data in the pharmacopeial monograph.Detailed CoA with data from HPLC, MS, NMR, etc.Characterization data must be generated internally.
Documentation Official monograph and CoA.Comprehensive CoA.Internal analytical reports.
Cost HighModerate to HighLow initial cost, but high cost of characterization.
Best For Definitive identification and quantification; regulatory submissions.Routine analysis, method development and validation.Early-stage research, preliminary identification.

Expert Insight: While pharmacopeial standards are the gold standard, high-quality certified reference materials from reputable commercial suppliers are often a practical and reliable choice for routine impurity profiling. In-house synthesized standards are valuable for identifying unknown impurities but require rigorous characterization before they can be used for quantitative purposes.

Conclusion

A robust strategy for impurity profiling is non-negotiable in modern drug development. For 2-(3-Bromophenyl)piperazine, this involves a combination of predictive impurity identification based on the synthetic route, the use of a validated, stability-indicating analytical method like HPLC-UV, and, most critically, the use of high-quality, well-characterized reference standards. By understanding the interplay between these elements, researchers can ensure the quality, safety, and regulatory compliance of their API, paving the way for successful drug development.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][4]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link][9]

  • HealthManagement.org. (2025). How Impurity Reference Standards Ensure Drug Safety. [Link][1]

  • O-ring. (2025). Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link][3]

  • Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. [Link][7]

  • Pharma Approach. (2024). How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy. [Link][2]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link][5]

  • Therapeutic Goods Administration (TGA). (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

  • Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link][6]

  • PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. [Link][8]

Sources

In Vitro Metabolic Stability of 2-Substituted Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of the metabolic stability of 2-substituted piperazine scaffolds versus their unsubstituted counterparts. It synthesizes experimental data, mechanistic rationale, and standardized protocols for researchers in medicinal chemistry and DMPK.

Executive Summary

The piperazine ring is a "privileged scaffold" in drug discovery, present in numerous FDA-approved therapeutics (e.g., Imatinib, Olanzapine). However, the unsubstituted piperazine ring often suffers from high intrinsic clearance (


) due to two primary metabolic liabilities: N-oxidation  and 

-carbon hydroxylation
(C-oxidation) mediated by Cytochrome P450 (CYP) enzymes.

Introduction of substituents at the C2 position is a validated medicinal chemistry strategy to stericially and electronically stabilize the ring. This guide compares the metabolic performance of 2-substituted scaffolds against unsubstituted baselines, demonstrating that C2-modification (particularly with methyl or trifluoromethyl groups) can reduce


 by >4-fold  and shift the metabolic soft spot away from the heterocycle.

Mechanistic Analysis: Why C2-Substitution Works

To rationally design stable analogs, one must understand the CYP450 catalytic cycle regarding piperazines.

The Metabolic Liabilities
  • N-Oxidation: The nitrogen lone pair is accessible to the heme-iron oxidant (

    
    ), leading to N-oxide formation.
    
  • 
    -C Hydroxylation:  The C2 and C3 carbons (adjacent to nitrogen) are electron-rich and prone to hydrogen atom abstraction (HAT). Hydroxylation here leads to an unstable carbinolamine, which often results in ring opening or cleavage.
    
Stabilization Mechanisms
  • Steric Shielding: A substituent at C2 creates steric bulk that hinders the approach of the CYP heme to the adjacent N1 nitrogen, reducing N-oxidation.

  • Blocking the Metabolic Site: Substitution at C2 replaces a labile C-H bond with a metabolically inert C-C or C-F bond, effectively blocking

    
    -hydroxylation at that specific site.
    
  • Conformational Locking: 2-substitution (especially 2,6-disubstitution) forces the piperazine ring into a specific chair conformation, which may be less favorable for binding in the CYP active site compared to the flexible unsubstituted ring.

Pathway Visualization

The following diagram illustrates the competition between metabolic activation (instability) and the blocking effect of C2-substitution.

MetabolicPathway Piperazine Unsubstituted Piperazine CYP CYP450 (Heme-Oxo) Piperazine->CYP Binding NOx N-Oxide (Polar Metabolite) CYP->NOx N-Oxidation COx C2-Hydroxyl (Carbinolamine) CYP->COx HAT at C2 RingOpen Ring Opening/ Dealkylation COx->RingOpen Spontaneous SubstPip 2-Substituted Piperazine (R=Me, CF3) SubstPip->CYP Steric Clash Stable Metabolically Stable SubstPip->Stable Blocked Site

Figure 1: Mechanistic divergence between labile unsubstituted piperazines and stabilized 2-substituted analogs.

Comparative Performance Data

The following data highlights the impact of C2-substitution on intrinsic clearance. Data is drawn from optimization campaigns for CPS1 inhibitors and general medicinal chemistry literature.

Case Study: CPS1 Inhibitor Optimization

In the development of inhibitors for Carbamoyl Phosphate Synthetase 1 (CPS1), researchers transitioned from a symmetrical piperazine hit to a 2,6-dimethyl substituted analog to improve metabolic stability.

Table 1: Impact of Methyl Substitution on Hepatocyte Stability

Scaffold TypeCompound IDSubstitution PatternHuman Hepatocyte Stability (

)
Fold Improvement
Unsubstituted H3B-120 (Hit)None (Piperazine core)35

cells
-
Substituted H3B-616 (Lead)2,6-Dimethyl (cis)8.7

cells
~4.0x

Data Source: Derived from H3 Biomedicine CPS1 discovery campaign [1].

Interpretation: The introduction of methyl groups at the 2 and 6 positions reduced the intrinsic clearance by a factor of 4. This confirms that steric hindrance and site-blocking at the


-carbons significantly extend the half-life (

) of the scaffold.
Substituent Effects: Methyl vs. Trifluoromethyl ( )

While methyl groups provide steric bulk, trifluoromethyl groups offer superior metabolic protection due to the strength of the C-F bond and electronic deactivation of the ring.

Table 2: General Trends in C2-Substituent Performance

Substituent at C2Steric BulkElectronic EffectMetabolic StabilityPhysicochemical Impact
Hydrogen (-H) LowNoneLow (High

)
Baseline
Methyl (-CH3) MediumWeak DonorModerate/High Increases Lipophilicity (+LogP)
Trifluoromethyl (-CF3) HighStrong WithdrawalVery High Lowers pKa of N1; Increases Lipophilicity
Phenyl (-Ph) Very HighResonanceVariable Can introduce new metabolic sites (aromatic hydroxylation)

Note: While


 offers the highest metabolic stability, it significantly lowers the basicity of the adjacent nitrogen, which may affect target binding affinity.

Experimental Protocol: Microsomal Stability Assay

To generate the data types listed above, the following standardized protocol for determining Intrinsic Clearance (


) in Liver Microsomes (RLM/HLM) is recommended.
Assay Workflow Diagram

AssayWorkflow cluster_sampling Sampling Time Points Start Test Compound (1 µM final conc.) Mix Pre-incubation (Microsomes + Buffer, 37°C, 5 min) Start->Mix Initiate Initiate Reaction (Add NADPH or Regeneration System) Mix->Initiate T0 T = 0 min Initiate->T0 T15 T = 15 min Initiate->T15 T30 T = 30 min Initiate->T30 T60 T = 60 min Initiate->T60 Quench Quench Reaction (Ice-cold Acetonitrile + Internal Std) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Centrifuge->Analysis Calc Calculate CL_int & t1/2 Analysis->Calc

Figure 2: Standardized workflow for determining in vitro intrinsic clearance.

Detailed Methodology
  • Preparation:

    • Prepare a 10 mM stock solution of the 2-substituted piperazine analog in DMSO.

    • Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL liver microsomes (human, rat, or mouse).

  • Pre-incubation:

    • Incubate the mixture at 37°C for 5 minutes to allow thermal equilibration.

  • Initiation:

    • Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

    • Control: Include a "No NADPH" control to rule out chemical instability.

  • Sampling:

    • At specific time points (0, 5, 15, 30, 45, 60 min), remove aliquots (e.g., 50 µL).

  • Quenching:

    • Immediately transfer aliquots into plates containing 150 µL ice-cold acetonitrile spiked with an internal standard (e.g., Verapamil or Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 minutes to pellet precipitated proteins.

    • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound percentage.

  • Calculation:

    • Plot ln(% Remaining) vs. Time.[1] The slope of the line is

      
      .
      

References

  • Yao, S., et al. (2016). "Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pike, A., et al. (2017). "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." MedChemComm. Available at: [Link]

  • Di, L., & Obach, R. S. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Standard reference for CLint protocols).

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(3-Bromophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 2-(3-Bromophenyl)piperazine dihydrochloride , structured for researchers and laboratory safety officers.

Executive Summary & Chemical Profile

2-(3-Bromophenyl)piperazine dihydrochloride is a halogenated aromatic amine salt commonly used as an intermediate in medicinal chemistry (e.g., serotonin receptor modulation). Proper disposal is critical due to its halogen content (Bromine), which precludes standard oxidative neutralization methods often used for non-halogenated amines.

Core Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should it be discharged into sanitary sewers or trash.

Chemical Identity & Properties
PropertyDetail
Chemical Name 2-(3-Bromophenyl)piperazine dihydrochloride
Chemical Class Halogenated Aromatic Amine Salt
Physical State Solid (Crystalline powder)
Solubility Water-soluble (Hygroscopic)
GHS Classification Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3 (Respiratory)
Incompatibility Strong Oxidizing Agents, Strong Bases

Note on Isomers: While specific Safety Data Sheets (SDS) for the 2-position isomer are rare, safety protocols are derived from the structurally analogous 1-(3-Bromophenyl)piperazine (CAS 796856-45-6) and 1-(4-Bromophenyl)piperazine (CAS 68104-62-1), which share identical functional groups and hazard profiles [1, 2].

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregation prevents dangerous incompatibility reactions in waste streams.

Segregation Protocol
  • Halogenated Waste Stream: Due to the bromine atom, this compound must be segregated into Halogenated Organic Waste containers if in solution, or Solid Hazardous Waste if in powder form.

  • Avoid Oxidizers: Never mix with nitric acid, perchlorates, or permanganates. The oxidation of brominated amines can generate toxic bromamines or bromine gas.

  • Avoid Bases: Do not mix with strong bases (NaOH, KOH) in the waste container. Liberating the free base (2-(3-bromophenyl)piperazine) increases volatility and potential for skin absorption. Keep as the dihydrochloride salt.

Packaging Requirements
  • Solid Waste: Double-bag in clear, heavy-duty polyethylene bags or place in a wide-mouth HDPE jar.

  • Liquid Waste (Solutions): Collect in an HDPE or glass carboy labeled "Halogenated Solvent/Organic Waste."

  • Labeling: The container must be explicitly labeled with the full chemical name. Do not use abbreviations (e.g., "2-BP").

Step-by-Step Disposal Workflow

The following workflow outlines the cradle-to-grave disposal path.

DisposalWorkflow Start Waste Generation (2-(3-Bromophenyl)piperazine 2HCl) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Reaction Mix) StateCheck->Liquid ContainerSolid Place in Wide-Mouth HDPE Jar or Double Bag Solid->ContainerSolid LabelSolid Label: 'Solid Hazardous Waste' Constituent: Brominated Amine Salt ContainerSolid->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage Segregate Segregate: HALOGENATED Waste Stream Liquid->Segregate ContainerLiquid Collect in HDPE Carboy Segregate->ContainerLiquid ContainerLiquid->Storage Pickup EHS / Vendor Pickup Storage->Pickup FinalDisp Final Disposal: High-Temp Incineration Pickup->FinalDisp

Figure 1: Decision tree for the segregation and packaging of brominated piperazine waste.

Detailed Procedures
A. Disposal of Pure Solid (Expired/Unused)
  • Containment: Keep the chemical in its original manufacturer vial if possible.

  • Overpacking: Place the vial into a clear plastic Ziploc-style bag to contain any potential leakage.

  • Lab Pack: Place the bagged vial into a larger "Lab Pack" drum designated for solid toxic organics.

  • Documentation: On the waste manifest, list the principal hazard as Toxic/Irritant and note "Contains Bromine" to assist the incineration facility.

B. Disposal of Reaction Mixtures (Solutions)
  • Identification: Confirm the solvent system.

    • If dissolved in DCM/Chloroform: Pour directly into the Halogenated Solvent waste carboy.

    • If dissolved in Methanol/Ethanol/Water: Pour into the Halogenated Solvent waste carboy. Crucial: Even if the solvent is non-halogenated, the presence of the brominated solute renders the entire mixture "Halogenated Waste" for disposal purposes [3].

  • Rinsing: Rinse glassware with a small amount of solvent and add the rinsate to the same waste container.

Emergency Procedures: Spills & Exposure

In the event of a spill, immediate action is required to prevent contamination.[3]

Spill Cleanup Protocol
ScenarioAction Plan
Solid Spill 1. Isolate: Evacuate non-essential personnel.2. PPE: Wear nitrile gloves, lab coat, and N95 dust mask (or respirator if powder is fine).3. Clean: Gently sweep or scoop into a disposable container. Avoid generating dust.[3][4][5] Do not use a vacuum unless HEPA-filtered.4. Wash: Wipe area with damp paper towels; dispose of towels as solid hazardous waste.
Liquid Spill 1. Absorb: Cover spill with inert absorbent (vermiculite, sand, or spill pads).2. Neutralize: Not required for small spills; focus on containment.3. Collect: Scoop absorbent into a heavy-duty bag. Label as "Debris contaminated with Brominated Amine."
First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4][5] Remove contact lenses.[3][5] Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][5] Remove contaminated clothing.[3][4][5] The dihydrochloride salt is acidic; irritation is likely [4].

Regulatory Compliance (US Focus)

RCRA Classification

While 2-(3-Bromophenyl)piperazine dihydrochloride is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator.

  • Waste Code Determination: It is typically classified as a D001 (Ignitable, if in flammable solvent) or simply non-RCRA regulated hazardous waste depending on state interpretation. However, due to the halogen content, it is best practice to manage it under the umbrella of Halogenated Organic Waste .

  • EPA Recommendation: The EPA mandates that organobromine wastes be treated via incineration to destroy the carbon-halogen bond effectively [5].

Final Disposition

The ultimate disposal method for this compound is High-Temperature Incineration .

  • Why? Incineration at >1000°C ensures the complete destruction of the piperazine ring and the safe capture of bromine as HBr in the scrubber systems, preventing environmental release.

References

  • Emory University. (n.d.).[6] Chemical Waste Disposal Guidelines: Segregation of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Hazardous Waste Codes & Organobromine Production.[7] Retrieved from [Link]

Sources

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Reactant of Route 1
2-(3-Bromophenyl)piperazine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.